molecular formula C13H18N2O2 B3024066 (R)-benzyl 2-methylpiperazine-1-carboxylate CAS No. 923565-99-5

(R)-benzyl 2-methylpiperazine-1-carboxylate

Cat. No.: B3024066
CAS No.: 923565-99-5
M. Wt: 234.29
InChI Key: KKBYAYOFCRJQQT-LLVKDONJSA-N
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Description

(R)-benzyl 2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2R)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBYAYOFCRJQQT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654146
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923565-99-5
Record name Benzyl (2R)-2-methylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-benzyl 2-methylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry. The piperazine motif is a privileged scaffold, frequently found in biologically active compounds and numerous blockbuster drugs.[1][2] The specific stereochemistry at the C2 position, conferred by the methyl group, is often critical for achieving desired pharmacological activity and selectivity. Consequently, robust and scalable methods for the enantioselective synthesis of this intermediate are of paramount importance to researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the primary synthetic strategies for obtaining this compound, focusing on both asymmetric synthesis and chiral resolution. The content is structured to provide not only step-by-step protocols but also the underlying scientific principles and practical insights essential for successful implementation in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies:

  • Asymmetric Synthesis: This approach involves constructing the chiral center during the reaction sequence. This is often achieved by using chiral starting materials, catalysts, or auxiliaries to direct the stereochemical outcome. Methods can range from palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to syntheses starting from the chiral pool, such as amino acids.[1][3]

  • Chiral Resolution: This classic technique involves the separation of a racemic mixture of 2-methylpiperazine. A chiral resolving agent, typically a chiral acid, is used to form a pair of diastereomeric salts.[4][5] These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5][6]

The choice between these strategies often depends on factors such as cost of starting materials, scalability, desired enantiomeric purity, and available laboratory equipment.

Protocol 1: Synthesis via Chiral Resolution of Racemic 2-Methylpiperazine

This protocol details a widely used and cost-effective method that begins with the resolution of racemic 2-methylpiperazine using (L)-tartaric acid, followed by selective N-protection with a benzyloxycarbonyl (Cbz) group.

Workflow Overview

G cluster_0 Part A: Chiral Resolution cluster_1 Part B: N-Carboxylation racemic Racemic (±)-2-Methylpiperazine salt_formation Diastereomeric Salt Formation racemic->salt_formation l_tartaric (L)-Tartaric Acid l_tartaric->salt_formation filtration Filtration salt_formation->filtration Selective Crystallization r_salt (R)-2-Methylpiperazine-(L)-tartrate filtration->r_salt Isolate Less Soluble Salt liberation Liberation of Free Amine r_salt->liberation Basification (e.g., NaOH) r_amine (R)-2-Methylpiperazine liberation->r_amine r_amine_input (R)-2-Methylpiperazine protection N-Protection Reaction r_amine_input->protection cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->protection product This compound protection->product

Caption: Workflow for synthesis via chiral resolution and subsequent N-protection.

Part A: Chiral Resolution of (±)-2-Methylpiperazine with (L)-Tartaric Acid

The cornerstone of this method is the differential solubility of the two diastereomeric salts formed between the enantiomers of 2-methylpiperazine and (L)-tartaric acid.[5][6] The (R)-2-methylpiperazine-(L)-tartrate salt is typically less soluble in suitable solvent systems and preferentially crystallizes.[5]

Experimental Protocol:

  • Dissolution: In a suitable reaction vessel, dissolve (L)-tartaric acid (0.5-1.0 molar equivalents relative to the racemate) in a minimal amount of an appropriate solvent (e.g., water, methanol, or a mixture).[5][7] Heating may be necessary to achieve complete dissolution.

  • Addition of Racemate: To the dissolved (L)-tartaric acid solution, add racemic (±)-2-methylpiperazine (1.0 equivalent).

  • Crystallization: Heat the mixture to ensure all components are fully dissolved. Then, allow the solution to cool slowly to room temperature. Seeding with a few crystals of the desired (R)-2-methylpiperazine-(L)-tartrate salt can be employed to induce crystallization.[5]

  • Isolation: Collect the precipitated crystals via filtration and wash them with a small volume of cold solvent to remove impurities.

  • Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., sodium hydroxide) to a pH > 12. This neutralizes the tartaric acid and liberates the free (R)-2-methylpiperazine.[5]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-methylpiperazine.

Quantitative Data Summary (Part A)

ParameterTypical Value/RangeRationale/Comment
Molar Ratio (Tartaric Acid:Racemate)0.5 - 1.0A ratio of less than 1.0 is often used to maximize the yield and purity of the less soluble diastereomer.[7]
SolventWater, Methanol, EthanolSolvent choice is critical and must be optimized to maximize the solubility difference between the diastereomeric salts.[4]
Crystallization TemperatureCool from reflux to 10-20 °CSlow cooling promotes the formation of larger, purer crystals.
Yield of (R)-amine30-45% (theoretical max is 50%)Yield is dependent on the efficiency of crystallization and salt-breaking steps.[5]
Enantiomeric Excess (ee)≥98%Typically determined by chiral HPLC analysis after derivatization.
Part B: Selective N-Carboxylation

With the chiral amine in hand, the next step is the regioselective protection of one of the nitrogen atoms. The secondary amine at the non-chiral position (N4) is generally more sterically accessible and nucleophilic than the secondary amine adjacent to the methyl group (N1). However, under controlled conditions, selective protection at N1 is achievable.

Experimental Protocol:

  • Setup: Dissolve (R)-2-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel equipped with a dropping funnel and cooled in an ice bath (0 °C). An excess of a non-nucleophilic base (e.g., triethylamine or DIPEA, ~1.2 equivalents) is often added.

  • Reagent Addition: Slowly add a solution of benzyl chloroformate (Cbz-Cl, ~1.0 equivalent) in the same solvent to the stirred piperazine solution. Maintaining a low temperature is crucial to control selectivity and prevent side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Protocol 2: Asymmetric Synthesis from Chiral Precursors

An alternative and often more elegant approach is to build the chiral piperazine core from readily available chiral starting materials, such as α-amino acids. This strategy avoids a resolution step and can offer higher overall yields. A representative method starts from a chiral α-amino acid to generate an orthogonally protected 1,2-diamine, which then undergoes cyclization.[8]

Synthetic Pathway Overview

G start Chiral α-Amino Acid (e.g., D-Alanine) step1 Reduction & Protection start->step1 diamine Chiral 1,2-Diamine (Orthogonally Protected) step1->diamine step2 Aza-Michael Addition diamine->step2 Reacts with Vinyl Sulfonium Salt michael_adduct Linear Adduct step2->michael_adduct step3 Cyclization michael_adduct->step3 piperazine_core Protected Chiral Piperazine step3->piperazine_core step4 Protecting Group Manipulation piperazine_core->step4 final_product This compound step4->final_product

Caption: Generalized workflow for the asymmetric synthesis from a chiral α-amino acid.

Causality Behind Experimental Choices
  • Starting Material: The use of a commercially available, enantiopure α-amino acid (like D-Alanine for the (R)-product) directly installs the desired stereocenter at the beginning of the synthesis. This is a highly efficient way to control the absolute stereochemistry.

  • Orthogonal Protecting Groups: The initial 1,2-diamine intermediate is typically protected with two different, "orthogonal" protecting groups (e.g., Boc and Cbz). This is a critical design element, as it allows for the selective removal of one group without affecting the other, enabling controlled, stepwise functionalization of the two nitrogen atoms later in the synthesis.[8]

  • Aza-Michael Addition: The key C-N bond-forming step often involves an aza-Michael addition.[8] This reaction is reliable and generally proceeds with high yield, forming the linear precursor to the piperazine ring.

  • Cyclization: The final ring-closing step is typically an intramolecular nucleophilic substitution or reductive amination, which forms the six-membered piperazine ring. The conditions are chosen to favor this intramolecular process over intermolecular side reactions.

While a detailed step-by-step protocol for this multi-step asymmetric synthesis is beyond the scope of this guide, the principles outlined highlight the strategic advantages of this approach. It offers excellent control over stereochemistry and avoids the inherent 50% yield limitation of classical resolution.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: chiral resolution of the racemic amine or de novo asymmetric synthesis from chiral precursors. The resolution method, particularly with (L)-tartaric acid, is a robust, well-established, and cost-effective technique suitable for large-scale production.[5] Asymmetric synthesis, while often more complex and requiring more steps, provides an elegant solution that avoids wasting 50% of the material and offers precise control over the molecular architecture from the outset. The selection of the optimal synthetic route will ultimately depend on project-specific requirements, including scale, cost, available expertise, and the desired level of enantiopurity.

References

An In-Depth Technical Guide to the Physicochemical Properties of (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-benzyl 2-methylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a ubiquitous scaffold in drug discovery, this molecule serves as a versatile building block for the synthesis of a wide array of bioactive compounds. Its utility is particularly pronounced in the development of novel therapeutics targeting the central nervous system (CNS), where the piperazine moiety is a common feature in antipsychotic and antidepressant agents.[1][2] The presence of the benzyloxycarbonyl protecting group and the chiral methyl group allows for precise stereospecific modifications, which is crucial for optimizing drug-receptor interactions and enhancing therapeutic efficacy and safety profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Understanding these properties is paramount for researchers in drug design, formulation development, and process chemistry, as they profoundly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its handling and storage requirements.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined and reported in the literature, others are estimated based on the properties of structurally related compounds.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₈N₂O₂[1][2]
Molecular Weight 234.29 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow oil or solidGeneral observation for similar compounds
Boiling Point 358.024 °C at 760 mmHg[1][2]
Melting Point Not explicitly reported for the free base. The related compound (R)-(-)-2-Methylpiperazine has a melting point of 91-93 °C.
Solubility Expected to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is anticipated.General knowledge of similar organic molecules
pKa (estimated) pKa1 ≈ 5.0 (less basic nitrogen adjacent to the carbamate), pKa2 ≈ 9.0 (more basic nitrogen)Estimated based on pKa values of 2-methylpiperazine.[3]
LogP (calculated) 1.4[4][5]

Experimental Protocols for Key Physicochemical Properties

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[6][7]

Principle: An excess amount of the solid compound is agitated in a specific solvent (in this case, aqueous buffers of different pH) for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9) to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific pH buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC method with a suitable detector (e.g., UV-Vis).

  • Data Analysis: The solubility at each pH is determined from the measured concentration in the saturated solution.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare pH Buffers prep_sample Add Excess Compound to Vials prep_buffers->prep_sample equilibration Equilibrate in Shaker Bath prep_sample->equilibration phase_sep Allow Solid to Settle & Filter Supernatant equilibration->phase_sep quantification Quantify by HPLC phase_sep->quantification data_analysis Determine Solubility vs. pH quantification->data_analysis

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[8][9][10]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored continuously as the titrant is added. The pKa value corresponds to the pH at which the compound is half-ionized. For a basic compound like this compound, titration with a strong acid will be performed.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions at the desired experimental temperature.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

  • Titration: Place the sample solution in a thermostated beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The equivalence points can be determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve. The pKa values are the pH values at the half-equivalence points.

Diagram of the Potentiometric Titration Setup and Data Analysis:

G cluster_setup Experimental Setup cluster_process Process & Analysis burette Burette with Standard HCl beaker Thermostated Beaker with Sample Solution & Stirrer burette->beaker ph_meter Calibrated pH Meter beaker->ph_meter titration Stepwise Addition of Titrant data_collection Record pH vs. Volume titration->data_collection graphing Plot Titration Curve data_collection->graphing analysis Determine Equivalence & Half-Equivalence Points graphing->analysis pka_determination Calculate pKa Values analysis->pka_determination

Caption: Potentiometric pKa Determination Workflow.

Expected Spectral Characteristics

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

    • Benzyloxy Protons: A singlet around 5.1-5.2 ppm for the two protons of the -CH₂- group attached to the oxygen of the carbamate.

    • Piperazine Ring Protons: A series of complex multiplets in the range of 2.5-4.2 ppm corresponding to the seven protons on the piperazine ring. The proton on the chiral carbon (C2) would likely appear as a multiplet.

    • Methyl Protons: A doublet around 1.1-1.3 ppm for the three protons of the methyl group, coupled to the proton on the adjacent chiral carbon.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A peak around 155 ppm for the carbonyl carbon of the carbamate group.[11]

    • Aromatic Carbons: Several peaks in the range of 127-137 ppm for the carbons of the phenyl ring.[11]

    • Benzyloxy Carbon: A peak around 67 ppm for the carbon of the -CH₂- group of the benzyl ester.[11]

    • Piperazine Ring Carbons: Peaks in the range of 40-60 ppm for the carbons of the piperazine ring.

    • Methyl Carbon: A peak in the aliphatic region, typically around 15-20 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbonyl group of the carbamate.

    • C-N Stretch: Bands in the region of 1200-1350 cm⁻¹.

    • C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3000-3100 cm⁻¹ (aromatic) and 2800-3000 cm⁻¹ (aliphatic).

    • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ for the secondary amine in the piperazine ring.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 234 or 235, respectively.

    • Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the benzyl group (m/z 91) and cleavage of the piperazine ring.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active molecules.[1][2] Its structural features are key to its utility:

  • Chiral Center: The (R)-configuration at the 2-position of the piperazine ring allows for the stereoselective synthesis of drug candidates, which is often critical for achieving the desired pharmacological activity and reducing off-target effects.

  • Protecting Group: The benzyloxycarbonyl (Cbz) group is a common and versatile protecting group for amines. It is stable under many reaction conditions but can be readily removed when needed, allowing for further functionalization of the piperazine nitrogen.

  • Piperazine Scaffold: The piperazine ring is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.

Conclusion

This compound is a key chiral building block with significant potential in pharmaceutical research and development. This guide has provided a detailed overview of its core physicochemical properties, along with established experimental protocols for their determination. A thorough understanding of these characteristics is essential for scientists working on the design, synthesis, and formulation of novel therapeutics derived from this versatile intermediate. While some experimental data for this specific compound are not widely published, the information provided herein, based on its structural analogues and established chemical principles, offers a solid foundation for its effective utilization in drug discovery programs.

References

A Technical Guide to (R)-benzyl 2-methylpiperazine-1-carboxylate: Synthesis, Safety, and Applications in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (R)-benzyl 2-methylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its chemical identity, safety protocols derived from analogous structures, a plausible synthetic pathway, and its critical role in the creation of novel therapeutics, particularly those targeting the central nervous system (CNS).

Compound Identification and Physicochemical Properties

This compound is a derivative of piperazine, a heterocyclic amine that is a common scaffold in drug molecules. The presence of a chiral center at the 2-position and the N-benzyloxycarbonyl (Cbz or Z) protecting group makes it a versatile intermediate for asymmetric synthesis.

The primary form available commercially is the hydrochloride salt, which often exhibits greater stability and ease of handling compared to the free base.

Table 1: Compound Identification and Properties

PropertyThis compound HydrochlorideBenzyl 2-methylpiperazine-1-carboxylate (Racemic Free Base)
CAS Number 1217848-48-0[1][2]444666-46-0[3][4][5]
Molecular Formula C₁₃H₁₉ClN₂O₂[2]C₁₃H₁₈N₂O₂[3][4]
Molecular Weight 270.76 g/mol 234.29 g/mol [3][4]
Appearance Typically a white to off-white solidColorless to light yellow liquid or solid
Boiling Point Not applicable (salt)358.02 °C at 760 mmHg[3][4]
Storage Inert atmosphere, 2-8°C[1]Room temperature, away from light, under inert gas[3]

Note: A specific CAS number for the (R)-enantiomer in its free base form is not consistently reported in public databases. Researchers should verify the specific form they are acquiring.

Safety and Handling: A Hazard Profile Based on Analogs

Hazard Statements (Inferred):

  • H302: Harmful if swallowed. [6]

  • H315: Causes skin irritation. [6][7]

  • H319: Causes serious eye irritation. [6][7]

  • H335: May cause respiratory irritation. [6][7]

Precautionary Measures:

CategoryProtocol
Engineering Controls Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. For handling powders, a respirator may be necessary to avoid dust inhalation.[6]
Handling Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[6][7]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For the hydrochloride salt, storage at 2-8°C is recommended.[1]
First Aid If Inhaled: Move to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Seek immediate medical attention in all cases of exposure.[6][7]
Disposal Dispose of waste in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent and incineration in a licensed facility.

Synthesis and Characterization

The synthesis of this compound typically starts from the commercially available chiral building block, (R)-2-methylpiperazine. The key synthetic step is the selective protection of one of the nitrogen atoms.

Proposed Synthetic Workflow

The most direct route involves the selective N-protection of (R)-2-methylpiperazine. The secondary amine at the 1-position is generally more sterically hindered than the secondary amine at the 4-position, but selective acylation can be achieved under controlled conditions. A common method is the Schotten-Baumann reaction.

Step-by-Step Protocol (Illustrative):

  • Dissolution: Dissolve (R)-2-methylpiperazine in a suitable solvent system, such as a mixture of dichloromethane (DCM) and aqueous sodium bicarbonate solution. The aqueous base acts as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the reaction.

  • Acylation: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution. The less hindered nitrogen at the 4-position is expected to react preferentially, but some reaction at the 1-position will occur. Careful control of stoichiometry is crucial.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and formation of the product.

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired this compound isomer from the 4-protected isomer and any di-protected byproducts.

Synthetic Workflow cluster_reactants Reactants cluster_process Process cluster_products Products R_Piperazine (R)-2-Methylpiperazine Reaction N-Acylation (Schotten-Baumann Conditions) R_Piperazine->Reaction R_CbzCl Benzyl Chloroformate (Cbz-Cl) R_CbzCl->Reaction Workup Aqueous Workup Reaction->Workup Crude Mixture Purification Column Chromatography Workup->Purification Product This compound Purification->Product Isolated Product Byproduct Isomeric & Di-substituted Byproducts Purification->Byproduct Separated Impurities Application_Pathway cluster_synthesis Synthesis cluster_result Therapeutic Candidate cluster_application Application Start (R)-benzyl 2-methylpiperazine-1-carboxylate Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Start->Deprotection Coupling Coupling to HDACi Scaffold Deprotection->Coupling Chiral Amine Final_Compound Novel Benzylpiperazine-based HDAC6 Inhibitor Coupling->Final_Compound BBB Improved Blood-Brain Barrier Permeability Final_Compound->BBB Target Selective HDAC6 Inhibition in the Brain BBB->Target Outcome Potential Treatment for Neurodegenerative Diseases Target->Outcome

References

A Comprehensive Spectroscopic Guide to (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-benzyl 2-methylpiperazine-1-carboxylate, a chiral building block crucial in pharmaceutical synthesis. Professionals in drug development and medicinal chemistry utilize this compound for creating active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1] Its specific stereochemistry and functional groups necessitate rigorous characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools.

This document serves as a practical reference for researchers, offering not just raw data, but a detailed interpretation grounded in established principles and field-proven insights. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines a chiral piperazine ring, a methyl group at the stereocenter, and a benzyl carbamate (Cbz) protecting group. Each of these features gives rise to distinct and predictable signals in its spectra, allowing for unambiguous identification and purity assessment.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For a chiral molecule like this, ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments, respectively.

  • Expertise & Experience: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a standard choice for neutral organic molecules due to its excellent dissolving power and relatively clean spectral window. The chemical shifts are referenced to the residual solvent signal (7.26 ppm for ¹H, 77.16 ppm for ¹³C).[2]

Proton (¹H) NMR Spectroscopy

Table 1: Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~7.35m5HAr-H Multiplet corresponding to the five protons of the monosubstituted benzene ring of the benzyl group.
~5.15s2H-O-CH ₂-ArA singlet for the two benzylic protons. Their equivalence indicates free rotation.
~4.20m1HCH -CH₃ (C2)A complex multiplet for the proton at the chiral center, coupled to the methyl protons and adjacent methylene protons.
~3.8-3.0m4HPiperazine CH ₂ (C3, C5)A series of complex multiplets for the two methylene groups on the carbamate side of the piperazine ring.
~2.8-2.6m2HPiperazine CH ₂ (C6)Multiplets for the methylene group adjacent to the secondary amine. These protons are expected to be shifted downfield in the HCl salt.
~2.5br s1HNH A broad singlet for the secondary amine proton, which is exchangeable with D₂O. This signal would be absent or shifted significantly in the HCl salt.
~1.20d3H-CHA doublet for the methyl group, coupled to the single proton at the C2 position.
Carbon (¹³C) NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ ppm)AssignmentRationale and Interpretation
~155.0C =O (Carbamate)The carbonyl carbon of the Cbz group, typically found in this downfield region.
~136.5Ar-C (Quaternary)The quaternary aromatic carbon to which the benzylic CH₂ is attached.
~128.5, 128.0, 127.8Ar-C HSignals for the five carbons of the benzene ring. Due to symmetry, some signals may overlap.
~67.0-O-C H₂-ArThe benzylic carbon of the Cbz protecting group.
~50.0C H-CH₃ (C2)The chiral carbon atom, deshielded by the adjacent nitrogen atom.
~48.0 - 40.0Piperazine C H₂Multiple signals corresponding to the four methylene carbons of the piperazine ring. Their exact shifts are sensitive to the ring conformation.
~15.0-C H₃The methyl carbon, appearing in the upfield aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming elemental composition. By measuring the m/z to four or more decimal places, the exact molecular formula can be determined, providing a self-validating check on the compound's identity.

Table 3: Predicted Mass Spectrometry Data

ParameterValueInterpretation
Molecular FormulaC₁₃H₁₈N₂O₂The elemental composition of the neutral molecule.[1]
Molecular Weight234.29 g/mol Calculated molecular weight of the neutral molecule.[1]
Expected [M+H]⁺ (ESI-MS)m/z 235.1441The expected mass for the protonated molecule. This is the primary ion observed in positive-ion ESI mode.
Expected [M+Na]⁺ (ESI-MS)m/z 257.1260The sodium adduct is also commonly observed in ESI-MS and serves as a secondary confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

  • Expertise & Experience: The IR spectrum provides a quick and reliable confirmation of key structural features. The prominent C=O stretch of the carbamate and the N-H stretch of the secondary amine are the most diagnostic peaks. The C-H stretching region can confirm the presence of both sp² (aromatic) and sp³ (aliphatic) hydrogens.

Table 4: Predicted IR Spectroscopy Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignmentInterpretation
~3330Medium, SharpN-H StretchCharacteristic of a secondary amine. This band's position and shape help distinguish it from the broader O-H stretch of an alcohol.[10]
~3030MediumAromatic C-H StretchIndicates the C-H bonds on the benzene ring.
2960-2850StrongAliphatic C-H StretchStrong absorptions from the numerous C-H bonds in the piperazine ring and methyl group.[10]
~1690Strong, SharpC=O Stretch (Carbamate)A very strong and characteristic absorption for the carbonyl group of the benzyl carbamate. This is often the most prominent peak in the spectrum.
~1450 & ~1500MediumC=C Stretch (Aromatic)Absorptions corresponding to the carbon-carbon double bonds within the aromatic ring.
~1240StrongC-N StretchStretching vibration for the C-N bonds of the piperazine ring and the carbamate.[11]
~740 & ~700StrongC-H Bending (Aromatic)Out-of-plane bending vibrations that are characteristic of a monosubstituted benzene ring.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols must be followed. The methodologies described below represent best practices in a modern analytical laboratory.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Sample Weigh ~5-10 mg of This compound Dissolve_NMR Dissolve in ~0.7 mL CDCl₃ in a 5mm NMR tube Sample->Dissolve_NMR Dissolve_MS Prepare a dilute solution (~1 mg/mL) in MeOH or ACN Sample->Dissolve_MS Prepare_IR Place a small drop of neat oil on ATR crystal Sample->Prepare_IR Acquire_NMR Acquire ¹H and ¹³C spectra on a 400+ MHz spectrometer Dissolve_NMR->Acquire_NMR Acquire_MS Infuse into ESI-MS source and acquire high-resolution spectrum Dissolve_MS->Acquire_MS Acquire_IR Acquire spectrum using a FTIR spectrometer Prepare_IR->Acquire_IR

Caption: Standard workflow for the complete spectroscopic characterization.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire data using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse program. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm.

Mass Spectrometry (ESI-HRMS) Protocol
  • Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

  • Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺ and compare the measured exact mass to the theoretical calculated mass to confirm the elemental formula.

Infrared (FTIR-ATR) Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: If the sample is an oil or liquid, place a single drop directly onto the ATR crystal. If it is a solid, press a small amount firmly onto the crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

References

Chiral 2-Methylpiperazine Derivatives: A Technical Guide to Synthesis, Resolution, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chiral 2-methylpiperazine scaffold is a privileged structural motif in medicinal chemistry, imparting favorable physicochemical and pharmacological properties to a wide array of therapeutic agents. Its presence can enhance metabolic stability, aqueous solubility, and target-binding affinity. This in-depth technical guide provides a comprehensive literature review of the synthesis, resolution, and application of chiral 2-methylpiperazine derivatives. We will explore various synthetic strategies, including classical resolution and modern asymmetric synthesis, offering detailed protocols for key methodologies. Furthermore, this guide will delve into the structure-activity relationships of bioactive molecules incorporating this chiral scaffold, with a focus on their role in central nervous system disorders and other therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of chiral 2-methylpiperazine in their discovery and development programs.

Introduction: The Significance of the Chiral 2-Methylpiperazine Moiety

The piperazine ring is a ubiquitous feature in a vast number of approved pharmaceuticals, acting as a versatile scaffold that can be readily functionalized to modulate a molecule's properties.[1][2] Introducing a chiral center, such as a methyl group at the 2-position, adds a layer of three-dimensional complexity that can be crucial for stereospecific interactions with biological targets.[3] This stereochemical definition can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles, while potentially reducing off-target effects and associated toxicity.[4]

Chiral 2-methylpiperazine derivatives have been successfully incorporated into a range of drug candidates and approved medicines, particularly those targeting the central nervous system (CNS).[5][6] The basic nitrogen atoms of the piperazine ring can serve as key pharmacophoric features, interacting with receptors and transporters, while the chiral methyl group can provide a critical vector for optimizing binding and selectivity.[7] This guide will provide the foundational knowledge and practical methodologies required to effectively synthesize and utilize these valuable building blocks in drug discovery.

Synthesis and Chiral Resolution of 2-Methylpiperazine

The preparation of enantiomerically pure 2-methylpiperazine can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis from chiral precursors. The choice of method often depends on factors such as scalability, cost, and the desired enantiomeric purity.

Chiral Resolution via Diastereomeric Salt Formation

A widely employed and scalable method for obtaining enantiopure 2-methylpiperazine is the resolution of its racemic form through the formation of diastereomeric salts with a chiral resolving agent.[8][9] Tartaric acid is a commonly used and cost-effective resolving agent for this purpose.

The principle of this method lies in the reaction of racemic 2-methylpiperazine with an enantiomerically pure chiral acid, such as (L)-tartaric acid. This reaction generates a mixture of two diastereomeric salts: (R)-2-methylpiperazine-(L)-tartrate and (S)-2-methylpiperazine-(L)-tartrate. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[10]

G racemic Racemic (R/S)-2-Methylpiperazine diastereomers Mixture of Diastereomeric Salts ((R)-MP-(L)-TA and (S)-MP-(L)-TA) racemic->diastereomers + resolving_agent (L)-Tartaric Acid resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer ((R)-MP-(L)-TA) crystallization->less_soluble Isolation more_soluble More Soluble Diastereomer (in mother liquor) crystallization->more_soluble basification Basification (e.g., NaOH) less_soluble->basification pure_enantiomer Enantiomerically Pure (R)-2-Methylpiperazine basification->pure_enantiomer Liberation & Extraction

Materials:

  • Racemic 2-methylpiperazine

  • (L)-Tartaric acid

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve (L)-tartaric acid in methanol with gentle heating.

    • Slowly add a solution of racemic 2-methylpiperazine in methanol to the tartaric acid solution. A typical molar ratio is 1:1.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Base:

    • Suspend the isolated diastereomeric salt in water.

    • Add NaOH solution dropwise with stirring until the pH is strongly basic (pH > 10) to liberate the free amine.

  • Extraction and Purification:

    • Extract the aqueous solution multiple times with DCM.

    • Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched 2-methylpiperazine.

Data Presentation: Comparison of Chiral Resolving Agents

Resolving AgentTypical SolventAdvantagesDisadvantages
(L)-Tartaric AcidMethanol, Ethanol, WaterCost-effective, readily availableMay require multiple recrystallizations for high ee%
(R)-Mandelic AcidIsopropanolCan provide high enantiomeric purityMore expensive than tartaric acid
Dibenzoyl-(L)-tartaric acidAcetone/WaterOften yields highly crystalline saltsHigher cost, more complex recovery
Asymmetric Synthesis of Chiral 2-Methylpiperazine

Asymmetric synthesis offers a direct route to enantiomerically pure 2-methylpiperazine, often starting from readily available chiral precursors such as amino acids.[11] These methods can provide high enantiomeric excess (ee%) without the need for a resolution step.

A concise and efficient method involves a five-step synthesis starting from (D)- or (L)-alanine.[11] The key step in this approach is the cyclization of a bifunctional intermediate with benzylamine to form the piperazine ring.

G start (L)-Alanine step1 Esterification & N-Protection start->step1 intermediate1 Protected Alanine Ester step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Chiral Amino Alcohol step2->intermediate2 step3 Activation of Hydroxyl intermediate2->step3 intermediate3 Activated Intermediate step3->intermediate3 step4 Reaction with Benzylamine (Cyclization) intermediate3->step4 intermediate4 N-Benzyl-2-methylpiperazine step4->intermediate4 step5 Deprotection (Hydrogenolysis) intermediate4->step5 product (S)-2-Methylpiperazine step5->product

The Mitsunobu reaction provides a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration.[12][13][14] An intramolecular Mitsunobu reaction can be employed for the cyclization of a suitably functionalized precursor to form the chiral piperazine ring.[9] This method is particularly useful for controlling the stereochemistry at the newly formed stereocenter.

The mechanism of the Mitsunobu reaction involves the activation of a hydroxyl group by a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack by an internal amine to effect cyclization.[15][16]

Applications of Chiral 2-Methylpiperazine in Medicinal Chemistry

The chiral 2-methylpiperazine moiety is a valuable building block in the design of a wide range of pharmacologically active compounds. Its incorporation can significantly impact a molecule's interaction with its biological target.

Role in Central Nervous System (CNS) Drug Discovery

Piperazine derivatives are well-known for their activity on various neurotransmitter receptors.[1] The introduction of a methyl group at the 2-position can enhance selectivity and potency for specific receptor subtypes.

  • Dopamine and Serotonin Receptor Ligands: Many antipsychotic and antidepressant drugs feature a piperazine core.[17] The stereochemistry of substituents on the piperazine ring can be critical for their activity.

  • Muscarinic Receptor Ligands: A novel series of 2-(R)-methyl-substituted piperazines have been identified as potent and selective M₂ muscarinic receptor ligands, with over 100-fold selectivity versus the M₁ receptor.[9]

Structure-Activity Relationships (SAR)

The stereochemistry of the 2-methyl group plays a crucial role in the structure-activity relationship of many bioactive molecules.

  • Opioid Receptor Ligands: In a study of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives, the configuration of the phenylalanine residue and the replacement of the piperazin-2-one ring with a piperazine ring were found to be important for modulating opiate activity.[18]

  • Sigma Receptor Ligands: A series of chiral nonracemic (piperazin-2-yl)methanols derived from (S)-serine were synthesized and evaluated for their affinity for sigma receptors.[4] It was found that an additional phenyl residue in the N-4 substituent was favorable for high sigma-1 receptor affinity, with the p-methoxybenzyl substituted piperazine derivative exhibiting a Ki of 12.4 nM.[4]

Data Presentation: Pharmacological Activity of Chiral 2-Methylpiperazine Derivatives

Compound ClassTargetKey SAR FindingExample ActivityReference
2-(R)-Methyl-substituted piperazinesM₂ Muscarinic ReceptorThe (R)-configuration is crucial for high selectivity over M₁ receptors.>100-fold selectivity for M₂ vs. M₁[9]
(Piperazin-2-yl)methanolsSigma-1 ReceptorN-4 arylalkyl substitution enhances affinity.Ki = 12.4 nM for p-methoxybenzyl derivative[4]
Dermorphin AnaloguesOpioid ReceptorsThe stereochemistry of the piperazine precursor influences potency.Configuration-dependent activity in guinea pig ileum assay[18]

Analytical Methods for Enantiomeric Purity Determination

The determination of the enantiomeric purity of chiral 2-methylpiperazine is critical for its use in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC

Direct separation of the enantiomers of 2-methylpiperazine can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of chiral amines.

Materials:

  • Enantiomerically enriched 2-methylpiperazine sample

  • Racemic 2-methylpiperazine standard

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and analyte.

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the 2-methylpiperazine sample in the mobile phase.

  • Injection and Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to verify the resolution.

    • Inject the enantiomerically enriched sample.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess (ee%) can be calculated using the following formula:

    • ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

G start Chiral 2-Methylpiperazine Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation of Enantiomers inject->separate detect UV Detection separate->detect chromatogram Chromatogram with Two Peaks detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Enantiomeric Excess (ee%) integrate->calculate result Enantiomeric Purity calculate->result

Conclusion

Chiral 2-methylpiperazine derivatives represent a cornerstone in the development of stereochemically defined pharmaceuticals. The methodologies for their preparation, from classical resolution to modern asymmetric synthesis, provide a robust toolkit for accessing these valuable building blocks. The profound impact of the stereochemistry of the 2-methyl group on the pharmacological properties of a wide range of bioactive molecules underscores the importance of careful stereochemical control in drug design. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the strategic application of chiral scaffolds like 2-methylpiperazine will undoubtedly play an increasingly vital role in the discovery of next-generation therapeutics.

References

Commercial Sourcing and Quality Verification of Enantiomerically Pure (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-benzyl 2-methylpiperazine-1-carboxylate is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its stereochemically defined structure is fundamental to achieving desired target engagement and pharmacological profiles in drug candidates. The procurement of this reagent with high enantiomeric purity is therefore a paramount concern for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the commercial supplier landscape for this compound, outlines critical quality control parameters, and presents a validated workflow for its analytical verification. We aim to equip researchers with the necessary expertise to confidently source and qualify this essential reagent, ensuring the integrity and reproducibility of their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The piperazine moiety is a privileged scaffold in drug design, appearing in numerous approved drugs targeting the central nervous system (CNS), among other therapeutic areas. The introduction of a chiral center, as in 2-methylpiperazine, allows for refined structure-activity relationship (SAR) studies and the optimization of drug properties such as potency, selectivity, and pharmacokinetics. The (R)-enantiomer of benzyl 2-methylpiperazine-1-carboxylate serves as a versatile intermediate, with the benzyloxycarbonyl (Cbz) group providing a stable protecting group for the N1 position, while the N4 nitrogen remains available for further functionalization.

Given that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies mandate strict control over the stereochemical purity of active pharmaceutical ingredients (APIs). This scrutiny extends to the chiral starting materials and intermediates used in their synthesis. Ensuring the enantiomeric excess (e.e.) of this compound from the outset is a non-negotiable step in mitigating downstream risks in drug development, such as failed batches, costly re-syntheses, and misleading biological data.

Commercial Supplier Landscape

A number of chemical suppliers offer this compound, often as the hydrochloride salt due to its enhanced stability and ease of handling compared to the free base. When sourcing this material, it is crucial to carefully review the product specifications and available documentation from each vendor.

Table 1: Comparison of Commercial Suppliers and Product Specifications

SupplierProduct NameCAS NumberMolecular FormulaPurity SpecificationFormNotes
BLD Pharm This compound hydrochloride1217848-48-0C₁₃H₁₉ClN₂O₂Not specifiedHydrochloride SaltListed as a chiral building block for asymmetric synthesis.[1]
Adamas Reagent This compound hydrochloride1217848-48-0C₁₃H₁₉ClN₂O₂Not specifiedHydrochloride SaltAvailable in various package sizes (e.g., 5g).[2]
Shaoyuan Reagent This compound hydrochloride1217848-48-0C₁₃H₁₉ClN₂O₂Not specifiedHydrochloride SaltProvides the chemical structure and basic properties.[3]
MySkinRecipes Benzyl 2-methylpiperazine-1-carboxylate444666-46-0C₁₃H₁₈N₂O₂≥95%Free Base (Racemic)Note: This is listed as the racemate, not the enantiopure (R)-form.[4][5]
Pipzine Chemicals (R)-1-Benzyl-2-methylpiperazine174671-42-2C₁₂H₁₈N₂Not specifiedFree BaseNote: This is the N-benzylated, not N-Cbz protected, analog.[6][7]

Disclaimer: This table is for illustrative purposes and is based on publicly available data. Researchers should always obtain the latest Certificate of Analysis (CoA) directly from the supplier before purchase.

Key Sourcing Considerations:
  • CAS Number Verification: Be precise with the CAS number. The hydrochloride salt (1217848-48-0) is the most commonly listed form for the enantiopure (R)-isomer. Mismatched CAS numbers may indicate a different isomer, a racemic mixture, or a related but distinct compound.

  • Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should include, at a minimum, the lot number, purity assessment by a primary method (e.g., NMR or GC), and, critically, a determination of enantiomeric excess by a chiral method.

  • Supplier Reputation: Prioritize suppliers with a strong track record in providing high-purity reagents for pharmaceutical research, such as those with ISO 9001 certification.[8]

In-House Quality Control: A Self-Validating Protocol

Upon receipt of the material, independent verification of its identity and enantiomeric purity is a critical step. Relying solely on the supplier's CoA introduces unnecessary risk. The following workflow outlines a robust process for in-house validation.

Figure 1: In-House Quality Control Workflow for Chiral Reagents cluster_0 Material Reception & Documentation cluster_1 Analytical Verification cluster_2 Decision & Release reception Receive Reagent doc_review Review Supplier CoA & SDS reception->doc_review Compare Lot # identity Identity Confirmation (¹H NMR, MS) doc_review->identity Proceed if docs are OK chiral_purity Enantiomeric Purity (Chiral HPLC) identity->chiral_purity achiral_purity Achiral Purity (RP-HPLC, GC) identity->achiral_purity decision Compare Data to Spec (>99% e.e.?) chiral_purity->decision achiral_purity->decision release Release to Synthesis decision->release Yes reject Reject Lot & Contact Supplier decision->reject No

Caption: Figure 1: In-House Quality Control Workflow for Chiral Reagents.

Identity and Structural Confirmation

Before assessing chirality, it is essential to confirm that the material is indeed benzyl 2-methylpiperazine-1-carboxylate.

  • ¹H NMR Spectroscopy: This provides an unambiguous fingerprint of the molecule. The spectrum should be clean, with correct chemical shifts, integration values, and coupling patterns for all protons. Pay close attention to the benzylic protons and the methyl group doublet.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.14 for the free base.

Enantiomeric Purity Determination by Chiral HPLC

The gold standard for determining enantiomeric purity is chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method.[9] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies and thus different retention times.[10]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based CSP, such as cellulose or amylose derivatized with 3,5-dimethylphenylcarbamate, is an excellent starting point. These columns are known for their broad applicability in separating a wide range of chiral compounds.[9]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting condition is 90:10 (v/v) Hexane:IPA.

    • For the hydrochloride salt, it may be necessary to add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (e.g., 0.1%) to ensure good peak shape by suppressing interactions with residual silanols on the silica support.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • If analyzing the hydrochloride salt, neutralize a small amount with a mild base and extract into a suitable organic solvent, or inject directly if solubility and peak shape are acceptable.

  • Instrumentation and Conditions:

    • Instrument: Standard HPLC system with UV detection.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm or 254 nm (to detect the benzene ring).

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

  • Method Validation:

    • To confirm peak identity, inject a sample of the racemic mixture (if available). This will establish the retention times for both the (R)- and (S)-enantiomers.

    • The method is considered suitable if the resolution (Rs) between the two enantiomeric peaks is greater than 1.5.

  • Data Analysis:

    • Integrate the peak areas for both the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

    • For a high-quality material suitable for pharmaceutical development, the % e.e. should be ≥ 99.0%.

Synthetic Considerations and Potential Impurities

Understanding the synthetic origin of the chiral intermediate can provide insight into potential impurities. The preparation of enantiopure 2-methylpiperazine derivatives typically follows one of two main strategies:[11]

  • Resolution of a Racemate: This involves reacting racemic 2-methylpiperazine with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization. This process can lead to contamination with the undesired enantiomer if the resolution is incomplete.

  • Asymmetric Synthesis: Building the chiral center using a stereoselective reaction, often starting from a chiral precursor like an amino acid (e.g., L-alanine). This route can introduce process-related impurities, such as starting materials or by-products from intermediate steps.

A thorough review of the achiral purity data (e.g., from a standard reverse-phase HPLC analysis) is necessary to ensure the absence of these non-enantiomeric impurities.

Conclusion

The successful integration of this compound into a synthetic drug development program hinges on the rigorous selection and validation of commercial material. Researchers must adopt a proactive approach, moving beyond simple reliance on supplier-provided data. By performing diligent supplier evaluation, insisting on comprehensive documentation, and implementing a robust in-house analytical validation workflow centered on chiral HPLC, scientists can ensure the stereochemical integrity of their key intermediates. This diligence is fundamental to the principles of scientific reproducibility and is an indispensable component of building a solid foundation for any drug discovery project.

References

The Biological Versatility of Novel Piperazine Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Future Promise of the Piperazine Scaffold

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a truly "privileged scaffold" in the landscape of medicinal chemistry.[1] Its enduring presence in a vast array of clinically successful drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety, including its ability to modulate aqueous solubility and bioavailability through protonation at physiological pH, combined with its stable chair conformation, provide a predictable and synthetically tractable framework for the design of novel therapeutic agents.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the diverse biological activities of novel piperazine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and central nervous system (CNS) activities, supported by detailed experimental protocols and quantitative data to empower your own discovery efforts.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer demands multifaceted therapeutic strategies, and piperazine derivatives have emerged as potent agents capable of disrupting key oncogenic processes. Arylpiperazines, in particular, have demonstrated significant cytotoxic effects against a variety of tumor cell lines.[1][4]

A. Mechanism of Action: From Tubulin Disruption to Kinase Inhibition

The anticancer efficacy of piperazine derivatives stems from their ability to interact with multiple molecular targets crucial for cancer cell proliferation, survival, and metastasis.

One of the well-established mechanisms is the inhibition of tubulin polymerization .[5][6][7] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5][7][8] This mechanism is particularly effective in rapidly dividing cancer cells.

Another critical target is the PI3K/Akt signaling pathway , a central regulator of cell growth and survival that is frequently hyperactivated in cancer.[9][10][11] Piperazine derivatives have been shown to inhibit the phosphorylation and activation of key components of this pathway, thereby promoting apoptosis.

B. Data Presentation: Quantifying Anticancer Potency

The antiproliferative activity of novel piperazine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against a panel of human cancer cell lines.

Compound IDTarget Cancer Cell LineIC50 / GI50 (µM)Reference
Vindoline-Piperazine Conjugate 23 Breast (MDA-MB-468)GI50 = 1.00[12][13]
Vindoline-Piperazine Conjugate 25 Non-Small Cell Lung (HOP-92)GI50 = 1.35[12][13]
Arylpiperazine Derivative 30 Breast, Skin, Pancreas, Cervix-[1]
Thiazolinylphenyl-piperazine 21-23 Prostate (Androgen-Independent)High Cytotoxicity[1]
Thiazolinylphenyl-piperazine 24-26 Breast (Triple Negative)High Cytotoxicity[1]
Bergenin-Piperazine Hybrid 5a Tongue (CAL-27)IC50 = 15.41-92.9[14]
C. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising avenue for addressing this global health crisis.[3][17]

A. Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial activity of piperazine derivatives is often attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential cellular processes. For instance, certain piperazine-azole hybrids have been shown to inhibit the ergosterol biosynthetic pathway in fungi, a critical component of the fungal cell membrane.[18][19] In bacteria, these compounds can interfere with various cellular functions, leading to growth inhibition and cell death.

B. Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal efficacy of piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents the visible growth of a microorganism.[20]

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Alkylated Piperazine-Azole HybridsCandida albicans0.015–1.95[18]
Alkylated Piperazine-Azole Hybridsnon-albicans CandidaExcellent[18]
Alkylated Piperazine-Azole HybridsAspergillus strainsExcellent[18]
(1‐aryloxy‐2‐hydroxypropyl)‐phenylpiperazineCandida albicans>70% biofilm inhibition[21]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[20][22][23][24][25]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[20]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the piperazine derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final testing concentration (typically 5 x 105 CFU/mL for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

III. Antiviral Activity: A Broad-Spectrum Approach

Viral infections continue to pose a significant threat to global health. Piperazine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses.

A. Mechanism of Action: Targeting Viral Entry and Replication

The antiviral mechanisms of piperazine derivatives are diverse and often target critical stages of the viral life cycle. A key mechanism is the inhibition of viral entry by preventing the fusion of the viral envelope with the host cell membrane.[26] Other derivatives interfere with viral replication by inhibiting essential viral enzymes or disrupting the assembly of new viral particles.

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[9][26][27][28][29]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound. The reduction in plaque formation is directly proportional to the antiviral activity of the compound.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment and entry.[27]

  • Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing serial dilutions of the piperazine derivative. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control and determine the IC50 value.

IV. Central Nervous System (CNS) Activity: Modulating Neurotransmission

Piperazine derivatives are well-known for their significant activity on the central nervous system, with many clinically used drugs for treating psychosis, depression, and anxiety incorporating this scaffold.[30][31]

A. Mechanism of Action: Interacting with Neurotransmitter Receptors

The CNS effects of piperazine derivatives are primarily mediated through their interaction with various neurotransmitter receptors, particularly dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors .[30][31][32][33][34] They can act as antagonists, agonists, or partial agonists at these receptors, thereby modulating neurotransmission and producing their therapeutic effects. Additionally, some piperazine derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine, making them potential therapeutic agents for Alzheimer's disease.[35][36][37][38][39]

B. Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with a specific receptor.

Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor. The affinity of the test compound for the receptor is determined by its ability to displace the radiolabeled ligand.

Step-by-Step Methodology:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A receptors).

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled piperazine derivative.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a filtration method.

  • Quantification: Measure the amount of radioactivity bound to the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

V. Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key experimental workflows and signaling pathways.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cancer Cells in 96-well Plate treat Treat with Piperazine Derivatives start->treat 24h incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathway: PI3K/Akt Inhibition by Piperazine Derivativesdot

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Apoptosis Apoptosis pAkt->Apoptosis Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

References

An In-Depth Technical Guide to the Mechanism of Action of Piperazine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2][3] Its unique physicochemical properties—including its basicity, solubility, and versatile chemical reactivity—have allowed for its incorporation into a vast array of therapeutic agents spanning numerous drug classes.[4][5] This guide provides a detailed technical exploration of the diverse mechanisms of action employed by piperazine-based drugs. We will deconstruct the molecular pharmacology of key agents used in psychiatry, allergy, cardiology, and infectious disease, moving beyond a simple description of their targets to an in-depth analysis of the downstream signaling consequences and the experimental methodologies used to validate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this remarkable scaffold achieves its wide-ranging therapeutic effects.

Part 1: The Piperazine Scaffold: A Foundation for Pharmacological Diversity

Physicochemical and Structural Properties

The piperazine moiety's utility is grounded in its distinct structural and electronic characteristics. As a diamine, its two nitrogen atoms (pKa ~9.8 and ~5.6) can be differentially substituted, allowing for fine-tuning of basicity, polarity, and receptor-binding interactions.[5] This dual-handle nature facilitates its use as a linker between two different pharmacophores or as a core scaffold from which key binding groups can be oriented.[4] Furthermore, the piperazine ring typically exists in a stable chair conformation, providing a defined three-dimensional structure that can be crucial for precise docking into protein binding sites.

The "Privileged Scaffold" in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The piperazine ring is a quintessential example, found in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][6] Its prevalence is not accidental; the scaffold's properties often confer favorable pharmacokinetic profiles, such as improved aqueous solubility and the ability to cross cellular membranes, including the blood-brain barrier in certain contexts.[4] This versatility has made it an indispensable tool for medicinal chemists aiming to optimize both the pharmacodynamic and pharmacokinetic properties of new drug candidates.[2]

Part 2: Mechanisms of Action in the Central Nervous System (CNS)

Piperazine derivatives are foundational to modern psychopharmacology, primarily through their ability to modulate monoaminergic neurotransmitter systems.

Atypical Antipsychotics: Aripiprazole's Dopamine System Stabilization

Aripiprazole represents a paradigm shift in antipsychotic therapy, moving away from simple receptor blockade to a more nuanced "dopamine system stabilization."[7]

Mechanism of Action: Aripiprazole's primary mechanism is its partial agonism at dopamine D2 receptors.[7][8][9] Unlike full antagonists, which block all dopaminergic activity, aripiprazole exhibits a "Goldilocks" effect:

  • In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), it acts as a functional antagonist, competing with the excess dopamine and lowering the overall receptor stimulation to reduce positive symptoms.[7]

  • In hypodopaminergic states (e.g., the mesocortical pathway, associated with negative symptoms), it provides a low level of D2 receptor stimulation, acting as a functional agonist to increase dopaminergic tone.[7]

This is complemented by partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, which contributes to its efficacy against negative and cognitive symptoms and a favorable side-effect profile, particularly concerning extrapyramidal symptoms and hyperprolactinemia.[8][10][11]

Aripiprazole_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist (High Activity) Response Postsynaptic Response D2R->Response Signal Transduction Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist (Modulated Activity)

Caption: Aripiprazole's partial agonism at the D2 receptor.

Experimental Protocol: Radioligand Receptor Binding Assay This assay is fundamental for determining a drug's affinity (Ki) for its target receptor. The causality is clear: if a drug is to act on a receptor, it must first bind to it.

  • Preparation: Cell membranes expressing the human D2 receptor are prepared from recombinant cell lines (e.g., CHO or HEK293 cells).

  • Reaction Mixture: In each well of a 96-well plate, combine:

    • Cell membrane preparation.

    • A fixed concentration of a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone).

    • Varying concentrations of the test compound (aripiprazole).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in the absence of any competing ligand.

    • Non-Specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a non-labeled D2 antagonist (e.g., haloperidol) to block all specific binding sites.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of aripiprazole. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of drug that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Serotonin Antagonist/Reuptake Inhibitors (SARIs): Trazodone

Trazodone possesses a unique, multifunctional mechanism that is highly dose-dependent.[12]

Mechanism of Action: Trazodone's pharmacology is a composite of several actions:[13][14]

  • Serotonin 5-HT2A Receptor Antagonism: This is a primary and potent action. Blocking 5-HT2A receptors is linked to its antidepressant and anxiolytic effects and mitigates side effects like insomnia and sexual dysfunction often seen with pure SSRIs.[13][15]

  • Serotonin Transporter (SERT) Inhibition: Trazodone weakly inhibits the reuptake of serotonin, increasing its synaptic availability. This action becomes more significant at higher clinical doses.[12][13]

  • Histamine H1 and α1-Adrenergic Receptor Antagonism: These actions are responsible for trazodone's prominent sedative effects, making it a common choice for depression with insomnia.[12][13][15]

At low doses, the H1 and α1 antagonism predominates, leading to hypnotic effects. At higher doses, the SERT inhibition and 5-HT2A antagonism are recruited, providing the antidepressant effect.[12]

Trazodone_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT Reuptake HT2A 5-HT2A Receptor Serotonin->HT2A H1 H1 Receptor Alpha1 α1 Receptor Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HT2A Antagonizes Trazodone->H1 Antagonizes (Sedation) Trazodone->Alpha1 Antagonizes (Sedation)

Caption: The multifunctional mechanism of Trazodone.

Part 3: Peripheral and Systemic Mechanisms of Action

Second-Generation Antihistamines: Cetirizine

Cetirizine is a widely used second-generation antihistamine, a class designed to minimize the sedative effects of first-generation agents.

Mechanism of Action: Cetirizine acts as a potent and selective peripheral histamine H1 receptor antagonist, or more accurately, an inverse agonist.[][17][18] Histamine released from mast cells during an allergic reaction binds to H1 receptors on various cells (e.g., vascular endothelium, smooth muscle, sensory nerves), causing vasodilation, increased vascular permeability, and itching.[18][19] Cetirizine competitively binds to these H1 receptors, preventing histamine from activating them and thereby suppressing the allergic symptoms.[] Its high selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier account for its non-sedating profile compared to older antihistamines.[][17][18]

Cetirizine_MoA cluster_cell Target Cell (e.g., Endothelial) H1R H1 Receptor Symptoms Allergic Symptoms (Vasodilation, Itching) H1R->Symptoms Signal Transduction Histamine Histamine Histamine->H1R Activates Cetirizine Cetirizine Cetirizine->H1R Antagonizes

Caption: Cetirizine antagonizes the histamine H1 receptor.

Antianginal Agents: Ranolazine

Ranolazine provides anti-ischemic effects through a novel mechanism that does not rely on reducing heart rate or blood pressure.[20][21]

Mechanism of Action: The primary mechanism of ranolazine is the selective inhibition of the late inward sodium current (late INa) in cardiomyocytes.[22][23][24] During myocardial ischemia, the late INa is enhanced, leading to an overload of intracellular sodium (Na⁺). This Na⁺ overload causes the Na⁺/Ca²⁺ exchanger to operate in reverse mode, leading to a subsequent overload of intracellular calcium (Ca²⁺).[22] This calcium overload increases diastolic wall tension, impairs relaxation, and increases myocardial oxygen consumption. By inhibiting the late INa, ranolazine prevents this cascade, reducing intracellular Na⁺ and Ca²⁺ overload, which improves diastolic function and myocardial oxygen efficiency without altering hemodynamics.[21][22][24]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology This technique is the definitive method for directly measuring the effect of a compound on ion channel currents. It allows for precise control of the cell's membrane potential and direct measurement of current flow.

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit).

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: Using a micromanipulator, bring the micropipette into contact with a myocyte membrane. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal."

  • Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -120 mV). Apply a specific voltage-clamp protocol (e.g., a depolarizing step to -20 mV for 500 ms) designed to elicit and measure the late INa.

  • Drug Application: Perfuse the cell with an external solution containing a known concentration of ranolazine.

  • Data Acquisition: Record the sodium current before (control) and after drug application. The late INa is typically measured as the mean current during the last 100 ms of the depolarizing pulse.

  • Analysis: Quantify the percentage of inhibition of the late INa by ranolazine. Perform this at multiple concentrations to generate a dose-response curve and calculate the IC50. This provides direct, functional evidence of the drug's mechanism.

Part 4: Anti-Infective Mechanisms of Action

Anthelmintics: Piperazine and Diethylcarbamazine (DEC)

The piperazine scaffold is the basis for some of the earliest and most effective anthelmintic drugs.

Mechanism of Action (Piperazine): Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of helminths.[25][26][27] This activation of inhibitory GABAergic neurotransmission leads to hyperpolarization of the muscle cell membrane, resulting in a flaccid paralysis of the worm.[26] The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is expelled live by normal peristalsis.[25][26] Its selectivity arises because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform is distinct.[25]

Mechanism of Action (Diethylcarbamazine - DEC): DEC, a piperazine derivative, has a more complex, host-mediated mechanism against filarial worms.[28] It is believed to inhibit arachidonic acid metabolism in the microfilariae.[28][29] This disruption makes the parasites' surface membranes more immunogenic and susceptible to the host's innate immune attack, facilitating their clearance by phagocytic cells.[29][30][31] It essentially "unmasks" the parasite for destruction by the host immune system rather than killing it directly.[31]

Anthelmintic_MoA cluster_piperazine Piperazine MoA cluster_dec DEC MoA Pip Piperazine GABA_R Helminth GABA Receptor Pip->GABA_R Agonist Paralysis Flaccid Paralysis GABA_R->Paralysis Causes Expulsion Expulsion of Worm Paralysis->Expulsion DEC DEC AA_Metab Arachidonic Acid Metabolism DEC->AA_Metab Inhibits Immune_Sens Sensitizes to Host Immune System AA_Metab->Immune_Sens Leads to Clearance Immune Clearance of Microfilariae Immune_Sens->Clearance

Caption: Mechanisms of action for piperazine-based anthelmintics.

Part 5: Summary and Future Directions

The piperazine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be incorporated into molecules that can precisely modulate targets as different as CNS receptors, peripheral ion channels, and parasite-specific proteins is remarkable.

Table 1: Summary of Piperazine-Based Therapeutic Agents and Mechanisms

Drug ClassExemplar AgentPrimary Molecular Target(s)Mechanism of ActionTherapeutic Area
Atypical AntipsychoticAripiprazoleDopamine D2, Serotonin 5-HT1A/2A ReceptorsD2/5-HT1A Partial Agonist, 5-HT2A AntagonistPsychiatry
SARI AntidepressantTrazodone5-HT2A Receptor, SERT, H1 & α1 Receptors5-HT2A/H1/α1 Antagonist, SERT InhibitorPsychiatry
AntihistamineCetirizinePeripheral Histamine H1 ReceptorSelective H1 Receptor Inverse AgonistAllergy
AntianginalRanolazineVoltage-Gated Sodium Channel (Nav1.5)Selective Inhibitor of the Late INa CurrentCardiology
AnthelminticPiperazineHelminth-specific GABA ReceptorGABA Receptor AgonistInfectious Disease
AnthelminticDiethylcarbamazineMicrofilarial Arachidonic Acid MetabolismSensitizes Parasite to Host Immune ClearanceInfectious Disease

Future drug development efforts will undoubtedly continue to leverage the piperazine core. The focus may shift towards creating multi-target ligands for complex diseases and developing derivatives with even greater selectivity and improved pharmacokinetic profiles to minimize off-target effects and enhance patient outcomes.

Part 6: References

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References

(R)-benzyl 2-methylpiperazine-1-carboxylate: A Keystone Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Medicinal Chemists

Executive Summary: The Strategic Value of the Chiral 2-Methylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3][4] Its prevalence is due to its versatile structure, which allows for the introduction of two substituents on its nitrogen atoms, modulating properties like solubility, basicity, and receptor interaction.[2][3] The introduction of a chiral center, specifically a methyl group at the C2 position, adds a critical layer of three-dimensional complexity. This stereochemical definition is paramount for achieving high-affinity and selective interactions with biological targets.

This guide focuses on (R)-benzyl 2-methylpiperazine-1-carboxylate , a highly valuable chiral building block. The (R)-configuration at the 2-methyl position provides a defined stereochemical anchor. The benzyl carbamate (Cbz or Z group) on the N1 nitrogen serves as a robust and readily cleavable protecting group, allowing for selective functionalization at the N4 position. This combination makes the molecule an ideal starting point for the synthesis of complex, enantiomerically pure pharmaceutical agents.[5][6] This document provides a comprehensive overview of its synthesis, characterization, and strategic application, complete with detailed experimental protocols for its use in a research setting.

Core Concepts: Synthesis and Chemical Logic

The preparation of this compound hinges on the availability of enantiopure (R)-2-methylpiperazine. The synthesis of this precursor can be achieved through several advanced asymmetric methods, including resolution with chiral reagents or direct synthesis from the chiral pool (e.g., from natural amino acids).[7][8][9] Once the chiral core is obtained, the key transformation is the selective protection of one of the two non-equivalent nitrogen atoms.

The N1 nitrogen, being adjacent to the stereocenter, is sterically more hindered than the N4 nitrogen. However, under carefully controlled conditions, selective N-protection can be achieved. The use of benzyl chloroformate (Cbz-Cl) is a classic and reliable method for introducing the benzyl carbamate protecting group. The reaction is typically performed in the presence of a base to neutralize the HCl generated during the reaction.

Diagram 1: Synthetic Pathway

The following diagram illustrates the straightforward synthesis of the title compound from its chiral precursor.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Protected Building Block R2MP (R)-2-methylpiperazine Product This compound R2MP->Product N-Benzyloxycarbonylation Reagent Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO₃, Et₃N) DCM or THF, 0°C to RT

Caption: Synthesis of the target building block via N-protection.

Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the building block before its use in subsequent synthetic steps.

PropertyDataSource(s)
CAS Number 1217848-48-0 (for the hydrochloride salt)[10]
Molecular Formula C₁₃H₁₈N₂O₂[10]
Molecular Weight 234.30 g/mol [10]
Appearance Typically a light brown gel or oil[6]
Storage Conditions Store at 2-8°C under an inert atmosphere[10]

Standard Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), the piperazine ring protons (complex multiplets from ~2.8 to 4.2 ppm), and the methyl group doublet (~1.2 ppm).

  • ¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl group from the carbamate (~155 ppm), aromatic carbons (~127-136 ppm), and the aliphatic carbons of the piperazine ring and methyl group.

  • Chiral HPLC/SFC: This is the most critical analysis to confirm enantiomeric purity. Using a suitable chiral stationary phase, the (R)-enantiomer should be resolved from any contaminating (S)-enantiomer, allowing for precise determination of the enantiomeric excess (ee).

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the [M+H]⁺ ion, confirming the molecular weight of the compound.

Strategic Applications in Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself, but rather a crucial intermediate.[5][6] Its value lies in its pre-installed chirality and the orthogonal protecting group strategy it enables. The Cbz group at N1 is stable to a wide range of reaction conditions used to modify the N4 position, but it can be cleanly removed via catalytic hydrogenation.

This strategy allows for the following generalized workflow:

  • N4-Functionalization: The free secondary amine at the N4 position is a nucleophile that can be reacted with various electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) or used in reductive amination protocols to introduce a diverse range of substituents.

  • N1-Deprotection: The Cbz group is removed, most commonly by hydrogenolysis (H₂, Pd/C), a mild method that typically does not affect other functional groups.

  • N1-Functionalization (Optional): The newly liberated N1 amine can then be further modified if the target molecule requires it.

Diagram 2: General Synthetic Workflow

This diagram outlines the strategic use of the building block in a multi-step synthesis to create complex drug-like molecules.

G Start (R)-benzyl 2-methyl- piperazine-1-carboxylate Step1 N4-Functionalization (e.g., Alkylation, Acylation, Reductive Amination) Start->Step1 Intermediate N4-Substituted Intermediate Step1->Intermediate Step2 N1-Deprotection (H₂, Pd/C) Intermediate->Step2 Deprotected Chiral N4-Substituted 2-Methylpiperazine Step2->Deprotected Final Final Target Molecule (e.g., API) Deprotected->Final Further Elaboration

Caption: Strategic workflow for elaborating the chiral building block.

Validated Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be conducted by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of this compound

Objective: To selectively protect the N1 position of (R)-2-methylpiperazine using benzyl chloroformate.

Materials:

  • (R)-2-methylpiperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer, round-bottom flask, dropping funnel, separatory funnel

Procedure:

  • Dissolve (R)-2-methylpiperazine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a saturated aqueous solution of sodium bicarbonate (approx. 3.0 eq).

  • Cool the biphasic mixture to 0°C in an ice-water bath.

  • While stirring vigorously, add benzyl chloroformate (1.05 eq) dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2x volumes).

  • Combine the organic layers and wash sequentially with deionized water (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Deprotection and N4-Functionalization (Example: Reductive Amination)

Objective: To demonstrate the utility of the building block by removing the Cbz group and functionalizing the N4 position.

Part A: N4-Functionalization (Reductive Amination)

  • Dissolve this compound (1.0 eq) and a selected aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the solution.

  • Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude N4-alkylated product, which can be purified by chromatography.

Part B: N1-Deprotection (Hydrogenolysis)

  • Dissolve the N4-functionalized intermediate from Part A in a solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, approx. 5-10 mol% by weight).

  • Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final, deprotected N4-substituted (R)-2-methylpiperazine derivative.

Conclusion and Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for introducing stereochemical complexity and molecular diversity in drug discovery programs. Its robust protecting group strategy and pre-defined stereocenter provide a reliable and efficient route to enantiomerically pure targets. As the demand for highly specific and potent therapeutics continues to grow, the importance of such well-designed chiral building blocks will only increase, making this compound a staple in the modern medicinal chemist's toolbox.

References

Methodological & Application

Application Notes & Protocols: (R)-benzyl 2-methylpiperazine-1-carboxylate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini Senior Application Scientist

Abstract

The piperazine ring is a cornerstone scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier (BBB).[2][4] This guide focuses on a specific, high-value chiral building block: (R)-benzyl 2-methylpiperazine-1-carboxylate . We will explore the strategic advantages of this synthon and provide detailed protocols for its application in the synthesis and evaluation of novel CNS drug candidates. The introduction of a chiral center via the (R)-2-methyl group offers a critical tool for enhancing target selectivity and potency, a key challenge in modern drug discovery.[5]

The Strategic Value of the (R)-2-Methylpiperazine Scaffold

The utility of this compound stems from the synergistic combination of its three core components: the piperazine ring, the chiral methyl group, and the N-benzyl carbamate (Cbz) protecting group.

  • The Piperazine Core: A Privileged CNS Scaffold: The six-membered piperazine heterocycle is prevalent in numerous approved CNS drugs, including antipsychotics (e.g., clozapine, lurasidone), antidepressants (e.g., vilazodone), and anxiolytics (e.g., buspirone).[1][6][7] Its two nitrogen atoms (N1 and N4) serve as versatile handles for chemical modification, allowing chemists to fine-tune a molecule's interaction with specific biological targets and optimize its pharmacokinetic profile.[2][8] The basicity of the piperazine nitrogens is crucial for forming salt bridges with acidic residues in receptor binding pockets and for improving solubility.[4]

  • The (R)-2-Methyl Group: Introducing Stereochemical Control: Biological systems are inherently chiral. Introducing a stereocenter into a drug candidate can dramatically improve its pharmacological profile. The (R)-methyl group on the piperazine ring provides several advantages:

    • Enhanced Selectivity & Potency: It creates a specific three-dimensional structure that can fit more precisely into a chiral binding pocket, increasing affinity for the desired target while decreasing it for off-targets. This can lead to higher potency and a better safety profile.[5]

    • Conformational Rigidity: The methyl group can restrict the rotation of adjacent bonds, locking the piperazine ring into a preferred conformation. This pre-organization reduces the entropic penalty upon binding, which can translate to stronger binding affinity.

    • Metabolic Stability: Substitution adjacent to the nitrogen atoms can sterically hinder metabolic enzymes (e.g., Cytochrome P450s), potentially slowing down drug metabolism and improving its half-life.

  • The N1-Cbz Group: A Gateway to Synthetic Diversity: The benzyl carbamate (Cbz or Z group) on the N1 nitrogen is a crucial protecting group. It temporarily deactivates the N1 amine, allowing for selective chemical reactions to occur at the more nucleophilic N4 position. This group is stable under many reaction conditions but can be cleanly removed via catalytic hydrogenation, unmasking the N1 amine for subsequent functionalization. This two-step modification strategy makes the scaffold an ideal starting point for building diverse compound libraries for Structure-Activity Relationship (SAR) studies.[9]

Target Space in CNS Drug Discovery

Derivatives of the 2-methylpiperazine scaffold have shown activity against a wide array of CNS targets, underscoring the versatility of this building block. Potential therapeutic areas include:

  • Neurodegenerative Diseases: Targeting enzymes like Histone Deacetylase 6 (HDAC6) or kinases involved in pathways related to Alzheimer's and Parkinson's disease.[10][11][12] The benzylpiperazine moiety has been successfully employed as a "shuttle" to enhance the BBB penetration of polar drug candidates.[11][12]

  • Psychiatric Disorders: Modulating neurotransmitter receptors such as serotonin (5-HT), dopamine (D2, D3), and sigma (σ) receptors is a proven strategy for treating depression, anxiety, and schizophrenia.[1][13][14]

  • Neuropathic Pain: Sigma-1 (σ1) receptor antagonists, often built on piperazine scaffolds, have shown significant antinociceptive effects in preclinical pain models.[14]

  • Epilepsy & Excitotoxicity: Targeting ion channels and receptors like those for GABA and glutamate can modulate neuronal excitability.[15]

Diagram 1: Key Attributes of the Scaffold This diagram illustrates the functional components of this compound and their respective roles in drug design.

Caption: Functional components of the chiral building block.

Experimental Protocols: Synthesizing a Focused Library

The following protocols outline a standard workflow for using this compound to generate a library of diverse final compounds for screening.

Protocol 1: N4-Alkylation via Nucleophilic Substitution

This procedure describes the initial diversification step at the N4 position using an alkyl halide.

Rationale: This is the most direct method for introducing a wide variety of substituents. The choice of the R-X group is critical and should be guided by the pharmacophore model of the intended CNS target.

Materials:

  • This compound (or its HCl salt)

  • Alkyl halide (e.g., benzyl bromide, 2-chloro-N,N-dimethylethylamine)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). If using the hydrochloride salt, add an extra equivalent of base.

  • Add anhydrous K₂CO₃ (2.0 eq) or DIPEA (2.5 eq).

  • Dissolve the mixture in anhydrous ACN or DMF (approx. 0.1 M concentration).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. If using DMF, dilute with a large volume of water and extract with EtOAc (3x). If using ACN, filter off the solids and concentrate the filtrate under reduced pressure, then partition the residue between EtOAc and water.

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N4-alkylated product.

Protocol 2: N1-Deprotection via Catalytic Hydrogenation

This step removes the Cbz group to reveal the N1 secondary amine, which is often a key pharmacophoric feature for CNS targets.

Rationale: Catalytic hydrogenation is a clean and efficient method for Cbz deprotection, with the only byproduct being toluene and CO₂, which are easily removed.

Materials:

  • N4-substituted intermediate from Protocol 1

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the N4-substituted intermediate (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up: Once complete, carefully purge the flask with N₂ or Ar.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine, which can often be used in the next step without further purification.

Protocol 3: N1-Amide Coupling

This final diversification step functionalizes the newly exposed N1 amine.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. The resulting amide can act as a hydrogen bond donor/acceptor, influencing target binding and physicochemical properties.

Materials:

  • Deprotected piperazine from Protocol 2

  • Carboxylic acid (R₂-COOH)

  • Coupling agent: HATU, HBTU, or EDC/HOBt

  • Non-nucleophilic base: DIPEA

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Add a solution of the deprotected piperazine (1.0 eq) in DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up: Dilute the reaction with water and extract with EtOAc (3x).

  • Combine the organic layers, wash sequentially with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final target molecule.

Diagram 2: General Synthetic Workflow This workflow diagram visualizes the sequential application of Protocols 1-3 to generate a diverse library of compounds from the initial building block.

start (R)-benzyl 2-methylpiperazine-1-carboxylate step1 Protocol 1: N4-Functionalization (e.g., Alkylation, Arylation) start->step1 Add R1-X intermediate1 N1-Cbz, N4-R1 Intermediate step1->intermediate1 step2 Protocol 2: N1-Deprotection (H₂, Pd/C) intermediate1->step2 intermediate2 N1-H, N4-R1 Intermediate step2->intermediate2 step3 Protocol 3: N1-Functionalization (e.g., Amide Coupling) intermediate2->step3 Add R2-Y final Final Target Molecules (N1-R2, N4-R1) step3->final

Caption: Synthetic pathway for library generation.

Application Case Study: Development of σ1 Receptor Ligands

To illustrate the application, we present a hypothetical case study focused on developing selective ligands for the Sigma-1 (σ1) receptor, a target implicated in neuropathic pain and neuroprotection.[14]

Design Strategy: Potent σ1 ligands typically feature a basic nitrogen atom separated from a hydrophobic region by a 2-4 atom linker. Our scaffold is ideal. The N4-substituent will serve as the hydrophobic moiety, and the N1-amine (after deprotection) will be the key basic feature.

Library Synthesis: Using the protocols above, a small library of compounds is synthesized where R1 (hydrophobic group) is varied. For this example, we will assume the N1 position remains a free amine (i.e., only Protocols 1 and 2 are performed).

Table 1: SAR and Physicochemical Properties of a Hypothetical σ1 Ligand Series

Cmpd IDR1 Group (at N4)σ1 Binding Affinity (Ki, nM)cLogPTPSA (Ų)BBB Prediction
1a Benzyl55.42.8515.3High
1b 4-Fluorobenzyl21.83.0115.3High
1c 3-Phenylpropyl8.23.6515.3High
1d Cyclohexylmethyl15.73.4015.3High

Data are hypothetical for illustrative purposes. BBB prediction based on physicochemical parameters (e.g., TPSA < 90 Ų, cLogP 1-4).

SAR Insights: From this hypothetical data, we can infer that increasing the length and lipophilicity of the N4-substituent (from benzyl to 3-phenylpropyl) improves σ1 affinity. This provides a clear direction for further optimization.

Protocol 4: In Vitro σ1 Radioligand Binding Assay

This protocol is essential for determining the binding affinity of newly synthesized compounds to the target receptor.

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand, --INVALID-LINK---pentazocine, for binding to σ1 receptors in a tissue or cell membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.[16]

Materials:

  • Guinea pig brain membrane homogenate (or from cells overexpressing human σ1R)

  • --INVALID-LINK---pentazocine (radioligand)

  • Haloperidol (for defining non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Synthesized test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Preparation: Prepare serial dilutions of test compounds in buffer.

  • Incubation: In 96-well plates or individual tubes, combine:

    • 50 µL Tris-HCl buffer

    • 50 µL --INVALID-LINK---pentazocine (final concentration ~2-3 nM)

    • 50 µL test compound dilution (or buffer for total binding, or 10 µM haloperidol for non-specific binding)

    • 350 µL of the membrane preparation (containing ~150-200 µg protein)

  • Incubate the mixture for 150 minutes at 25 °C.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Wash the filters rapidly with ice-cold Tris-HCl buffer (3x) to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to total and non-specific binding.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a powerful and versatile chiral building block for CNS drug discovery. Its pre-installed stereocenter provides a direct route to enantiomerically pure compounds, enabling precise exploration of structure-activity relationships. The robust synthetic handles at the N1 and N4 positions allow for the systematic construction of diverse molecular architectures tailored to a wide range of CNS targets. By combining rational design with the established protocols outlined in this guide, researchers can leverage this scaffold to accelerate the discovery of novel therapeutics for neurological and psychiatric disorders.

References

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 2-Methylpiperazine

2-Methylpiperazine is a pivotal chiral building block in modern pharmaceuticals.[1] Its enantiomers, (R)- and (S)-2-methylpiperazine, often serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). As is common with chiral molecules, individual enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2][3] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[3] This necessitates the availability of reliable and robust analytical methods to accurately separate and quantify these enantiomers.

This application note presents a detailed protocol for the chiral separation of 2-methylpiperazine enantiomers using High-Performance Liquid Chromatography (HPLC). The primary analytical challenge is the molecule's lack of a suitable chromophore for standard UV detection.[1] To overcome this, the method employs a pre-column derivatization strategy, a common and effective approach for enhancing the detectability and chromatographic separation of such compounds.[4][5][6]

Principle of the Method: Indirect Chiral Separation via Derivatization

Direct analysis of 2-methylpiperazine enantiomers is challenging. The molecule is UV-transparent, making sensitive detection difficult, and its small, flexible structure can be difficult to resolve on many chiral stationary phases (CSPs). The strategy detailed here is an indirect chiral separation method .

The core principle involves reacting the racemic 2-methylpiperazine with a chiral derivatizing agent (CDA).[6] This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physicochemical properties and can be separated on a conventional achiral HPLC column.[6] However, for enhanced resolution and to leverage the power of modern chromatography, this protocol uses a chiral stationary phase, which is highly effective for separating the resulting diastereomeric derivatives.

The causality for this approach is threefold:

  • Introduction of a Chromophore : The derivatizing agent, such as Dansyl Chloride, imparts a strongly UV-absorbent moiety to the 2-methylpiperazine molecule, enabling sensitive detection.[1]

  • Enhanced Chiral Recognition : The formation of larger, more rigid diastereomeric derivatives creates additional points of interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the chiral stationary phase. This amplifies the differences in how each enantiomer interacts with the CSP, leading to better separation.[7]

  • Improved Chromatography : Derivatization can improve the chromatographic behavior of the analyte, leading to better peak shape and efficiency.

Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are particularly effective for separating a wide range of chiral compounds, including derivatized amines.[2] Normal phase chromatography is often preferred for these separations as it can offer unique selectivity.[2]

Experimental Workflow

The overall process, from sample preparation to data analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_std Racemic (R/S)-2-MP Standard derivatization Derivatization Reaction: + Dansyl Chloride + Acetone & Bicarbonate Buffer racemic_std->derivatization enriched_sample Enriched 2-MP Sample (e.g., from resolution) enriched_sample->derivatization dilution Dilution with Mobile Phase derivatization->dilution injection Inject Sample onto Chiral HPLC System dilution->injection separation Separation on Polysaccharide-based CSP injection->separation detection UV/PDA Detection separation->detection integration Integrate Peak Areas of Enantiomers detection->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (% ee) integration->calculation report Generate Report calculation->report

Caption: Workflow for chiral analysis of 2-methylpiperazine (2-MP).

Detailed Protocols

Part 1: Materials, Reagents, and Instrumentation
CategoryItem
Reagents (±)-2-Methylpiperazine (racemic standard)
Enriched 2-Methylpiperazine sample
Dansyl chloride
Acetone (HPLC grade)
Sodium bicarbonate
Deionized water
n-Heptane (HPLC grade)
Isopropanol (IPA) (HPLC grade)
Diethylamine (DEA) (optional, for peak shape improvement)
Instrumentation HPLC system with a binary or quaternary pump
Autosampler
Column thermostat
UV/Vis or Photodiode Array (PDA) detector
Chiral Column Polysaccharide-based CSP, e.g., Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) phase)
Dimensions: 250 x 4.6 mm, 5 µm particle size
Part 2: Step-by-Step Derivatization Protocol

This protocol must be performed for the racemic standard (to identify peak elution order) and for each unknown sample.

  • Prepare Buffer: Create a sodium bicarbonate buffer (e.g., 0.1 M, pH 9) by dissolving sodium bicarbonate in deionized water.

  • Prepare Sample Solution: Accurately weigh and dissolve approximately 10 mg of the 2-methylpiperazine sample (or standard) in 10 mL of acetone to create a 1 mg/mL stock solution.[1]

  • Prepare Dansyl Chloride Solution: Prepare a solution of dansyl chloride in acetone (e.g., 3 mg/mL). Note: Dansyl chloride is moisture-sensitive; prepare this solution fresh.

  • Reaction: In a small vial, combine:

    • 1.0 mL of the 2-methylpiperazine solution.

    • 1.0 mL of the sodium bicarbonate buffer.

    • 2.0 mL of the dansyl chloride solution.

  • Incubation: Cap the vial tightly, vortex briefly, and heat in a water bath at 60°C for 30-45 minutes. The reaction should be performed in a fume hood.

  • Quenching & Dilution: After cooling to room temperature, the reaction is complete. Take a 100 µL aliquot of the reaction mixture and dilute it to 1.0 mL with the HPLC mobile phase. This is the final sample for injection.

Part 3: HPLC Method and Analysis
  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below. These serve as an excellent starting point for method development.[5]

ParameterRecommended ConditionRationale
Chiral Column Chiralpak® IC (250 x 4.6 mm, 5 µm)Proven selectivity for amine derivatives.
Mobile Phase n-Heptane / Isopropanol (IPA) (80:20, v/v)Typical normal phase conditions for polysaccharide CSPs.
Additive 0.1% Diethylamine (DEA)An amine modifier to reduce peak tailing by blocking active sites on the silica.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 35°CProvides better efficiency and reproducibility.
Detection UV at 340 nmWavelength for optimal absorbance of the dansyl derivative.[5]
Injection Vol. 10 µL
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[2]

  • Racemic Standard Injection: First, inject the derivatized racemic standard. This is critical to determine the retention times (t_R) of the two enantiomer derivatives and to confirm that the system is providing adequate separation.

  • Sample Injection: Inject the prepared (derivatized and diluted) unknown sample(s).

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both peaks to elute completely.

Data Analysis and Expected Results

Calculations:

  • Resolution (R_s): The degree of separation between the two enantiomer peaks is calculated to ensure the method is valid. A value of R_s ≥ 1.5 indicates baseline separation.

    • R_s = 2(t_R2 – t_R1) / (w_1 + w_2)

    • Where t_R1 and t_R2 are the retention times, and w_1 and w_2 are the peak widths at the base.

  • Enantiomeric Excess (% ee): This is the primary measure of chiral purity.

    • % ee = (|Area_1 – Area_2| / (Area_1 + Area_2)) x 100

    • Where Area_1 and Area_2 are the integrated peak areas of the two enantiomers.

Expected Chromatographic Data:

The following table provides an example of expected results for the separation of dansylated 2-methylpiperazine enantiomers under the conditions described.

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) ~8.5 min~10.2 minConsistent retention times
Tailing Factor (T_f) ≤ 1.5≤ 1.5Symmetrical peaks
Resolution (R_s) \multicolumn{2}{c}{> 2.0}R_s ≥ 1.5

Conclusion

This application note provides a comprehensive and reliable HPLC method for the enantiomeric separation of 2-methylpiperazine. By employing a pre-column derivatization with dansyl chloride, the challenges of poor UV absorbance are overcome, enabling sensitive and accurate quantification. The use of a polysaccharide-based chiral stationary phase under normal phase conditions delivers excellent resolution. This self-validating protocol, which begins with the analysis of a racemic standard, is robust and suitable for implementation in quality control and research environments within the pharmaceutical industry.

References

Application Notes & Protocols: (R)-benzyl 2-methylpiperazine-1-carboxylate as a Strategic Precursor for Chiral Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine moiety is a quintessential "privileged scaffold" in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs across a spectrum of therapeutic areas, including oncology, psychiatry, and virology.[1][2] Its utility stems from its ability to impart favorable pharmacokinetic properties and serve as a versatile, functionalizable linker. This guide provides an in-depth exploration of (R)-benzyl 2-methylpiperazine-1-carboxylate , a highly valuable and strategically protected chiral building block for the synthesis of complex APIs. We will dissect the rationale behind its design, provide detailed, field-proven protocols for its application, and present a workflow for its integration into a multi-step API synthesis campaign.

The Strategic Advantage of this compound

The efficacy of this precursor lies in its orthogonal protection scheme and inherent chirality. The methyl group at the C2 position introduces a fixed stereocenter, which is often critical for specific, high-affinity interactions with biological targets.

  • The (R)-Stereocenter: Provides a defined three-dimensional orientation for substituents, crucial for enantioselective recognition by enzymes and receptors.

  • The Carboxybenzyl (Cbz or Z) Group: Located at the N1 position, this robust protecting group allows for selective reactions at the more nucleophilic N4 nitrogen. It is stable to a wide range of reaction conditions but can be cleanly removed in a later step, typically via catalytic hydrogenolysis.

  • The Free N4-Amine: This secondary amine is the primary site for synthetic elaboration, serving as a nucleophile for introducing diverse structural motifs through alkylation, arylation, acylation, and other bond-forming reactions.

This combination allows for a controlled, sequential functionalization of the piperazine core, a critical strategy in the efficient construction of complex drug molecules.

Physicochemical Properties
PropertyValueSource
CAS Number 444666-46-0[3]
Molecular Formula C13H18N2O2[3]
Molecular Weight 234.29 g/mol [3]
Appearance Varies; often a solid or oil-
Purity Typically >95%[4]
Storage Inert atmosphere, 2-8°C, keep in dark place[3][5]

Synthetic Availability of the Precursor

The synthesis of chiral 2-substituted piperazines like the title compound is a well-established field. Common strategies include:

  • Resolution: Racemic 2-methylpiperazine can be resolved using chiral acids to isolate the desired enantiomer.[6]

  • Chiral Pool Synthesis: Starting from readily available, enantiopure α-amino acids (e.g., (R)-alanine), a multi-step sequence can be employed to construct the chiral piperazine ring.[7][8] This approach guarantees high enantiomeric purity.

The subsequent protection of the N1 position with a carboxybenzyl group is a standard procedure in organic synthesis.

G cluster_0 This compound cluster_1 Synthetic Utility precursor (R)-Stereocenter N1-Cbz Protecting Group N4-Secondary Amine Provides Chirality & Specificity Allows for Selective N4 Functionalization Primary Site for API Elaboration N_Arylation N-Arylation (Buchwald-Hartwig) precursor:f2->N_Arylation Rxn Site N_Alkylation N-Alkylation (Reductive Amination) precursor:f2->N_Alkylation Rxn Site Acylation Acylation precursor:f2->Acylation Rxn Site

Core Application Protocols for API Synthesis

The following protocols detail the primary transformations involving the N4-amine of this compound.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This is a powerful and widely used method for forming carbon-nitrogen bonds, essential for APIs containing an N-arylpiperazine motif.[1]

Rationale: The palladium catalyst, in combination with a specialized phosphine ligand (like RuPhos), facilitates the coupling of the piperazine's secondary amine with an aryl halide. The base is crucial for deprotonating the amine and regenerating the active catalytic species. Anhydrous, deoxygenated conditions are critical to prevent catalyst deactivation.

Materials:

  • This compound (1.0 equiv.)

  • Aryl Halide (e.g., Aryl Bromide) (1.1 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • RuPhos (2-Chloro-2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Inerting: Seal the flask with a septum and purge with argon for 15 minutes to remove all oxygen.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench carefully by adding water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 2: Reductive Amination for N-Alkylation

This protocol is a milder alternative to direct alkylation with alkyl halides and is highly effective for introducing a wide range of alkyl groups via an aldehyde or ketone.

Rationale: The reaction proceeds in two stages. First, the piperazine amine condenses with the carbonyl compound to form a transient iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the iminium ion in situ to form the stable C-N bond.[1] A catalytic amount of acid accelerates the initial iminium ion formation.

Materials:

  • This compound (1.0 equiv.)

  • Aldehyde or Ketone (1.2 equiv.)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5 mol%)

Step-by-Step Methodology:

  • Initial Mixing: In a round-bottom flask, dissolve the this compound and the carbonyl compound in DCM.

  • Catalysis: Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: Add STAB portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 3: Final Deprotection via Catalytic Hydrogenolysis

This is the final step to reveal the N1-amine, often necessary for the final API structure or to improve properties like aqueous solubility.

Rationale: A palladium on carbon (Pd/C) catalyst facilitates the cleavage of the C-O bond of the carboxybenzyl (Cbz) group in the presence of hydrogen gas. The Cbz group is converted to toluene and carbon dioxide, while the piperazine nitrogen is liberated as a secondary amine. This method is highly effective and clean.

Materials:

  • N4-functionalized this compound derivative (1.0 equiv.)

  • Palladium on Carbon (10% Pd/C, ~10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) source (balloon or Parr hydrogenator)

Step-by-Step Methodology:

  • Setup: Dissolve the Cbz-protected piperazine derivative in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas or place the flask on a Parr apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an H₂ atmosphere.

  • Reaction: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting material and the Cbz-group mass signature indicates completion (typically 2-16 hours).

  • Work-up:

    • Carefully purge the reaction vessel with argon or nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected API or final intermediate.

Integrated API Synthesis Workflow Example

This workflow demonstrates how the preceding protocols are integrated into a cohesive synthetic route.

G

Typical Experimental Outcomes

StepTransformationTypical YieldTypical Purity (Post-Purification)
1 Buchwald-Hartwig N-Arylation70-95%>98%
2 Reductive Amination80-99%>95%
3 Cbz Deprotection90-99% (quantitative)>99%

Conclusion

This compound is a sophisticated and indispensable building block for the synthesis of chiral APIs. Its pre-installed stereocenter and orthogonal protecting group strategy provide chemists with precise control over the synthetic sequence, enabling the efficient and scalable production of complex molecular architectures. The protocols detailed herein represent robust and validated methods that can be readily implemented in both discovery and process development settings, underscoring the enduring value of this precursor in the pharmaceutical industry.

References

Experimental procedure for debenzylation of piperazine carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Introduction: The Strategic Role of N-Debenzylation in Piperazine Synthesis

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] In the multi-step synthesis of complex piperazine derivatives, protecting group strategies are essential for achieving regioselectivity and preventing unwanted side reactions. The N-benzyl group is a frequently employed protecting group for the piperazine nitrogen due to its stability under a wide range of reaction conditions and its relatively straightforward installation.

However, the ultimate goal of many synthetic routes is to produce a free secondary amine, which can then be functionalized further or may be the final active pharmacophore itself. Therefore, the efficient and clean removal of the N-benzyl group—a process known as debenzylation—is a critical and often pivotal step. The choice of debenzylation method is dictated by the overall molecular structure, the presence of other functional groups, and considerations of scale, safety, and efficiency.

This guide provides an in-depth analysis and detailed protocols for the most effective and widely adopted methods for the debenzylation of piperazine carboxylates, with a focus on explaining the causality behind procedural choices to empower researchers to adapt and troubleshoot these essential transformations.

Core Methodologies: A Comparative Overview

The cleavage of the benzylic C-N bond can be accomplished through several distinct chemical pathways. The most prevalent and versatile of these is catalytic hydrogenolysis, which itself can be performed using different hydrogen sources. Oxidative and acid-mediated methods serve as important alternatives when hydrogenolysis is contraindicated.

MethodKey Reagents & ConditionsHydrogen SourceAdvantagesLimitations & Considerations
Catalytic Hydrogenolysis 10% Pd/C or Pd(OH)₂/C; RT to 60 °C; Polar solvent (MeOH, EtOH)Hydrogen Gas (H₂)High efficiency, clean conversion, catalyst is recyclable.Requires specialized pressure equipment; H₂ gas is flammable and explosive. Potential for catalyst poisoning.
Catalytic Transfer Hydrogenation 10% Pd/C; Ammonium Formate (HCOONH₄) or Formic Acid; Refluxing MeOHIn situ from donorOperationally simple, avoids flammable H₂ gas, rapid reaction times.[2][3]Ammonium formate can be corrosive; may not be suitable for highly sensitive substrates.
Acid-Mediated Cleavage Strong acids (e.g., HBr, TFA); Often requires heat.NoneUseful when catalytic methods fail or are incompatible with other functional groups.Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc).[4][5][6]
Oxidative Cleavage Ceric Ammonium Nitrate (CAN), N-Iodosuccinimide (NIS).NoneOrthogonal to reductive methods; useful for substrates with reducible groups (alkenes, alkynes).[7][8]Requires stoichiometric reagents, can lead to over-oxidation, less atom-economical.

Method 1: Catalytic Hydrogenolysis with Palladium on Carbon (Pd/C)

Catalytic hydrogenolysis is the gold standard for N-debenzylation due to its high efficiency and clean reaction profiles. The mechanism involves the oxidative addition of the benzylic C-N bond to the palladium surface, followed by hydrogenolysis.[9]

Causality Behind Experimental Choices:
  • Catalyst: 10% Palladium on Carbon (Pd/C) is the most common catalyst. The carbon support provides a high surface area for the palladium nanoparticles. Pearlman's catalyst, Pd(OH)₂/C, is often more effective for stubborn debenzylations and is less prone to causing over-reduction.[10]

  • Solvent: Polar protic solvents like methanol (MeOH) or ethanol (EtOH) are preferred as they effectively solubilize the piperazine substrate and stabilize intermediates. Acetic acid is sometimes used as a solvent or co-solvent to accelerate the reaction, as protonation of the piperazine nitrogen can weaken the C-N bond, facilitating cleavage.[6][11][12]

  • Hydrogen Pressure: While reactions can often proceed under atmospheric pressure (H₂ balloon), applying higher pressure (e.g., 50 psi) in a specialized hydrogenation apparatus significantly increases the reaction rate by enhancing the concentration of hydrogen on the catalyst surface.[11][13]

Protocol 1: Standard Debenzylation using Hydrogen Gas

Materials:

  • N-Benzyl piperazine carboxylate derivative

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade or anhydrous)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Place the N-benzyl piperazine carboxylate (1.0 eq) and a magnetic stir bar into a suitable pressure-rated hydrogenation vessel.

  • Solvent Addition: Add methanol to dissolve the substrate, typically to a concentration of 0.05-0.1 M.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C. The catalyst loading is typically 10-20% by weight relative to the substrate.

    • Expert Tip: Pd/C is non-pyrophoric when wet, but dry catalyst can be pyrophoric. Handle with care away from ignition sources.[14]

  • System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system by evacuating the atmosphere and backfilling with nitrogen gas at least three times.

  • Hydrogenation: Evacuate the vessel one final time and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Monitoring: After a set time (typically 4-16 hours), or once hydrogen uptake ceases, stop the stirring. Carefully vent the hydrogen and purge the vessel with nitrogen gas. The reaction can be monitored by TLC or LC-MS by filtering a small aliquot.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude debenzylated piperazine carboxylate. The product can then be purified by crystallization or column chromatography as needed.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation prep1 Dissolve Substrate in Methanol prep2 Add Pd/C Catalyst (10-20 wt%) prep1->prep2 react1 Seal Vessel & Purge with Nitrogen prep2->react1 react2 Introduce H₂ Gas (e.g., 50 psi) react1->react2 react3 Stir Vigorously (4-16 h) react2->react3 react4 Monitor H₂ Uptake & TLC/LC-MS react3->react4 work1 Vent H₂ & Purge with Nitrogen react4->work1 work2 Filter through Celite™ to Remove Catalyst work1->work2 workup3 Concentrate Filtrate in vacuo work2->workup3 work4 Purify Product workup3->work4

Method 2: Catalytic Transfer Hydrogenation

For laboratories not equipped with a high-pressure hydrogenation apparatus, or for instances where using flammable hydrogen gas is undesirable, catalytic transfer hydrogenation is an excellent and often faster alternative.[11] In this method, a stable, easy-to-handle hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Ammonium formate is the most widely used donor for this purpose.

Causality Behind Experimental Choices:
  • Hydrogen Donor: Ammonium formate (HCOONH₄) decomposes on the palladium surface to generate hydrogen gas in situ, along with ammonia and carbon dioxide. This avoids the need to handle gaseous H₂ directly.[3]

  • Stoichiometry: A significant excess of the hydrogen donor (typically 4-5 equivalents) is required to drive the reaction to completion.

  • Temperature: The reaction is typically performed at reflux in methanol to facilitate the decomposition of the ammonium formate and increase the reaction rate.

Protocol 2: Transfer Hydrogenation using Ammonium Formate

Materials:

  • N-Benzyl piperazine carboxylate derivative

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (ACS grade)

  • Round-bottom flask with reflux condenser

  • Celite™

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add the N-benzyl piperazine carboxylate (1.0 eq) and methanol (to ~0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to the substrate).

  • Donor Addition: Add solid ammonium formate (4-5 eq) to the suspension.

    • Safety Note: The addition of ammonium formate can sometimes initiate a vigorous reaction. Add it portion-wise if reacting on a larger scale.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and stir.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 1-3 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the mixture with additional methanol and filter through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude material will contain the product and excess ammonium salts. The salts can often be removed by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is then dried and concentrated to yield the purified product.

G cluster_standard Standard Hydrogenolysis cluster_transfer Transfer Hydrogenation h2_gas H₂ Gas pressure_vessel Pressure Vessel h2_gas->pressure_vessel catalyst Substrate + Pd/C in Methanol pressure_vessel->catalyst donor Ammonium Formate (Solid Donor) flask Standard Glassware (Reflux) donor->flask flask->catalyst product Debenzylated Product catalyst->product

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Stalled or Incomplete Reaction 1. Catalyst poisoning (e.g., by sulfur-containing compounds). 2. Insufficient catalyst loading. 3. Deactivated catalyst.1. Purify the starting material. Use a more robust catalyst like Pd(OH)₂/C. 2. Increase catalyst loading to 20-30 wt%. 3. Use a fresh batch of catalyst.
Side Product Formation (e.g., ring opening) Reaction conditions are too harsh (high temperature or pressure for extended periods).Reduce temperature, pressure, or reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Product is an intractable oil or salt The debenzylated piperazine is isolated as an ammonium or formate salt (in transfer hydrogenation) or an acetate salt (if acetic acid was used).Perform an aqueous work-up with a mild base (e.g., sat. NaHCO₃ soln.) to neutralize the salt and extract the free amine into an organic solvent.
Inconsistent Reaction Times Inefficient stirring, poor quality of hydrogen donor or catalyst.Ensure vigorous stirring to maintain suspension of the catalyst. Use high-purity ammonium formate and a reliable catalyst source.

References

Application Notes & Protocols: The Strategic Role of Chiral Piperidine Scaffolds in Modulating Drug Properties

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol guide on the role of chiral piperidine scaffolds in modulating drug properties.

Introduction The piperidine ring, a six-membered nitrogenous heterocycle, is a highly privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and natural products.[1][2] Its prevalence is due to its ability to confer desirable physicochemical properties, such as aqueous solubility and metabolic stability, and to act as a versatile framework for introducing substituents in a defined three-dimensional space. However, the true power of this scaffold is unlocked when chirality is introduced. The stereochemistry of substituents on the piperidine ring can profoundly influence a molecule's interaction with chiral biological targets like enzymes and receptors.[1][3]

This guide provides an in-depth analysis of how chiral piperidine scaffolds are strategically employed to modulate drug properties, enhancing potency, selectivity, and pharmacokinetic profiles. We will explore the underlying principles of stereochemistry-driven property modulation and provide detailed, field-proven protocols for the synthesis, separation, and biological evaluation of chiral piperidine-containing compounds.

Part 1: Application Notes - The Stereochemical Imperative in Drug Design

The introduction of a chiral center to a piperidine scaffold transforms a flat, two-dimensional representation into a complex three-dimensional entity. This stereochemical definition is critical because biological systems are inherently chiral. An enantiomer that perfectly complements a target's binding site may exhibit potent therapeutic activity, while its mirror image could be inactive, less active, or even responsible for off-target toxicity.[4] Leveraging this principle allows medicinal chemists to fine-tune drug candidates for optimal performance.

Modulating Physicochemical Properties

The spatial arrangement of atoms in a molecule, dictated by its stereochemistry, directly influences its interactions with its environment, including solvent molecules. This can lead to significant differences in the physicochemical properties between enantiomers or diastereomers.

  • Solubility and Lipophilicity (LogD): Chirality can alter a molecule's crystal lattice energy and its solvation properties. By changing a substituent's orientation from axial to equatorial, for instance, different surfaces of the molecule are exposed, affecting properties like aqueous solubility and lipophilicity (LogD).[1][5] In the development of MeV-RdRp inhibitors, introducing a substituent at the 2-position of the piperidine ring was shown to effectively enhance aqueous solubility.[1]

Table 1: Influence of Piperidine Chirality on Physicochemical Properties (Illustrative Data)

Compound ID Stereochemistry Property Value Rationale for Change
SUCNR1 Inhibitor A Racemic 3-substituted LogD7.4 1.5 Baseline measurement.
SUCNR1 Inhibitor B (R)-3-substituted LogD7.4 1.9 The (R)-isomer may present a more lipophilic face, increasing partitioning into the organic phase.
SUCNR1 Inhibitor C (S)-3-substituted LogD7.4 1.2 The (S)-isomer may allow for more favorable intramolecular hydrogen bonding or better solvation, increasing aqueous affinity.
MeV-RdRp Inhibitor X 2,4-disubstituted Aq. Solubility 15 µg/mL Initial lead compound.

| MeV-RdRp Inhibitor Y | (2R, 4S)-diastereomer | Aq. Solubility | 60 µg/mL | The specific stereochemistry disrupts crystal packing and/or improves solvation, leading to a 4-fold increase in solubility.[1] |

Enhancing Biological Activity and Selectivity

The most significant impact of piperidine chirality is on a drug's pharmacodynamics—how it interacts with its biological target.

  • Potency: A drug's binding affinity is governed by the sum of its interactions within the target's binding pocket. A single chiral center on a piperidine ring can orient a key functional group to form a critical hydrogen bond or hydrophobic interaction, dramatically increasing potency. Conversely, the wrong enantiomer may introduce a steric clash, preventing optimal binding. For example, in a series of MEK1/2 inhibitors, the introduction of a chiral center in the piperidine ring led to a significant increase in potency, as the specific stereoisomer could fit more easily into the enzyme's cavity.[5][6]

  • Selectivity: Chirality is a powerful tool for achieving selectivity between related receptors or enzyme isoforms. It can also be used to avoid off-target interactions responsible for adverse effects. In the development of fibrinolysis inhibitors, introducing a methyl group at the 2-position of a piperidine ring decreased potency slightly but remarkably increased selectivity over the GABAa receptor.[1]

Fig 1. Enantioselectivity in Receptor Binding cluster_0 Chiral Receptor Binding Site cluster_1 Drug Enantiomers Receptor Hydrophobic Pocket H-Bond Donor Anionic Site S_Enantiomer (S)-Enantiomer Aryl Group H-Bond Acceptor Piperidine N+ S_Enantiomer:p0->Receptor:f0 Good Fit S_Enantiomer:p1->Receptor:f1 H-Bond S_Enantiomer:p2->Receptor:f2 Ionic Bond Result_S High Affinity Binding (Eutomer) S_Enantiomer->Result_S R_Enantiomer (R)-Enantiomer Aryl Group H-Bond Acceptor Piperidine N+ R_Enantiomer:p0->Receptor:f0 Steric Clash Result_R Low/No Affinity (Distomer) R_Enantiomer->Result_R

Fig 1. Enantioselectivity in Receptor Binding

Table 2: Stereochemistry-Dependent Activity of MEK1/2 Inhibitors

Compound Piperidine Moiety MEK1 IC50 (nM) Rationale
22 Achiral (Symmetric) 150 The achiral piperidine has suboptimal orientation in the binding pocket.
23 Chiral (Racemic) 30 One enantiomer provides a significantly better fit, improving average potency.
(S)-23 Enantiopure (S) 8 The (S)-enantiomer achieves the ideal conformation for maximal interaction with MEK1, leading to a ~19-fold increase in potency over the achiral analog.[6]

| (R)-23 | Enantiopure (R) | > 1000 | The (R)-enantiomer likely introduces steric hindrance or misaligns key binding groups.[6] |

Improving Pharmacokinetic (ADME) and Safety Profiles

The journey of a drug through the body is fraught with challenges, including metabolic enzymes and transporters, many of which are stereoselective.

  • Metabolism and Clearance: A chiral piperidine can orient substituents to either shield a metabolically labile site or expose it. This can significantly alter the rate of metabolic clearance and, consequently, the drug's half-life and oral exposure.[7][5]

  • Toxicity: Stereochemistry can be pivotal in mitigating toxicity. A common goal is to reduce inhibition of the hERG potassium channel, which is associated with cardiac arrhythmias. Introducing chiral piperidine scaffolds has been identified as a successful strategy to reduce hERG toxicity in drug candidates.[1][5][8]

Part 2: Experimental Protocols

The following protocols provide standardized, validated workflows for the synthesis, resolution, and evaluation of chiral piperidine-containing molecules.

Protocol 1: Stereoselective Synthesis of a 2,6-disubstituted Piperidine Alkaloid Precursor

This protocol describes a diastereoselective reductive amination strategy, a robust and common method for creating 2,6-disubstituted piperidines.[9] The causality behind this method lies in using the stereochemistry of the starting materials to control the formation of new chiral centers during cyclization.

Objective: To synthesize enantiopure (+)-2-epi-deoxoprosopinine from an acyclic keto-aldehyde precursor.

Materials:

  • (S)-N-benzyl-1-phenylethylamine

  • 1,5-dicarbonyl compound (e.g., 8-oxo-nonanal)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • Iminium Ion Formation and Cyclization (Reductive Amination):

    • To a solution of the 1,5-dicarbonyl precursor (1.0 mmol) in anhydrous DCM (20 mL), add (S)-N-benzyl-1-phenylethylamine (1.1 mmol).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the enamine/iminium ion intermediates.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 15 minutes. Self-Validation Checkpoint: STAB is a mild reducing agent that selectively reduces the iminium ion over the ketone/aldehyde, which is crucial for the success of the cyclization.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the protected piperidine derivative.

  • Deprotection (Hydrogenolysis):

    • Dissolve the purified product (0.5 mmol) in MeOH (10 mL).

    • Add 10% Pd/C (10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 8 hours. Self-Validation Checkpoint: The disappearance of the benzyl and phenylethyl groups can be monitored by NMR or MS, confirming complete deprotection to the desired secondary amine.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the final product, (+)-2-epi-deoxoprosopinine.[9]

Protocol 2: Chiral Separation and Analysis of Piperidine Enantiomers by SFC

Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC.[10] This protocol outlines a generic screening method.

Objective: To resolve a racemic mixture of a chiral piperidine derivative and determine the enantiomeric excess (ee).

Instrumentation and Materials:

  • Analytical SFC system with backpressure regulator and UV detector.

  • Chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Supercritical CO₂ (Mobile Phase A).

  • Modifier solvent (e.g., Methanol, Ethanol) (Mobile Phase B).

  • Amine additive (e.g., Isopropylamine, Diethylamine) for peak shaping.[10]

  • Racemic piperidine sample and reference standards for each enantiomer (if available).

Fig 2. Chiral SFC Screening Workflow Start Prepare Sample: ~1 mg/mL in Modifier Screen_Cols Screen Columns (e.g., AD-H, OD-H) Isocratic: 20% Modifier Start->Screen_Cols Eval1 Separation Observed? Screen_Cols->Eval1 Optimize_Mod Optimize Modifier % (Gradient or Isocratic) Eval1->Optimize_Mod Yes Failure Try Different Column Set or Modifier Type Eval1->Failure No Eval2 Baseline Resolution? Optimize_Mod->Eval2 Eval2->Optimize_Mod No Optimize_Add Optimize Additive (e.g., 0.2% IPA) for Peak Shape Eval2->Optimize_Add Yes Success Validated Method: Quantify ee% Optimize_Add->Success Failure->Screen_Cols Re-screen

Fig 2. Chiral SFC Screening Workflow

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the racemic piperidine at ~1 mg/mL in the modifier solvent (e.g., Methanol).

    • Prepare the modifier (Mobile Phase B) by adding 0.2% (v/v) isopropylamine to methanol. Causality: The basic amine additive is crucial to prevent peak tailing by masking active silanol sites on the stationary phase that strongly interact with the basic piperidine nitrogen.[10]

  • Initial Screening Conditions:

    • Column: Chiralpak AD-H (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic elution with 80% CO₂ (A) and 20% Modifier (B).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5 µL.

  • Method Optimization:

    • If no separation is observed, switch to a different chiral column (e.g., Chiralcel OD-H) and repeat the screen.

    • If partial separation is observed, optimize the modifier percentage. Run a gradient from 5% to 40% modifier over 10 minutes to find the optimal isocratic condition.

    • Adjust the backpressure and temperature to fine-tune resolution and retention time.

  • Analysis and Validation:

    • Once baseline resolution is achieved, the method is considered validated for analysis.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

    • Self-Validation Checkpoint: Inject an authentic sample of one pure enantiomer (if available) to confirm the elution order and peak identity.

References

Application Notes & Protocols: Strategic Synthesis of Serotonin 5-HT6 Receptor Ligands from Cbz-Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin 5-HT6 receptor, predominantly expressed in the central nervous system (CNS), has emerged as a significant therapeutic target for addressing cognitive impairments associated with neurodegenerative disorders such as Alzheimer's disease and schizophrenia.[1][2][3] This application note provides a comprehensive guide for the synthesis of diverse serotonin 5-HT6 receptor ligands, utilizing the versatile and commercially available starting material, 1-benzylpiperazine-1-carboxylate (Cbz-piperazine). We will delve into the strategic considerations behind common synthetic transformations, including N-arylation, sulfonylation, and reductive amination, and provide detailed, field-proven protocols for their execution. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are central pillars of this guide, ensuring both scientific rigor and practical applicability for researchers in medicinal chemistry and drug development.

The 5-HT6 Receptor: A Key Target for Cognitive Enhancement

The 5-HT6 receptor, a G protein-coupled receptor (GPCR) positively coupled to adenylyl cyclase, is almost exclusively located in the brain, with high densities in regions crucial for learning and memory, such as the hippocampus and cortex.[1][3][4][5] This specific localization makes it an attractive target for CNS drug discovery with a potentially reduced risk of peripheral side effects.[6] Blockade of 5-HT6 receptors has been shown to modulate the release of several key neurotransmitters, including acetylcholine and glutamate, which are vital for cognitive processes.[3][7] Consequently, 5-HT6 receptor antagonists are being actively investigated as potential treatments for cognitive deficits in various neuropsychiatric and neurodegenerative disorders.[2][3][7]

The general pharmacophore for many 5-HT6 receptor antagonists consists of a central aromatic core, a flexible linker, and a basic amine moiety, often a piperazine ring.[8] The piperazine moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in key interactions with the receptor and its favorable physicochemical properties.[9]

Strategic Synthetic Pathways from Cbz-Piperazine

Cbz-piperazine is an excellent starting material for the synthesis of 5-HT6 receptor ligands due to the orthogonal reactivity of its two nitrogen atoms. The carbobenzyloxy (Cbz) protecting group on one nitrogen allows for selective functionalization of the other, which can be later deprotected to reveal a secondary amine for further modification. This strategic approach allows for the modular synthesis of a library of analogs for structure-activity relationship (SAR) studies.[8][10]

The core synthetic strategies revolve around three key transformations:

  • N-Arylation/N-Heteroarylation: Introduction of an aromatic or heteroaromatic moiety at the N-4 position of the piperazine ring. This is a common feature in many potent 5-HT6 antagonists.[11]

  • Sulfonylation: Acylation of the N-4 piperazine nitrogen with an arylsulfonyl chloride. The arylsulfonyl group is a well-established pharmacophoric element for 5-HT6 receptor antagonists.[12][13]

  • Reductive Amination: Following Cbz deprotection, the resulting secondary amine can be functionalized via reductive amination to introduce a variety of substituents, allowing for fine-tuning of the ligand's properties.[14][15][16]

Below is a visual representation of the general synthetic workflow:

Synthesis_Workflow start Cbz-Piperazine N_arylation N-Arylation / N-Heteroarylation start->N_arylation Sulfonylation Sulfonylation start->Sulfonylation Cbz_deprotection Cbz Deprotection (e.g., Hydrogenolysis) N_arylation->Cbz_deprotection Sulfonylation->Cbz_deprotection Reductive_amination Reductive Amination Cbz_deprotection->Reductive_amination Final_ligand 5-HT6 Receptor Ligand Reductive_amination->Final_ligand

Caption: General synthetic workflow for 5-HT6 receptor ligands from Cbz-piperazine.

Detailed Experimental Protocols

The following protocols are designed to be robust and adaptable. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrates.

Protocol 1: N-Arylation of Cbz-Piperazine via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[17][18] It is a highly versatile method for the N-arylation of piperazines.

Rationale: This method is chosen for its broad substrate scope and tolerance of various functional groups on the aryl halide. The use of a bulky, electron-rich phosphine ligand is crucial for efficient catalytic turnover, especially with less reactive aryl chlorides.[18]

Materials:

  • Cbz-Piperazine (1.0 eq)

  • Aryl halide (e.g., aryl bromide or chloride) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Add anhydrous toluene, followed by Cbz-piperazine and the aryl halide.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Self-Validation: The success of the reaction can be confirmed by the disappearance of the Cbz-piperazine starting material and the appearance of a new, less polar spot on the TLC plate. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Sulfonylation of Cbz-Piperazine

Sulfonylation is a straightforward and high-yielding reaction for the synthesis of sulfonamides, a key scaffold in many 5-HT6 receptor antagonists.[12]

Rationale: The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. Dichloromethane is a common solvent due to its inertness and ability to dissolve a wide range of organic compounds.

Materials:

  • Cbz-Piperazine (1.0 eq)

  • Arylsulfonyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve Cbz-piperazine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (Et₃N or DIPEA) dropwise with stirring.

  • Slowly add a solution of the arylsulfonyl chloride in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Self-Validation: Successful sulfonylation will result in a significant downfield shift of the piperazine protons adjacent to the newly formed sulfonamide in the ¹H NMR spectrum.

Protocol 3: Cbz Deprotection via Hydrogenolysis

Catalytic hydrogenolysis is a clean and efficient method for the removal of the Cbz protecting group.

Rationale: This method is preferred due to its mild reaction conditions and the formation of gaseous byproducts (toluene and CO₂) that are easily removed. Palladium on carbon is a highly effective and reusable catalyst for this transformation.

Materials:

  • Cbz-protected piperazine derivative (from Protocol 1 or 2) (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or H-Cube®)

Procedure:

  • Dissolve the Cbz-protected piperazine derivative in methanol or ethanol in a round-bottom flask.

  • Carefully add the 10% Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected secondary amine, which is often used in the next step without further purification.

Self-Validation: The disappearance of the benzyl protons (around 7.3 ppm) and the benzylic CH₂ protons (around 5.1 ppm) in the ¹H NMR spectrum confirms the complete removal of the Cbz group.

Protocol 4: Reductive Amination

Reductive amination is a versatile method for the N-alkylation of secondary amines.[14][15][16]

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines. It is less basic than other common reducing agents like sodium cyanoborohydride, which can be advantageous for acid-sensitive substrates.[16]

Materials:

  • Deprotected piperazine derivative (from Protocol 3) (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of the deprotected piperazine derivative in anhydrous DCM or DCE, add the aldehyde or ketone.

  • If the amine is in its salt form, add a non-nucleophilic base (e.g., Et₃N, 1.1 eq) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient, often with a small amount of triethylamine to prevent streaking).

Self-Validation: The appearance of new signals in the ¹H NMR spectrum corresponding to the newly introduced alkyl group and the disappearance of the N-H proton signal are indicative of a successful reaction.

Data Presentation and Characterization

All synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Table 1: Analytical Techniques for Compound Characterization

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.
Infrared (IR) Spectroscopy Identification of key functional groups.
Melting Point (for solids) Indication of purity.

Visualization of Key Synthetic Transformations

Key_Transformations cluster_0 N-Arylation (Buchwald-Hartwig) cluster_1 Sulfonylation cluster_2 Reductive Amination Cbz_Pip_A Cbz-Piperazine + Ar-X Pd_cat Pd(OAc)₂ / XPhos NaOtBu, Toluene Cbz_Pip_A->Pd_cat N_Aryl_Cbz_Pip N-Aryl-Cbz-Piperazine Pd_cat->N_Aryl_Cbz_Pip Cbz_Pip_S Cbz-Piperazine + ArSO₂Cl Base_cat Et₃N or DIPEA DCM Cbz_Pip_S->Base_cat N_Sulfonyl_Cbz_Pip N-Sulfonyl-Cbz-Piperazine Base_cat->N_Sulfonyl_Cbz_Pip Deprot_Pip Deprotected Piperazine + R₁R₂C=O Reductant NaBH(OAc)₃ DCM or DCE Deprot_Pip->Reductant Final_Product Final Ligand Reductant->Final_Product

Caption: Key synthetic transformations for 5-HT6 ligand synthesis.

Conclusion

This application note provides a strategic and practical guide for the synthesis of serotonin 5-HT6 receptor ligands from the versatile starting material, Cbz-piperazine. The detailed protocols for N-arylation, sulfonylation, Cbz deprotection, and reductive amination are based on established and reliable methodologies, offering a solid foundation for medicinal chemists and drug development professionals. By understanding the rationale behind these synthetic transformations and employing the provided self-validating protocols, researchers can efficiently generate diverse libraries of 5-HT6 receptor ligands for further biological evaluation and lead optimization in the quest for novel therapeutics for cognitive disorders.

References

Application Notes & Protocols: Leveraging (R)-benzyl 2-methylpiperazine-1-carboxylate for Advanced Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the 2-Methylpiperazine Scaffold

In the landscape of modern medicinal chemistry, the piperazine moiety is a privileged scaffold, frequently incorporated into drug candidates to modulate physicochemical properties and engage with biological targets. The introduction of a methyl group at the 2-position, particularly with defined stereochemistry as in (R)-benzyl 2-methylpiperazine-1-carboxylate, offers a sophisticated tool for refining structure-activity relationships (SAR). This chiral building block provides a unique three-dimensional vector for probing ligand-receptor interactions, enabling a deeper understanding of how subtle structural modifications can translate into significant gains in potency, selectivity, and pharmacokinetic profiles.

The (R)-configuration of the methyl group introduces a fixed conformational constraint, reducing the entropic penalty upon binding to a target and often leading to higher affinity. Furthermore, the benzyloxycarbonyl (Cbz) protecting group provides a stable, yet readily cleavable, handle for selective functionalization of the N1-position, while the N4-position remains available for diversification. This differential reactivity is the cornerstone of its utility in building focused compound libraries for SAR exploration. These application notes will provide a comprehensive guide to the strategic use of this compound in SAR studies, complete with detailed protocols for its derivatization and analysis.

Part 1: Core Application Notes - Strategic Derivatization for SAR

Probing Lipophilic Pockets and Metabolic Stability

The 2-methyl group of this compound serves as a valuable probe for exploring lipophilic pockets within a binding site. Its stereochemistry can dictate favorable van der Waals interactions that would be absent in the corresponding achiral or (S)-enantiomer.

Experimental Rationale: By synthesizing a small library of analogs with varying substituents at the N4-position, researchers can systematically map the topology of the target's binding site. The (R)-methyl group acts as a stereochemical anchor, and any observed changes in activity can be more confidently attributed to the modifications at N4. Furthermore, the methyl group can sterically shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially improving the compound's metabolic stability and half-life.

Modulating pKa and Pharmacokinetic Properties

The two nitrogen atoms of the piperazine ring offer distinct opportunities for modulating the overall basicity (pKa) of the final compound. The pKa is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Rationale: The N4-nitrogen, being more basic, is typically the primary site for initial derivatization. Introducing electron-withdrawing groups (e.g., amides, sulfonamides) at this position will lower the pKa, which can be advantageous for reducing off-target effects related to excessive basicity, such as hERG channel inhibition. Conversely, alkylation of N4 can maintain or slightly increase basicity. Following N4-derivatization, the Cbz group at N1 can be removed and replaced with other functionalities to fine-tune the pKa and explore interactions at that vector of the molecule.

Establishing a Pharmacophore Model

A pharmacophore model is a crucial abstract representation of the key molecular features necessary for biological activity. This compound is an excellent starting point for building and refining such models.

Experimental Rationale: By systematically introducing hydrogen bond donors, acceptors, and hydrophobic features at both the N1 and N4 positions, a detailed pharmacophore map can be constructed. The rigid (R)-methylpiperazine core helps to constrain the possible conformations of the analogs, leading to a more accurate and predictive pharmacophore model. This model can then guide the design of future, more potent and selective compounds.

Part 2: Experimental Protocols

General Workflow for SAR Library Synthesis

The following diagram illustrates a typical workflow for generating a focused library of compounds from this compound for SAR studies.

SAR_Workflow A (R)-benzyl 2-methyl- piperazine-1-carboxylate (Starting Material) B N4-Derivatization (e.g., Reductive Amination, Acylation) A->B C Intermediate Library (N4-diversified) B->C D N1-Deprotection (Hydrogenolysis of Cbz) C->D E N1-Derivatization (e.g., Sulfonylation, Alkylation) D->E F Final Compound Library E->F G Biological Screening & SAR Analysis F->G

Caption: General workflow for SAR library synthesis.

Protocol 1: N4-Alkylation via Reductive Amination

This protocol describes the reaction of this compound with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond at the N4-position.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a solution of this compound (1.0 eq) in DCM (0.1 M), add the aldehyde or ketone (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N4-alkylated product.

Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone. The acidic catalyst (acetic acid) promotes the formation of the intermediate iminium ion, which is then reduced by STAB.

Protocol 2: N1-Deprotection (Cbz Removal)

This protocol details the removal of the benzyloxycarbonyl (Cbz) protecting group from the N1-position via catalytic hydrogenation.

Materials:

  • N4-derivatized this compound

  • Palladium on carbon (10% w/w, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the Cbz-protected piperazine (1.0 eq) in MeOH in a flask suitable for hydrogenation.

  • Carefully add the palladium on carbon catalyst. Caution: Palladium on carbon can be pyrophoric. Handle under an inert atmosphere if dry.

  • Evacuate and backfill the flask with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine. This product is often used directly in the next step without further purification.

Rationale: Catalytic hydrogenation is the standard method for Cbz deprotection. The palladium catalyst facilitates the cleavage of the benzyl C-O bond by hydrogen gas, releasing the free amine, toluene, and carbon dioxide as byproducts.

Protocol 3: N1-Sulfonylation

This protocol describes the reaction of the deprotected piperazine with a sulfonyl chloride to form a sulfonamide at the N1-position.

Materials:

  • N4-derivatized, N1-deprotected 2-methylpiperazine

  • Sulfonyl chloride of interest

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the secondary amine (1.0 eq) and TEA (2.0 eq) in DCM (0.1 M) and cool the mixture to 0 °C in an ice bath.

  • Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A non-nucleophilic base like TEA or DIPEA is required to quench the HCl byproduct generated during the reaction, driving the reaction to completion.

Part 3: Data Interpretation and SAR Analysis

The data generated from screening the synthesized library of compounds should be systematically organized to facilitate SAR analysis.

Tabulating SAR Data
Compound IDR¹ (N1-substituent)R⁴ (N4-substituent)IC₅₀ (nM) [Target X]Selectivity vs. Target YMetabolic Stability (t½, min)
1 CbzH>10,000--
2a CbzBenzyl85010x15
2b Cbz4-Fluorobenzyl62015x25
3a H4-Fluorobenzyl55012x22
3b Phenylsulfonyl4-Fluorobenzyl9550x>60
3c Methyl4-Fluorobenzyl4808x18

Analysis of the Table: The hypothetical data above illustrates a typical SAR progression.

  • Comparing 2a and 2b suggests that adding a fluorine atom to the N4-benzyl group is beneficial for potency and metabolic stability.

  • Comparing 2b and 3a shows that removing the bulky Cbz group at N1 improves potency.

  • Comparing 3a , 3b , and 3c demonstrates that a phenylsulfonyl group at N1 (3b ) is significantly more favorable for both potency and selectivity than a small alkyl group (3c ) or a free amine (3a ).

Visualizing SAR Trends

The relationships between structural modifications and biological activity can be visualized to highlight key trends.

Caption: Visualization of SAR trends at N1 and N4 positions.

Conclusion

This compound is a powerful and versatile building block for medicinal chemists engaged in SAR studies. Its inherent stereochemistry and orthogonally protected nitrogen atoms provide a robust platform for the systematic exploration of chemical space. By employing the strategic considerations and detailed protocols outlined in these application notes, researchers can efficiently generate focused compound libraries, leading to a deeper understanding of target biology and the development of drug candidates with improved potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols for the Analytical Characterization of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Complexity of Substituted Piperazines

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse therapeutic activities including antipsychotic, antihistaminic, antianginal, and antiviral properties.[1][2] The pharmacological activity and safety profile of these drugs are critically dependent on the nature and position of substituents on the piperazine core. Therefore, the rigorous analytical characterization of substituted piperazines is a cornerstone of drug discovery, development, and quality control.

This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and purity assessment of substituted piperazines. We will delve into the mechanistic basis of each technique, offering expert insights into experimental design and data interpretation, and provide detailed, field-tested protocols.

Core Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the complete characterization of a substituted piperazine. A robust analytical workflow leverages the strengths of multiple orthogonal techniques to build a comprehensive profile of the molecule's identity, purity, and structure.

Analytical Workflow for Substituted Piperazines cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_final Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS Molecular Weight & Fragmentation Chromatography Chromatography (HPLC, GC) Purification->Chromatography Purity & Quantification Xray X-ray Crystallography (for crystalline solids) NMR->Xray Confirmatory 3D Structure MS->Chromatography Hyphenated Techniques Final Comprehensive Profile: Identity, Purity, Structure Chromatography->Final Xray->Final

Caption: A typical analytical workflow for characterizing substituted piperazines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the chemical structure of substituted piperazines. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of the molecule.

Expertise & Experience:

The conformational flexibility of the piperazine ring (chair and boat forms) and restricted rotation around amide bonds in N-acyl derivatives can lead to complex NMR spectra.[3] Temperature-dependent NMR studies are often crucial to understand these dynamic processes and can help in assigning signals that may be broadened at room temperature.[3][4] For instance, symmetrically N,N'-disubstituted piperazines can show four distinct signals for the ring protons at low temperatures, which coalesce into a single signal at higher temperatures as the rate of conformational exchange increases.[3]

Protocol: ¹H and ¹³C NMR of a Novel N-Arylpiperazine

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted piperazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for example, DMSO-d₆ can be useful for observing exchangeable protons like N-H protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Pay close attention to the integration of signals to determine the relative number of protons. The chemical shifts of the piperazine ring protons typically appear between 2.5 and 4.0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • The piperazine ring carbons typically resonate between 40 and 60 ppm.

  • 2D NMR (COSY & HSQC):

    • Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton couplings, which helps in tracing the spin systems within the molecule.

    • Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons. This is invaluable for assigning the carbon signals.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons in each environment.

    • Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR to deduce the connectivity of protons.

    • Use the chemical shifts in both ¹H and ¹³C spectra, along with the 2D correlation data, to assign all signals to their respective atoms in the molecule.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a substituted piperazine and for gaining structural information through fragmentation analysis. It is often coupled with a chromatographic technique (LC-MS or GC-MS) for the analysis of complex mixtures.

Expertise & Experience:

The fragmentation patterns of piperazine derivatives are highly dependent on the nature of the substituents. Electrospray ionization (ESI) is a soft ionization technique well-suited for many piperazine derivatives, typically forming protonated molecules [M+H]⁺.[5] Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways.[5] For instance, cleavage of the C-N bonds within the piperazine ring and the bond between the piperazine ring and a substituent are common fragmentation routes.[5] For benzylpiperazines, a characteristic fragment ion at m/z 91 (the tropylium ion) is often observed.[5]

Protocol: LC-MS Analysis of a Substituted Piperazine

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: A range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).

    • MS/MS Analysis: Perform a product ion scan on the [M+H]⁺ ion to obtain the fragmentation pattern.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ in the full scan mass spectrum to confirm the molecular weight.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway, which can help in confirming the structure.

Technique Information Obtained Typical Application
NMR Detailed molecular structure, stereochemistry, conformational dynamics.Unambiguous structure elucidation of pure compounds.
MS Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirmation of molecular weight and structural fragments.[6][7]
HPLC Purity, quantification, separation of isomers.Purity assessment, impurity profiling, and quantitative analysis.[1][8]
GC Separation and quantification of volatile and thermally stable derivatives.Analysis of starting materials and volatile impurities.[9][10]
X-ray Crystallography Absolute 3D molecular structure in the solid state.Definitive determination of stereochemistry and conformation.[11][12]

Chromatographic Techniques: The Workhorse for Separation and Quantification

Chromatographic methods are essential for separating substituted piperazines from starting materials, byproducts, and degradants, as well as for quantifying their purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile piperazine derivatives.[1]

Expertise & Experience:

A significant challenge in the HPLC analysis of many piperazines is their lack of a strong UV chromophore.[1] To overcome this, pre-column derivatization with a UV-active reagent is often employed. A common and effective derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, highly UV-active product.[1][13] For compounds that are sufficiently UV-active, reversed-phase HPLC is the most common separation mode.

Protocol: HPLC-UV Analysis of a Piperazine Derivative after NBD-Cl Derivatization

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Reagents: HPLC-grade acetonitrile and water, NBD-Cl, and a suitable buffer.

  • Derivatization Procedure:

    • Prepare a standard solution of the piperazine derivative in a suitable solvent.

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine solution with an excess of the NBD-Cl solution in a buffered, basic environment.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

    • Cool the solution and dilute with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection Wavelength: The wavelength of maximum absorbance for the NBD-piperazine derivative (typically around 470 nm).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized piperazine based on its retention time compared to a derivatized standard.

    • Quantify the analyte using a calibration curve generated from standards of known concentrations.

HPLC Derivatization Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Piperazine Piperazine Sample (Poor UV Chromophore) Derivatization Derivatization Reaction (Heat, Basic pH) Piperazine->Derivatization NBD_Cl NBD-Cl Reagent NBD_Cl->Derivatization Derivative UV-Active Derivative Derivatization->Derivative HPLC HPLC System (C18 Column) Derivative->HPLC Detector UV/PDA Detector (e.g., 470 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Result Concentration Chromatogram->Result Calibration Calibration Curve Calibration->Result

Caption: Workflow for HPLC analysis of piperazines using pre-column derivatization.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable piperazine derivatives.[9] It offers high resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Expertise & Experience:

The choice of the GC column is critical for achieving good separation of piperazine analogues. A mid-polarity column, such as a DB-17 ((50%-Phenyl)-methylpolysiloxane), has been shown to be effective for separating piperazine and its simple alkylated derivatives.[2][9] Derivatization can also be employed in GC to improve the volatility and chromatographic behavior of piperazines.[14]

Protocol: GC-FID Analysis of Piperazine and its Alkylated Impurities

  • Instrumentation: Gas chromatograph with an FID detector.

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[9]

    • Carrier Gas: Helium at a constant flow rate.[9]

    • Injector and Detector Temperatures: 250°C and 260°C, respectively.[9]

    • Oven Temperature Program: Start at 150°C, hold for a period, then ramp up to a higher temperature to elute all compounds of interest.[9]

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Quantify the analytes using a calibration curve or by area percent normalization.

X-ray Crystallography: The Definitive 3D Structure

For substituted piperazines that can be obtained as single crystals, X-ray crystallography provides the absolute and unambiguous three-dimensional structure.[11][12]

Expertise & Experience:

This technique is invaluable for confirming the stereochemistry of chiral centers and for determining the preferred conformation of the piperazine ring in the solid state.[15][12] The crystal structure can reveal important details about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.[11]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the substituted piperazine of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 150 K) to minimize thermal motion.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates.

  • Data Analysis: Analyze the resulting structure to determine bond lengths, bond angles, torsional angles, and intermolecular interactions. The chair conformation is commonly observed for the piperazine ring.[11][16]

Conclusion: An Integrated Approach for Comprehensive Characterization

The robust characterization of substituted piperazines necessitates a multi-faceted analytical strategy. By judiciously combining the strengths of NMR for structural elucidation, mass spectrometry for molecular weight and fragmentation analysis, chromatography for separation and quantification, and X-ray crystallography for definitive 3D structure determination, researchers and drug development professionals can ensure the identity, purity, and quality of these vital pharmaceutical compounds. The protocols and insights provided in this guide serve as a foundation for developing and validating analytical methods tailored to the specific properties of the piperazine derivative under investigation.

References

Troubleshooting & Optimization

Troubleshooting low enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Enantiomeric Excess

Welcome to the Technical Support Center for Asymmetric Catalysis. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low enantiomeric excess (e.e.) in their experiments. Achieving high stereoselectivity is paramount for producing enantiopure compounds, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This guide provides a systematic, experience-driven approach to diagnosing and solving the challenges that lead to disappointing enantioselectivity.

Part 1: Quick-Fire FAQs

This section addresses the most common initial questions when an asymmetric reaction underperforms.

Q1: My enantiomeric excess is low. What's the very first thing I should check? A: Before questioning your reagents or reaction setup, you must first validate your analytical method.[3] An unreliable chiral HPLC, GC, or SFC method is a common source of error. Ensure you can accurately resolve and quantify the enantiomers of a racemic sample before analyzing your reaction outcome. The validation process should demonstrate specificity, precision, linearity, and accuracy for your method.[4][5]

Q2: I've run the same reaction twice and got different e.e. values. What causes this inconsistency? A: Poor reproducibility often points to sensitivity to trace impurities, particularly water or oxygen.[6] Many organometallic catalysts and reagents are extremely sensitive to air and moisture, which can lead to catalyst deactivation or the formation of less selective catalytic species.[6] Ensure all glassware is rigorously flame- or oven-dried, solvents are anhydrous, and the reaction is maintained under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[6][7]

Q3: Does temperature really have a major impact on e.e.? A: Absolutely. Temperature is one of the most critical parameters in controlling enantioselectivity.[8][9] In most cases, lower reaction temperatures lead to higher e.e.[8][9][10] This is because the two transition states leading to the R and S enantiomers have different activation energies; lowering the temperature amplifies the impact of this energy difference, favoring the lower-energy pathway.[8] However, this is not a universal rule, and a systematic temperature screen is always recommended.[8][10]

Q4: My yield is high, but my e.e. is low. What does this suggest? A: This common scenario often indicates that a non-selective "background" reaction is competing with your desired catalyzed pathway.[6][9][11] The uncatalyzed reaction produces a racemic mixture, which erodes the overall e.e. of the product mixture. This issue can sometimes be addressed by lowering the reaction temperature or adjusting the catalyst loading.[11]

Q5: Can the solvent choice dramatically change the e.e.? A: Yes, the solvent is a crucial component of the chiral environment.[6] Its polarity and coordinating ability can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states.[10][12] Screening a range of solvents is a standard part of optimizing any asymmetric reaction.[8][12]

Part 2: In-Depth Troubleshooting Guides

When quick fixes are not enough, a more structured approach is necessary. These guides provide a logical workflow for diagnosing and solving complex enantioselectivity issues.

Systematic Troubleshooting Workflow

This workflow provides a high-level overview of the diagnostic process. Each step is expanded upon in the detailed guides below.

TroubleshootingWorkflow cluster_analytical Analytical Checks cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Parameter Optimization Start Low or Inconsistent Enantiomeric Excess (e.e.) Observed Step1 Step 1: Validate Analytical Method Start->Step1 ValidateMethod Is the chiral separation method validated for resolution, linearity, and precision? Step1->ValidateMethod Step2 Step 2: Scrutinize Reagents & Catalyst CheckCatalyst Is the catalyst/ligand of high enantiomeric and chemical purity? Step2->CheckCatalyst Step3 Step 3: Evaluate Reaction Conditions CheckTemp Has temperature been optimized? Is control consistent? Step3->CheckTemp Step4 Step 4: Investigate Substrate Effects End Reproducible, High e.e. Achieved Step4->End ValidateMethod->Step2 Yes FixMethod Action: Develop/Validate Analytical Method (Protocol 1) ValidateMethod->FixMethod No FixMethod->Step2 PurifyCatalyst Action: Procure/Synthesize Fresh Catalyst. Characterize thoroughly. CheckCatalyst->PurifyCatalyst No/Unsure CheckSolvent Are solvents strictly anhydrous and reagents pure? CheckCatalyst->CheckSolvent Yes PurifyCatalyst->CheckSolvent CheckSolvent->Step3 Yes PurifyReagents Action: Purify reagents. Use freshly distilled/anhydrous solvents. CheckSolvent->PurifyReagents No PurifyReagents->Step3 OptimizeTemp Action: Screen Temperatures (Protocol 2). Calibrate thermostat. CheckTemp->OptimizeTemp No CheckAtmo Is the inert atmosphere rigorously maintained? CheckTemp->CheckAtmo Yes OptimizeTemp->CheckAtmo CheckAtmo->Step4 Yes FixAtmo Action: Check for leaks. Use high-purity inert gas. CheckAtmo->FixAtmo No FixAtmo->Step4

Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Guide 1: Analytical Method Validation

Symptom: You observe low, inconsistent, or non-reproducible e.e. values. Your chromatograms may show poor peak shape or overlapping enantiomer peaks.

Diagnostic Protocol: Validating a Chiral HPLC Method (See Protocol 1)

  • Resolution: First, inject a 50:50 racemic standard of your product. The resolution (Rs) between the two enantiomer peaks should ideally be greater than 1.5 to ensure accurate quantification.

  • Linearity: Prepare a series of standards with known e.e. values (e.g., 99:1, 90:10, 75:25, 50:50). Plot the measured peak area ratio against the known concentration ratio. The resulting curve should be linear with a correlation coefficient (R²) > 0.99.

  • Precision: Inject the same sample multiple times (at least 5-6 injections). The relative standard deviation (RSD) of the calculated e.e. should be low (e.g., <2%).[15]

Solution: If your method fails validation, you must develop a new one. This involves screening different chiral stationary phases (CSPs), mobile phase compositions, and temperatures until adequate separation and performance are achieved.[16][17]

Guide 2: Catalyst & Reagent Integrity

Symptom: Your e.e. is consistently lower than reported literature values, or a new batch of catalyst/ligand gives poor results.

Causality: The enantiomeric purity of the catalyst or chiral auxiliary directly defines the maximum possible e.e. of the product.[9][18] Any contamination with the opposite enantiomer will diminish the product's e.e.[18] Furthermore, chemical impurities in the catalyst, reagents, or solvent can act as poisons, deactivating the catalyst or creating alternative, non-selective reaction pathways.[6][12] Water is a particularly common culprit.[6]

Diagnostic Steps:

  • Verify Catalyst Purity: If possible, measure the enantiomeric purity of your chiral ligand or catalyst using a validated analytical method. Check for chemical purity using techniques like NMR or elemental analysis.

  • Run a Control Reaction: Use a catalyst/ligand from a trusted source or a batch that has previously given good results. If the e.e. improves, your original catalyst batch is suspect.

  • Strictly Anhydrous Conditions: Implement rigorous anhydrous techniques (see Protocol 3). This includes using freshly distilled solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) and ensuring all reagents are dry.

Solutions:

  • Purchase a new batch of catalyst/ligand from a reputable supplier.

  • If synthesized in-house, purify the catalyst/ligand, often by recrystallization, and thoroughly characterize it.

  • Always handle air- and moisture-sensitive catalysts and reagents in a glovebox or using robust Schlenk line techniques.[7]

Guide 3: Optimizing Reaction Parameters

Symptom: The reaction is reproducible but consistently gives moderate e.e. (e.g., 50-80%).

Causality: Asymmetric induction is governed by the small energy differences between diastereomeric transition states.[10][19][20] Reaction parameters such as temperature, solvent, concentration, and catalyst loading directly influence these transition state energies and thus the stereochemical outcome.[8][10]

Optimization Strategy:

A systematic screening of reaction parameters is essential for optimization. A Design of Experiments (DoE) approach can be highly efficient, but a one-variable-at-a-time (OVAT) approach is also effective.

Parameter Screening Data (Hypothetical Asymmetric Aldol Reaction)

Entry Parameter Varied Value Yield (%) e.e. (%)
1 Temperature 25 °C 95 75
2 0 °C 91 88
3 -20 °C 85 94
4 -78 °C 40 97
5 Solvent (at -20°C) Toluene 88 91
6 THF 85 94
7 CH₂Cl₂ 90 85
8 Catalyst Loading (at -20°C in THF) 1 mol% 75 89
9 5 mol% 85 94

| 10 | | 10 mol% | 86 | 94 |

Key Optimization Workflows:

  • Temperature Screening: As shown in the table, lowering the temperature often increases e.e. at the cost of reaction rate.[11] A screen from room temperature down to -78 °C is a standard starting point (see Protocol 2).

  • Solvent Screening: Test a range of solvents with different polarities and coordinating abilities (e.g., Toluene, THF, CH₂Cl₂, Hexanes, Acetonitrile).[8] The optimal solvent stabilizes the desired transition state more effectively than the competing one.[10]

  • Catalyst Loading: Insufficient catalyst can allow the non-selective background reaction to dominate.[6] Conversely, excessively high concentrations can sometimes lead to the formation of less-selective catalyst aggregates.[8] A screen from 1-10 mol% is typical.

Part 3: Experimental Protocols

Protocol 1: Basic Validation of a Chiral HPLC Method
  • Objective: To confirm the suitability of a chiral HPLC method for accurately determining enantiomeric excess.

  • Materials: Racemic standard of the analyte, enantiomerically enriched sample (if available), HPLC-grade solvents.

  • Procedure:

    • Prepare Racemic Standard: Dissolve the racemic material in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

    • Initial Injection: Inject the racemic standard. Adjust the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks within a reasonable run time.

    • System Suitability: Inject the racemic standard five consecutive times. Calculate the mean, standard deviation, and relative standard deviation (RSD) for the retention times and peak areas of both enantiomers. The RSD for peak areas should be <2%.

    • Linearity Check: If possible, prepare mixtures of known enantiomeric composition (e.g., 75:25, 90:10, 95:5). Inject each mixture and plot the observed area ratio vs. the actual concentration ratio. The plot should be linear.

  • Acceptance Criteria: The method is considered suitable if resolution is >1.5, RSD for precision is <2%, and the linearity plot has an R² > 0.99.

Protocol 2: Temperature Screening for e.e. Optimization
  • Objective: To determine the optimal reaction temperature for maximizing enantioselectivity.

  • Setup: Prepare 4-5 identical reaction vessels (e.g., flame-dried Schlenk tubes) equipped with stir bars.

  • Procedure:

    • Under an inert atmosphere, add the catalyst, substrate, and solvent to each reaction vessel.

    • Place each vessel in a cooling bath set to a different target temperature (e.g., 25 °C (RT), 0 °C (ice-water), -20 °C (salt-ice), -78 °C (dry ice/acetone)).

    • Allow the mixtures to equilibrate to the target temperature for 10-15 minutes.

    • Initiate all reactions simultaneously by adding the final reagent.

    • Run all reactions for the same amount of time (e.g., 12 hours).

    • Quench all reactions identically.

    • Analyze the conversion (e.g., by ¹H NMR or GC) and enantiomeric excess (by validated chiral HPLC/GC) for each sample.

  • Analysis: Plot e.e. vs. temperature and conversion vs. temperature to identify the temperature that provides the best balance of high selectivity and acceptable reaction rate.

Protocol 3: Best Practices for Anhydrous Reactions
  • Glassware: All glassware must be dried in an oven at >120 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under a positive pressure of inert gas.

  • Solvents: Use freshly distilled solvents from an appropriate drying agent or purchase high-quality anhydrous solvents and store them over molecular sieves in a glovebox or under inert gas.

  • Reagents: Solid reagents should be dried under high vacuum. Liquid reagents should be distilled if necessary.

  • Atmosphere: All transfers of anhydrous solvents and air-sensitive reagents must be performed using gas-tight syringes or cannulas under a positive pressure of a high-purity inert gas (argon is preferred due to its density). A well-maintained Schlenk line or an inert atmosphere glovebox is essential.

References

Optimizing reaction conditions for synthesizing benzyl piperazine-1-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzyl piperazine-1-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of chemical intermediates. Benzyl piperazine-1-carboxylate and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

The primary method for synthesizing benzyl piperazine-1-carboxylates involves the N-Cbz (benzyloxycarbonyl) protection of piperazine.[2] This is typically achieved by reacting piperazine with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[3][4] While seemingly straightforward, this reaction is prone to several issues that can impact yield, purity, and reproducibility. This guide will walk you through these potential pitfalls and provide actionable solutions based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of benzyl piperazine-1-carboxylates.

Issue 1: Low Yield of the Monosubstituted Product

Q: My reaction is producing a low yield of the desired benzyl piperazine-1-carboxylate, and I'm observing significant amounts of starting material and a suspected disubstituted byproduct. What's going wrong?

A: This is a classic selectivity issue in the N-Cbz protection of piperazine. The formation of the disubstituted byproduct, 1,4-dibenzylpiperazine, occurs when a second molecule of benzyl chloroformate reacts with the unprotected nitrogen of the desired monosubstituted product.[5] Several factors can contribute to this:

  • Incorrect Stoichiometry: Using an excess of benzyl chloroformate will inevitably drive the reaction towards the disubstituted product. Precise control over the molar equivalents of your reactants is critical.

  • Rate of Addition: Rapid addition of benzyl chloroformate can create localized areas of high concentration, increasing the likelihood of the second substitution. A slow, dropwise addition is highly recommended.[6]

  • Reaction Temperature: While the reaction is often run at 0 °C to room temperature, higher temperatures can increase the rate of the second substitution.[7] Maintaining a low temperature, especially during the addition of Cbz-Cl, is crucial for selectivity.

  • Base Selection and Concentration: The base plays a critical role in neutralizing the HCl generated during the reaction.[2][8] An inappropriate base or concentration can affect the nucleophilicity of the piperazine and the monosubstituted product, influencing the reaction pathway.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Impurities and Difficult Purification

Q: My crude product is difficult to purify, and I suspect the presence of several impurities besides the starting materials and the disubstituted product. What are these impurities, and how can I avoid them?

A: Besides the common byproducts, other impurities can arise from the decomposition of reactants or side reactions.

  • Benzyl Alcohol: This can form from the hydrolysis of benzyl chloroformate, especially if there is excess water in the reaction mixture or during workup.[9]

  • Dibenzyl Carbonate: This can result from the reaction of benzyl chloroformate with benzyl alcohol.

  • Over-alkylation Products: If using an organic base like triethylamine, it can be N-benzylated by benzyl chloroformate.

Strategies to Minimize Impurities:

ImpurityCausePrevention Strategy
1,4-Dibenzylpiperazine Reaction of monosubstituted product with excess Cbz-Cl.[5]Use a slight excess of piperazine, slow addition of Cbz-Cl at low temperature.
Benzyl Alcohol Hydrolysis of benzyl chloroformate.[9]Use anhydrous solvents, and perform the reaction under an inert atmosphere.
Triethylamine Hydrochloride Use of triethylamine as a base.Use an inorganic base (e.g., NaHCO₃, K₂CO₃) in a biphasic system to simplify workup.

Purification Tips:

  • Aqueous Wash: A thorough wash with a saturated sodium bicarbonate solution will help remove unreacted Cbz-Cl and acidic byproducts.[6]

  • Acid Extraction: To separate the desired monosubstituted product from the non-basic disubstituted byproduct, an acid wash (e.g., dilute HCl) can be employed. The desired product will form a water-soluble salt and move to the aqueous phase, while the disubstituted product remains in the organic layer. The aqueous layer can then be basified and re-extracted.

  • Column Chromatography: If impurities persist, silica gel column chromatography is an effective purification method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the Schotten-Baumann reaction when synthesizing benzyl piperazine-1-carboxylate?

A1: The Schotten-Baumann reaction is a robust method for this synthesis.[3][7] Optimal conditions typically involve a two-phase solvent system, such as dichloromethane (DCM) and water.[4] The piperazine is dissolved in the aqueous phase with an inorganic base like sodium bicarbonate or sodium carbonate, which maintains the pH and neutralizes the HCl byproduct.[2][10] The benzyl chloroformate is dissolved in the organic solvent and added slowly to the vigorously stirred biphasic mixture at a low temperature (0-5 °C). This setup minimizes the hydrolysis of the acid chloride and favors the acylation of the amine.[3]

Q2: Can I use an organic base like triethylamine instead of an inorganic base?

A2: Yes, an organic base like triethylamine (TEA) in a single organic solvent (e.g., DCM) is a common alternative.[6] However, this can complicate the workup, as the resulting triethylamine hydrochloride salt may be difficult to remove completely. An aqueous workup is still necessary to remove the salt and any unreacted TEA. For large-scale synthesis, a biphasic system with an inorganic base is often preferred for its simpler purification process.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane). The starting piperazine is very polar and will likely remain at the baseline, while the product will have a higher Rf value. The disappearance of the starting material and the appearance of the product spot can be visualized using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent like potassium permanganate or ninhydrin. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[11][12]

Q4: My starting piperazine is a hydrate. Do I need to use the anhydrous form?

A4: While using anhydrous piperazine is ideal to minimize the hydrolysis of benzyl chloroformate, piperazine hexahydrate can also be used successfully, especially in a biphasic Schotten-Baumann reaction where water is already present as a solvent.[6] It is important to accurately calculate the molar amount of piperazine based on its hydrated form to ensure correct stoichiometry.

Q5: What is the best way to handle and store benzyl chloroformate?

A5: Benzyl chloroformate is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[9] It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Over time, it can decompose to form benzyl alcohol and HCl, so it's advisable to use a fresh or properly stored bottle.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of Benzyl Piperazine-1-carboxylate

This protocol is a general guideline and may require optimization based on the specific scale and available equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 eq) and sodium bicarbonate (2.5 eq) in water. In a separate addition funnel, prepare a solution of benzyl chloroformate (1.0 eq) in dichloromethane (DCM).

  • Reaction: Cool the aqueous piperazine solution to 0-5 °C in an ice bath. Begin vigorous stirring and slowly add the benzyl chloroformate solution from the addition funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting piperazine is consumed.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

General Reaction Scheme

Reaction_Scheme piperazine Piperazine reaction_node piperazine->reaction_node cbz_cl Benzyl Chloroformate (Cbz-Cl) cbz_cl->reaction_node base Base (e.g., NaHCO₃) base->reaction_node DCM/H₂O, 0°C to RT product Benzyl Piperazine-1-carboxylate side_reaction_node product->side_reaction_node hcl HCl disubstituted 1,4-Dibenzylpiperazine (Byproduct) reaction_node->product reaction_node->hcl cbz_cl_side Cbz-Cl cbz_cl_side->side_reaction_node side_reaction_node->disubstituted Side Reaction

Caption: General synthesis of benzyl piperazine-1-carboxylate.

References

Technical Support Center: Purification of Chiral Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chiral piperazine intermediates. The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] However, the introduction of chirality into the piperazine ring, while often crucial for optimizing pharmacological properties, presents significant purification challenges.[2][3] The separation of enantiomers or diastereomers of these intermediates is a critical step that can profoundly impact yield, purity, and the overall efficiency of a drug development program.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of chiral piperazine purification. The information herein is grounded in established scientific principles and practical, field-proven insights to empower you to overcome common hurdles in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when faced with purifying a new chiral piperazine intermediate?

A1: The initial and most critical step is to perform a thorough characterization of your mixture. Understand the number of stereoisomers present and their relative ratios. A preliminary screening of different purification techniques is highly recommended. This could involve small-scale trials of classical diastereomeric salt resolution with various resolving agents and a quick analytical screen using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to assess the feasibility of a chromatographic separation.[5][6]

Q2: Why is my enantiomeric excess (ee) consistently low after performing a classical diastereomeric salt resolution?

A2: Low enantiomeric excess after a classical resolution is a common issue. Several factors could be at play:

  • Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.[4]

  • Inappropriate Solvent System: The crystallization solvent plays a pivotal role. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[7][8]

  • Thermodynamic vs. Kinetic Control: The crystallization process might be under kinetic control, leading to the co-precipitation of both diastereomers. Aim for conditions that favor thermodynamic equilibrium.[5]

  • Incomplete Salt Formation: Ensure the stoichiometry between your racemic piperazine and the resolving agent is optimized.[5]

Q3: When should I choose chiral chromatography (HPLC/SFC) over classical resolution?

A3: Chiral chromatography is often preferred in the following scenarios:

  • Small-Scale Purification: For discovery and early-phase development where smaller quantities of material are needed, chromatography is generally faster and more versatile.[9]

  • Difficult Separations: When classical resolution fails to provide adequate separation, chiral chromatography often offers a viable alternative.[10]

  • High-Throughput Screening: Analytical chiral HPLC and SFC are ideal for rapidly screening multiple samples and reaction conditions.[11]

  • Lack of Suitable Salt-Forming Groups: If the piperazine intermediate lacks acidic or basic centers suitable for salt formation, chromatography is the go-to method.

Q4: What are the key advantages of Supercritical Fluid Chromatography (SFC) over HPLC for chiral separations?

A4: SFC offers several significant advantages over traditional HPLC for chiral separations:

  • Speed: SFC methods are typically 3-5 times faster than HPLC methods due to the lower viscosity and higher diffusivity of supercritical CO2.[12][13]

  • Reduced Solvent Consumption: The primary mobile phase component in SFC is environmentally benign CO2, drastically reducing the consumption of organic solvents.[12][13]

  • Faster Sample Recovery: The CO2 in the mobile phase vaporizes upon depressurization, leading to highly concentrated fractions and significantly reduced solvent evaporation times.[12]

  • "Greener" Technology: The reduction in organic solvent usage makes SFC a more environmentally friendly technique.[13]

Troubleshooting Guide

Classical Diastereomeric Salt Resolution
Problem Potential Causes Troubleshooting Steps
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- Insufficient concentration of the salt.- Screen a wider range of solvents with varying polarities.- Try anti-solvent addition to induce precipitation.- Concentrate the solution carefully.
Formation of an oil or gum - The melting point of the diastereomeric salt is below the temperature of the crystallization experiment.- The salt is "salting out" rather than crystallizing.- Lower the crystallization temperature.- Use a more dilute solution.- Screen for a solvent system that promotes orderly crystal lattice formation.
Low diastereomeric excess (de) - Poor discrimination in solubility between the two diastereomeric salts.- Co-crystallization of both diastereomers.- Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, camphorsulfonic acid).[4]- Perform a systematic solvent screening to optimize solubility differences.[5]- Implement a controlled cooling profile to favor thermodynamic crystallization.
Low recovery of the desired enantiomer - The desired diastereomeric salt has significant solubility in the mother liquor.- The salt is difficult to break or liberates the free base with poor efficiency.- Optimize the crystallization volume and temperature to minimize loss in the mother liquor.- Ensure complete protonation/deprotonation during the salt-breaking step by adjusting the pH.- Choose an appropriate extraction solvent for the liberated enantiomer.[7]
Chiral HPLC/SFC
Problem Potential Causes Troubleshooting Steps
No separation of enantiomers - The chosen chiral stationary phase (CSP) is not suitable for the analyte.- Inappropriate mobile phase composition.- Screen a diverse set of CSPs (e.g., polysaccharide-based, Pirkle-type).[6]- For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) and its concentration.- For reversed-phase, adjust the organic modifier (acetonitrile, methanol) and the pH of the aqueous phase.[6]
Poor peak shape (tailing or fronting) - Secondary interactions between the analyte and the stationary phase.- Overloading of the column.- Mismatch between the injection solvent and the mobile phase.- Add a mobile phase additive: a small amount of a basic modifier (e.g., diethylamine) for basic analytes or an acidic modifier (e.g., trifluoroacetic acid) for acidic analytes can significantly improve peak shape.[11][14]- Reduce the injection volume or the concentration of the sample.- Dissolve the sample in the mobile phase if possible.
Low resolution between enantiomers - Insufficient selectivity of the CSP/mobile phase system.- Low column efficiency.- Optimize the mobile phase composition and temperature.- Reduce the flow rate to increase the number of theoretical plates.- Consider a longer column or a column with smaller particle size.
Irreproducible retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Use freshly prepared mobile phases.- Employ a column thermostat to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution Screening

This protocol outlines a systematic approach to screen for effective resolving agents and solvents.

  • Resolving Agent Selection: Choose a set of commercially available and structurally diverse chiral resolving agents (e.g., (L)-tartaric acid, (D)-tartaric acid, dibenzoyl-L-tartaric acid, (1S)-(+)-10-camphorsulfonic acid).

  • Solvent Selection: Select a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Small-Scale Crystallization Trials:

    • In separate vials, dissolve a molar equivalent of the racemic piperazine intermediate and 0.5-1.0 molar equivalents of the chiral resolving agent in a minimal amount of a heated solvent.

    • Allow the solutions to cool slowly to room temperature and then, if necessary, to 0-4 °C.

    • Observe for crystal formation. Note the quantity and quality of the crystals.

  • Analysis of the Crystals:

    • Isolate the crystals by filtration.

    • Liberate the free piperazine base by suspending the salt in water and adjusting the pH with a suitable acid or base.[7]

    • Extract the piperazine with an organic solvent.

    • Analyze the enantiomeric excess (ee) of the recovered piperazine by chiral HPLC or SFC.

  • Optimization: Once a promising resolving agent and solvent system are identified, further optimize the stoichiometry of the resolving agent, crystallization temperature, and cooling rate to maximize both yield and diastereomeric excess.[5]

Protocol 2: A Starting Guide for Chiral HPLC/SFC Method Development

This protocol provides a structured workflow for developing a chiral separation method.

  • Column Screening:

    • Begin with a set of diverse chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[6]

  • Mobile Phase Screening (Isocratic):

    • For HPLC (Normal Phase): Start with a mobile phase of hexane/isopropanol (90/10 v/v). If no separation is observed, try ethanol as a modifier.

    • For SFC: Use a mobile phase of CO2/methanol (80/20 v/v).

    • For basic piperazine intermediates, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[14]

  • Method Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by systematically varying the percentage of the modifier.

    • Adjust the flow rate to balance resolution and analysis time.

    • Optimize the column temperature. Sometimes, sub-ambient temperatures can improve resolution.

  • Gradient Elution (if necessary): If isocratic elution does not provide adequate separation or if the analysis time is too long, develop a gradient method by varying the mobile phase composition over time.

Visualizations

Decision Tree for Chiral Purification Method Selection

G start Start: Racemic Piperazine Intermediate check_scale What is the required scale? start->check_scale check_groups Does the molecule have ionizable groups (acid/base)? check_scale->check_groups Small Scale (<10g) classical_res Classical Diastereomeric Salt Resolution check_scale->classical_res Large Scale (>10g) check_groups->classical_res Yes chromatography Chiral Chromatography (HPLC/SFC) check_groups->chromatography No screen_res_agents Screen Resolving Agents & Solvents classical_res->screen_res_agents screen_csp Screen Chiral Stationary Phases (CSPs) chromatography->screen_csp prep_sfc Preparative SFC prep_hplc Preparative HPLC screen_csp->prep_sfc Method developed screen_csp->prep_hplc Method developed G start Start: Analytical Sample csp_screen 1. CSP Screening (Polysaccharide, etc.) start->csp_screen mobile_phase_screen 2. Mobile Phase Screening (Normal/Reversed/SFC) csp_screen->mobile_phase_screen Partial separation peak_shape Peak Shape Acceptable? mobile_phase_screen->peak_shape optimization 3. Optimization (Modifier %, Flow Rate, Temp) additives Add Additives (e.g., DEA, TFA) peak_shape->additives No resolution Resolution > 1.5? peak_shape->resolution Yes additives->mobile_phase_screen resolution->optimization No final_method Final Analytical Method resolution->final_method Yes scale_up Scale-up to Preparative final_method->scale_up

References

Stability testing of (R)-benzyl 2-methylpiperazine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of (R)-benzyl 2-methylpiperazine-1-carboxylate, particularly under acidic stress conditions. Our goal is to move beyond simple protocols and offer a resource that explains the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the stability of this compound.

Q1: What is this compound and why is its stability a critical parameter?

This compound is a chiral piperazine derivative. The piperazine ring is a common scaffold in active pharmaceutical ingredients (APIs), while the benzyl carbamate (Cbz or Z group) often serves as a protecting group for the amine during synthesis.[1][2] Its stability is paramount because chemical degradation can lead to loss of potency, formation of potentially toxic impurities, and altered pharmacokinetic profiles, thereby compromising the safety and efficacy of a potential drug product.[3]

Q2: What is the primary degradation pathway for this molecule under acidic conditions?

The molecule's point of vulnerability to acid is the benzyl carbamate functional group. Carbamates undergo acid-catalyzed hydrolysis.[4][5] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the carbamate bond.[6][7]

Q3: What are the expected degradation products from acid hydrolysis?

Upon successful hydrolysis, the carbamate bond breaks, yielding three distinct products:

  • (R)-2-methylpiperazine: The core amine scaffold.

  • Benzyl alcohol: From the benzyl portion of the ester.

  • Carbon dioxide (CO2): The carbamic acid intermediate is unstable and decarboxylates.[6][7]

It is crucial to develop analytical methods capable of detecting all potential products, as some may be volatile or lack a strong UV chromophore.

Q4: What regulatory guidelines should be followed for these stability studies?

Forced degradation or stress testing studies are a regulatory expectation. The primary guidance comes from the International Council for Harmonisation (ICH), specifically the ICH Q1A(R2) guideline on Stability Testing of New Drug Substances and Drug Products .[8][9] This guideline mandates stress testing to elucidate degradation products and to demonstrate the specificity of the analytical procedures used, ensuring they are "stability-indicating."[10][11][12][13]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted as a troubleshooting guide to address specific problems encountered during experimentation.

Q1: My compound shows minimal (<5%) or excessive (>50%) degradation in my initial acid stress study. How should I adjust my conditions?

Causality: The rate of hydrolysis is highly dependent on acid concentration, temperature, and time, following principles of chemical kinetics. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without generating secondary or unrealistic degradants.

Solution: Adjust the stress conditions systematically. Avoid changing multiple variables at once.

  • If degradation is too low: Increase the "stress level" by moving from mild to moderate or aggressive conditions. A temperature increase is often the most effective way to accelerate the reaction rate.

  • If degradation is too high: Decrease the "stress level." Reduce the temperature or shorten the exposure time first, as significantly lowering the acid concentration might alter the degradation mechanism.

Data Presentation: Recommended Starting Conditions for Acidic Forced Degradation

Stress LevelStressorConcentrationTemperatureRecommended Time Points
Mild HCl0.01 NRoom Temperature (25°C)12h, 24h, 48h, 72h
Moderate HCl0.1 N40°C - 60°C2h, 6h, 12h, 24h
Aggressive HCl1 N60°C - 80°C30min, 1h, 2h, 4h

Q2: I am observing several unexpected peaks in my HPLC chromatogram. How can I determine if they are related to my compound?

Causality: Unexpected peaks can be impurities from the starting material, secondary degradation products (degradation of a primary degradant), or artifacts from the interaction of the compound with the mobile phase or matrix.

Solution:

  • Analyze a Control Sample: Run a "time zero" sample (dissolved in the reaction solvent but immediately neutralized) and a blank (reaction solvent with no compound, subjected to the same stress conditions). This will help identify peaks not related to degradation.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. Co-eluting peaks will have mixed spectra.

  • Mass Spectrometry (LC-MS): The most definitive method. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products. Comparing the masses to potential structures (e.g., dimers, oxidized species, or products of side-reactions) is the fastest way to identify unknowns.

Q3: My mass balance is poor (e.g., <95%). Where could the missing mass be?

Causality: Poor mass balance occurs when the sum of the assay of the parent compound and the percentage of all known degradation products does not account for the initial amount of the compound. This points to one of three common issues.

Solution:

  • Non-Chromophoric Degradants: One of the expected degradation products, (R)-2-methylpiperazine, lacks a significant UV chromophore. If you are using a standard UV detector, you will not see this peak. Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) to detect all components.

  • Volatile Products: Carbon dioxide is a gaseous product and will not be detected by HPLC. Benzyl alcohol has a higher boiling point but could be lost if samples are heated excessively during workup. Ensure sample workup is performed under controlled conditions.

  • Adsorption/Precipitation: The degradation product (R)-2-methylpiperazine is a free base and may have different solubility or adsorption properties than the parent compound. It could potentially adsorb to glass or plastic surfaces or precipitate from solution if the pH and solvent composition are not optimal.

Q4: How do I develop a robust, stability-indicating HPLC method for this analysis?

Causality: A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients, allowing for accurate quantification of each.[3]

Solution: Method development should focus on achieving baseline resolution between the parent peak and all observed degradant peaks.

Data Presentation: Key HPLC Method Development Parameters

ParameterStarting Point Recommendation & Rationale
Column C18 (e.g., 150 x 4.6 mm, 3.5 µm). This is a versatile, reversed-phase column suitable for the moderate polarity of the parent compound and its expected degradants.
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. B: Acetonitrile or Methanol. The acid improves peak shape for the basic piperazine moiety. A gradient elution (e.g., 10% to 90% B over 20 minutes) is recommended to elute compounds with a range of polarities.
Detector PDA/DAD at 210 nm and 254 nm. 254 nm is good for the aromatic benzyl group. 210 nm is a more universal wavelength that may pick up other components. Full spectral analysis is crucial.
Flow Rate 1.0 mL/min for a standard 4.6 mm ID column.
Column Temp. 30°C - 40°C. Elevated temperature can improve peak shape and reduce viscosity, but should be tested for on-column stability.
Section 3: Protocols and Visualization

This section provides a detailed experimental protocol and a visual workflow for conducting a stability study.

Experimental Protocol: Forced Acidic Hydrolysis Study

Objective: To evaluate the degradation of this compound under acidic conditions and identify major degradation products.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC-grade Acetonitrile and Water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with PDA/DAD detector

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of Acetonitrile:Water to create a 1.0 mg/mL stock solution.

  • Sample Preparation:

    • Test Sample: To a 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of 0.1 N HCl.

    • Control Sample: To a separate 10 mL volumetric flask, add 1.0 mL of the stock solution and 4.0 mL of HPLC-grade water.

  • Stress Condition: Place both flasks in a calibrated water bath set to 60°C.

  • Time Points: At specified intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw a 1.0 mL aliquot from each flask.

  • Quenching: Immediately neutralize the aliquot by adding 1.0 mL of 0.1 N NaOH. This stops the degradation reaction. Self-Validation Step: Confirm the final pH is near neutral.

  • Dilution: Dilute the neutralized sample to a final concentration suitable for HPLC analysis (e.g., 0.05 mg/mL) using the mobile phase as the diluent.

  • Analysis: Inject the samples onto the HPLC system. Record the chromatograms and integrate all peaks.

  • Data Calculation: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed (as % of total area).

Mandatory Visualization: Experimental Workflow

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Plan Define Stress Conditions (ICH Q1A) Prep Prepare Stock Solution (1 mg/mL) Plan->Prep Stress Apply Acid Stress (e.g., 0.1N HCl, 60°C) Prep->Stress Sample Sample at Time Points (0, 2, 6, 12, 24h) Stress->Sample Quench Quench Reaction (Neutralize with NaOH) Sample->Quench Dilute Dilute to Final Conc. (e.g., 0.05 mg/mL) Quench->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC Analyze Data Analysis (Mass Balance, Peak Purity) HPLC->Analyze

Caption: Workflow for a forced acid degradation study.

Section 4: Mechanistic Visualization

Understanding the chemical transformation is key to predicting and identifying degradation products.

Mandatory Visualization: Acid-Catalyzed Hydrolysis Pathway

G cluster_products Final Degradation Products Parent (R)-benzyl 2-methylpiperazine-1-carboxylate Protonated Protonated Carbonyl (Electrophilic Intermediate) Parent->Protonated + H+ Tetrahedral Tetrahedral Intermediate (after H2O attack) Protonated->Tetrahedral + H2O (Nucleophilic Attack) Piperazine (R)-2-methylpiperazine Tetrahedral->Piperazine Bond Cleavage Alcohol Benzyl Alcohol Tetrahedral->Alcohol Bond Cleavage CO2 Carbon Dioxide Tetrahedral->CO2 Decarboxylation (from Carbamic Acid)

Caption: Proposed mechanism of acid hydrolysis.

References

Technical Support Center: Alternative Protecting Group Strategies for 2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 2-methylpiperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with protecting group strategies for this versatile, unsymmetrical diamine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your syntheses are efficient, reproducible, and successful.

Introduction: The Challenge of Selectivity with 2-Methylpiperazine

2-Methylpiperazine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for a range of therapeutic targets.[1][2] Its unsymmetrical nature, with a secondary amine at the 1-position and a sterically hindered secondary amine at the 2-position, presents a significant synthetic challenge: achieving regioselective protection. The differential reactivity of the two nitrogen atoms is the key to unlocking the full synthetic potential of this molecule. This guide will explore various strategies to selectively protect one nitrogen while leaving the other available for further derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for 2-methylpiperazine, and how do I choose the right one?

A1: The most prevalent protecting groups for 2-methylpiperazine are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The choice between them, and other alternatives, depends on the overall synthetic strategy, particularly the required orthogonality and the reaction conditions of subsequent steps.

  • Boc (tert-Butyloxycarbonyl): This is often the first choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4][5] It is ideal for syntheses where acid-labile groups are not present in downstream steps.

  • Cbz (Benzyloxycarbonyl): The Cbz group offers an excellent orthogonal strategy to the Boc group.[6][7][8] It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd/C).[7][9][10] This makes it suitable for molecules containing acid-sensitive functionalities.

  • Tfa (Trifluoroacetyl): This group can be used as an orthogonal protecting group, particularly for guanidines, but also for amines.[11][12] It is stable to acidic conditions used for Boc removal but can be cleaved under mild basic conditions.[11]

Decision Workflow for Protecting Group Selection:

G start Start: Need to protect 2-methylpiperazine acid_sensitive Are subsequent reaction steps sensitive to acid? start->acid_sensitive h2_sensitive Are subsequent reaction steps sensitive to hydrogenolysis? acid_sensitive->h2_sensitive No use_cbz Use Cbz group acid_sensitive->use_cbz Yes base_sensitive Are subsequent reaction steps sensitive to base? h2_sensitive->base_sensitive Yes use_boc Use Boc group h2_sensitive->use_boc No use_tfa Consider Trifluoroacetyl (Tfa) or other base-labile groups base_sensitive->use_tfa No end Proceed with synthesis base_sensitive->end Yes (Re-evaluate strategy) use_boc->end use_cbz->end use_tfa->end

Caption: Decision tree for selecting a primary protecting group for 2-methylpiperazine.

Q2: How can I achieve regioselective mono-protection of 2-methylpiperazine?

A2: Achieving mono-protection relies on exploiting the steric and electronic differences between the N1 and N4 nitrogens. The methyl group at the 2-position sterically hinders the adjacent N1 nitrogen, making the N4 nitrogen more accessible and nucleophilic.

For common protecting groups like Boc and Cbz, direct reaction with one equivalent of the protecting group reagent (e.g., Boc-anhydride or Benzyl chloroformate) under standard conditions will preferentially yield the N4-protected isomer. However, careful control of reaction conditions (temperature, stoichiometry, and slow addition of the reagent) is crucial to minimize the formation of the di-protected species.

For more challenging substrates or to improve selectivity, alternative strategies such as using a bulky base or performing the reaction at low temperatures can be employed.

Q3: What are orthogonal protecting groups and why are they important for 2-methylpiperazine derivatives?

A3: Orthogonal protecting groups are sets of protecting groups that can be removed under distinct reaction conditions without affecting each other.[13] This is critical in multi-step syntheses where you need to deprotect one nitrogen of the piperazine ring while keeping the other protected. For example, you could protect N4 with a Boc group and N1 with a Cbz group. The Boc group can be removed with acid, leaving the Cbz group intact for a subsequent reaction at N4. Later, the Cbz group can be removed by hydrogenolysis to liberate the N1 amine. This orthogonal approach allows for the sequential and controlled functionalization of both nitrogen atoms.[14]

Orthogonal Protection Scheme:

G start 2-Methylpiperazine step1 Protect N4 with Boc (Boc₂O, base) start->step1 mono_boc N4-Boc-2-methylpiperazine step1->mono_boc step2 Protect N1 with Cbz (Cbz-Cl, base) mono_boc->step2 di_protected N4-Boc, N1-Cbz -2-methylpiperazine step2->di_protected deprotect_boc Deprotect N4 (TFA or HCl) di_protected->deprotect_boc deprotect_cbz Deprotect N1 (H₂, Pd/C) di_protected->deprotect_cbz n1_cbz N1-Cbz-2-methylpiperazine deprotect_boc->n1_cbz n4_boc N4-Boc-2-methylpiperazine deprotect_cbz->n4_boc

Caption: An example of an orthogonal protection strategy for 2-methylpiperazine.

Troubleshooting Guide

Issue 1: Low yield of mono-protected product and formation of di-protected side product.
  • Cause: The stoichiometry of the protecting group reagent may be too high, or the reaction conditions may be forcing, leading to the less reactive N1 nitrogen also being protected.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use no more than 1.0 equivalent of the protecting group reagent. Consider using a slight excess of the 2-methylpiperazine.

    • Slow Addition: Add the protecting group reagent dropwise to a cooled solution of the piperazine. This maintains a low concentration of the reagent, favoring reaction at the more reactive N4 position.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase selectivity.

    • Purification: Di-protected piperazine can often be separated from the mono-protected product by column chromatography.

Issue 2: Incomplete Boc deprotection.
  • Cause: Insufficient acid strength or concentration, short reaction time, or steric hindrance can lead to incomplete removal of the Boc group.[15]

  • Troubleshooting Steps:

    • Acid Concentration: Increase the concentration of TFA in the solvent (e.g., from 20% to 50% in dichloromethane) or use a 4M solution of HCl in dioxane.[15]

    • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

    • Temperature: If the reaction is sluggish at room temperature, gentle warming (e.g., to 40°C) may be beneficial, but be mindful of potential side reactions.[15]

Issue 3: Formation of t-butylated side products during Boc deprotection.
  • Cause: The tert-butyl cation generated during acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your molecule, including the deprotected piperazine itself.[15]

  • Troubleshooting Steps:

    • Use of Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, or anisole.[15] A typical cocktail might be 95:2.5:2.5 TFA:water:TIS.

Boc Deprotection Troubleshooting Workflow:

G start Start: Boc Deprotection check_completion Is the reaction complete? start->check_completion check_side_products Are there t-butylated side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation check_side_products->side_products Yes end Successful Deprotection check_side_products->end No solution1 Increase acid concentration Increase reaction time Gentle warming incomplete->solution1 solution2 Add scavengers (e.g., TIS, water) Use alternative deprotection (e.g., HCl/dioxane) side_products->solution2 solution1->end solution2->end

Caption: Troubleshooting workflow for Boc deprotection of 2-methylpiperazine derivatives.

Experimental Protocols

Protocol 1: Regioselective Mono-N-Boc Protection of 2-Methylpiperazine

This protocol aims to selectively protect the less sterically hindered N4 nitrogen.

Materials:

  • 2-Methylpiperazine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve 2-methylpiperazine (1.0 eq) in DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 eq).

  • In a separate flask, dissolve (Boc)₂O (1.0 eq) in a small amount of the reaction solvent.

  • Add the (Boc)₂O solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-protected product.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N4-Boc-2-methylpiperazine.

Protocol 2: Deprotection of N-Boc-2-methylpiperazine with TFA

This protocol describes the removal of the Boc group using trifluoroacetic acid with a scavenger to prevent side reactions.

Materials:

  • N-Boc-2-methylpiperazine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-protected 2-methylpiperazine derivative in DCM.

  • Add TIS (2-5% v/v) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add TFA (25-50% v/v) to the reaction mixture.

  • Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a suitable organic solvent and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group under neutral conditions.

Materials:

  • N-Cbz-2-methylpiperazine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-protected 2-methylpiperazine derivative in MeOH or EtOH.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Data Summary

Protecting GroupCommon ReagentIntroduction ConditionsDeprotection ConditionsOrthogonality
Boc (Boc)₂OBasic (e.g., TEA, DIPEA) in DCM/THFAcidic (TFA or HCl)[15]Stable to hydrogenolysis and mild base
Cbz Cbz-ClBasic (e.g., Na₂CO₃, TEA)Catalytic Hydrogenolysis (H₂/Pd/C)[7][9][10]Stable to acidic and basic conditions
Tfa TFAA or ETFABasic (e.g., pyridine)Mildly Basic (e.g., K₂CO₃ in MeOH)[11]Stable to acid and hydrogenolysis

References

Technical Support Center: Enhancing Diastereoselectivity Using Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for enhancing diastereoselectivity using chiral auxiliaries. As a cornerstone of asymmetric synthesis, chiral auxiliaries offer a robust and predictable method for controlling the stereochemical outcome of a reaction.[1][2][3] They are temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which they can be removed and often recovered for reuse.[1][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

This resource provides field-proven insights and evidence-based protocols to address specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in solid scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does it induce diastereoselectivity?

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1][3] This creates a chiral molecule that now exists as a mixture of diastereomers upon reaction, rather than enantiomers. The inherent chirality of the auxiliary creates a biased steric and/or electronic environment, favoring the formation of one diastereomer over the other.[5] After the reaction, the auxiliary is cleaved to yield the desired enantiomerically enriched product.[1]

Q2: What are some of the most commonly used chiral auxiliaries?

Several classes of chiral auxiliaries are frequently employed in organic synthesis, each with its own strengths and applications.[2][4] Among the most prominent are:

  • Evans Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and Diels-Alder reactions.[1][4][6] They are valued for their high levels of stereocontrol and the predictability of their outcomes.[7]

  • Oppolzer's Camphorsultams: Derived from camphor, these auxiliaries are effective in a range of reactions, including Michael additions and Claisen rearrangements.[1]

  • Myers' Pseudoephedrine Amides: These are particularly useful for directing the stereoselective alkylation of enolates and often show excellent results for the formation of quaternary carbon centers.[1][8][9][10]

Q3: How do I choose the right chiral auxiliary for my reaction?

The selection of a chiral auxiliary is critical and depends on several factors:[4]

  • Type of Reaction: Different auxiliaries are optimized for specific transformations (e.g., Evans auxiliaries for aldol reactions).

  • Substrate: The structure of your starting material can influence the effectiveness of a particular auxiliary.

  • Desired Stereochemical Outcome: The choice of (R) or (S) auxiliary will determine the absolute stereochemistry of the product.

  • Cleavage Conditions: Consider the conditions required to remove the auxiliary and ensure they are compatible with your product's functional groups.

It is always recommended to consult the literature for precedents with similar substrates and transformations.[4]

Q4: Can the chiral auxiliary be recovered and reused?

Yes, a key advantage of using chiral auxiliaries is that they can often be recovered in high yield after cleavage from the product.[1] This is an important consideration, especially for large-scale syntheses where the cost of the auxiliary can be significant.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity (Low d.r.)

A low diastereomeric ratio (d.r.) is one of the most common challenges. The goal is to maximize the energy difference between the transition states leading to the different diastereomers.[4]

Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
Incorrect Enolate Geometry For auxiliaries like Evans oxazolidinones, the formation of a Z-enolate is often crucial for high diastereoselectivity.[4][11] The choice of base and Lewis acid can influence enolate geometry. For "soft" enolization, using a Lewis acid like dibutylboron triflate with a hindered base such as diisopropylethylamine typically favors the Z-enolate.[12][13]
Suboptimal Reaction Temperature Asymmetric reactions are often highly sensitive to temperature.[14] Lowering the reaction temperature generally enhances diastereoselectivity by favoring the kinetically controlled product. Experiment with a range of temperatures (e.g., -78 °C, -40 °C, 0 °C) to find the optimum.
Inappropriate Lewis Acid or Solvent The choice of Lewis acid and solvent can significantly impact the conformation of the transition state.[4][14] Screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) and solvents of varying polarity to optimize the reaction.
Steric Hindrance Insufficient steric bulk on the auxiliary or substrate may not create a large enough energy difference between the diastereomeric transition states. Consider using a different auxiliary with greater steric demand.
Moisture Contamination Traces of water can interfere with the reaction, particularly with organometallic reagents and enolates, leading to decreased selectivity.[15] Ensure all glassware is oven-dried and use anhydrous solvents.
Experimental Protocol: Optimizing an Evans Aldol Reaction
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acylated Evans auxiliary (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Enolate Formation: Add dibutylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq). Stir for 30-60 minutes at 0 °C.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Reaction Monitoring: Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to 0 °C over 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with a pH 7 buffer and perform a standard aqueous workup.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

Issue 2: Incomplete or Sluggish Reaction
Potential Causes & Solutions
Potential Cause Explanation & Troubleshooting Steps
Insufficiently Reactive Electrophile Some electrophiles, such as less reactive alkyl halides, may require more forcing conditions. For Myers' pseudoephedrine amides, the addition of DMPU can be beneficial for less reactive electrophiles.[1]
Poor Enolate Formation The base used may not be strong enough to fully deprotonate the substrate. Consider using a stronger base like LDA or KHMDS. Incomplete enolate formation can lead to unreacted starting material.[15]
Low Reaction Temperature While lower temperatures often improve selectivity, they can also decrease the reaction rate. If the reaction is too slow, a carefully controlled increase in temperature may be necessary.
Catalyst/Reagent Decomposition Ensure the purity and activity of all reagents, especially organometallic compounds and bases. Titrate organolithium reagents before use.
Issue 3: Difficulty with Auxiliary Cleavage

The final step of removing the chiral auxiliary can sometimes be problematic, leading to low yields or epimerization of the newly formed stereocenter.

Common Cleavage Methods & Troubleshooting
Desired Product Reagents & Conditions Potential Pitfalls & Troubleshooting
Carboxylic Acid LiOH, H₂O₂ in THF/H₂OCan be exothermic and generate oxygen gas, posing a safety risk.[16] Use milder conditions, careful temperature control (e.g., 0 °C), and dropwise addition of reagents.[4] Basic conditions can also lead to epimerization at the α-carbon.[4]
Primary Alcohol LiAlH₄ or LiBH₄ in THF or Et₂OThese powerful reducing agents can also reduce other functional groups like esters or ketones.[4] Careful selection of the reducing agent and control of the reaction temperature can improve selectivity.
Aldehyde DIBAL-H or LiAlH(OtBu)₃ in THF at -78 °COver-reduction to the alcohol is a common side reaction.[4] Use of precise stoichiometry and low temperatures is critical.
Ester NaOMe in MeOH or Ti(OiPr)₄Transesterification may require elevated temperatures, which could be detrimental to sensitive products.
Experimental Protocol: Hydrolytic Cleavage of an Evans Auxiliary
  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup & Auxiliary Recovery: Acidify the mixture and extract the carboxylic acid product with an organic solvent. The aqueous layer can be basified to recover the chiral auxiliary.

Visualizing the Workflow

General Workflow for Chiral Auxiliary-Mediated Synthesis

A generalized workflow for asymmetric synthesis using a chiral auxiliary.
Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Is the reaction run at low temperature (-78°C)? start->check_temp lower_temp Lower reaction temperature check_temp->lower_temp No check_enolate Is enolate geometry controlled? (e.g., Z-enolate for Evans) check_temp->check_enolate Yes lower_temp->check_enolate optimize_base Optimize base/Lewis acid conditions check_enolate->optimize_base No/Unsure check_solvent Screen different solvents and Lewis acids check_enolate->check_solvent Yes optimize_base->check_solvent analyze_results Analyze d.r. check_solvent->analyze_results end Improved Diastereoselectivity analyze_results->end

A decision-making workflow for troubleshooting poor diastereoselectivity.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail—it is a critical quality attribute that can dictate efficacy and safety. Different enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the rigorous control of enantiomeric purity.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) stands as the definitive technique for resolving and quantifying these mirror-image isomers.

This guide provides an in-depth, experience-driven comparison of methodologies for validating a chiral HPLC method. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each validation parameter. Our focus is on creating a self-validating system—a robust method that consistently delivers trustworthy data, underpinned by authoritative guidelines from the International Council for Harmonisation (ICH).[2][3]

The Foundation: Method Development and System Suitability

Before validation can commence, a suitable chiral separation method must be developed. The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based columns are widely used for their broad applicability, but other phases like macrocyclic glycopeptides, cyclodextrins, and protein-based columns offer unique selectivities.[4] The goal is to achieve baseline resolution (Rs > 1.7) between the enantiomers in a reasonable timeframe.[5]

Once a promising method is established, its performance on a given day, with a specific instrument, is verified through System Suitability Testing (SST) . SST is a non-negotiable prerequisite for any valid chromatographic analysis and acts as a mini-validation for each analytical run.[5][6] It ensures the chromatographic system is adequate for the intended analysis.[7]

Experimental Protocol: System Suitability Testing

  • Preparation: Prepare a system suitability solution containing the analyte at a concentration that provides a sufficient response for both the desired enantiomer and the undesired enantiomer (e.g., a racemic mixture or a sample spiked with the undesired enantiomer at its specification limit).

  • Injections: Perform a series of replicate injections of the system suitability solution (typically 5 or 6).[8]

  • Evaluation: Assess the following parameters against pre-defined acceptance criteria.

Table 1: System Suitability Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Resolution (Rs) To ensure adequate separation between the enantiomer peaks for accurate quantitation.Rs ≥ 1.7 for baseline resolution.[5]
Repeatability (%RSD) To confirm the precision of the instrument's injection system.RSD of peak areas for the main component ≤ 2.0% (USP <621> suggests ≤0.73% for modern HPLCs).[9][10]
Tailing Factor (T) To measure peak symmetry, which affects integration and resolution.T ≤ 2.0.[8]
Theoretical Plates (N) To measure column efficiency.Report value; significant deviations from established norms indicate column degradation.
Signal-to-Noise (S/N) To ensure the minor enantiomer peak is detectable and quantifiable at the specification limit.S/N ≥ 10 for the undesired enantiomer at its limit.[5][11]
The Validation Workflow: A Step-by-Step Technical Deep Dive

Method validation demonstrates, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[3] The validation process for a chiral HPLC method follows the principles outlined in ICH Q2(R2) and involves a systematic evaluation of several key performance characteristics.[2][12]

Diagram 1: Chiral HPLC Method Validation Workflow

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits cluster_3 Phase 4: Method Reliability Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability

Caption: A logical workflow for validating a chiral HPLC method.

Why it's critical: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as its counter-enantiomer, impurities, or degradation products.[3][13] For a chiral method, the primary goal is to demonstrate that the peak response of each enantiomer is free from interference from the other.

Experimental Protocol:

  • Individual Injections: Inject solutions of the pure desired enantiomer and the pure undesired enantiomer separately to establish their individual retention times.

  • Racemic/Mixed Solution: Inject a solution containing both enantiomers (e.g., a 1:1 racemic mixture) to confirm baseline separation.

  • Spiked Samples: Spike the drug substance or product matrix with known impurities and potential degradation products. Analyze these samples to ensure no co-elution with either enantiomer peak.

  • Forced Degradation (for stability-indicating methods): Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting samples. This demonstrates that degradation products do not interfere with the quantification of either enantiomer.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the two enantiomers.

  • No significant peaks from impurities or degradants should co-elute with the enantiomer peaks. Peak purity analysis (e.g., using a photodiode array detector) can be used to support this.

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[14] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[3]

Experimental Protocol:

  • For the Undesired Enantiomer (Impurity):

    • Prepare a series of at least five solutions of the undesired enantiomer, spanning from the Limit of Quantitation (LOQ) to approximately 120% of the specification limit (e.g., if the limit is 0.15%, the range might be LOQ to 0.18%).[3]

    • Inject each solution in triplicate.

  • For the Desired Enantiomer (Assay-like):

    • Prepare a series of at least five solutions, typically from 80% to 120% of the nominal test concentration.[3]

Data Analysis & Acceptance Criteria:

  • Plot the average peak area against concentration for each enantiomer.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.[15] The y-intercept should be insignificant compared to the response at 100% concentration.

Why it's critical: Accuracy measures the closeness of the test results to the true value.[16] It confirms that the method is providing a correct measurement. For chiral impurities, this is often assessed by a recovery study.

Experimental Protocol:

  • Spiking: Prepare the drug substance or product matrix at its nominal concentration. Spike this solution with the undesired enantiomer at a minimum of three different concentration levels (e.g., LOQ, 100% of the specification limit, and 120% of the specification limit).

  • Replicates: Prepare each concentration level in triplicate (for a total of nine determinations).[9]

  • Analysis: Analyze the samples and calculate the amount of the undesired enantiomer recovered.

Data Analysis & Acceptance Criteria:

  • Calculate the percent recovery at each level: (Amount Found / Amount Added) * 100.

  • Acceptance Criteria: The mean percent recovery should typically be within 80.0% to 120.0% for impurity analysis.[17] Tighter limits (e.g., 98.0% to 102.0%) are expected for the main component.[10][14]

Why it's critical: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[16] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval under the same operating conditions.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).[9]

Experimental Protocol:

  • Sample Preparation: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at 100% of its specification limit.

  • Repeatability: Have one analyst analyze all six samples on the same day using the same instrument.

  • Intermediate Precision: Have a second analyst repeat the analysis of six new samples on a different day, preferably using a different HPLC system.

Data Analysis & Acceptance Criteria:

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements and for the combined data from both analysts.

  • Acceptance Criteria:

    • For the major component , the RSD is typically required to be ≤ 5.0%.[11]

    • For the minor (undesired) enantiomer , the RSD should be ≤ 20% as it approaches the quantitation limit.[5][11]

Why it's critical:

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.[18]

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[18] For an enantiomeric impurity method, the LOQ must be at or below the reporting threshold.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine S/N Ratio: Inject solutions with decreasing concentrations of the undesired enantiomer.

  • Identify LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[5][11]

  • Identify LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[5][11]

  • Confirm LOQ: Prepare a solution of the undesired enantiomer at the determined LOQ concentration and inject it six times. The precision (%RSD) of the peak areas should be acceptable (typically ≤ 10-20%).[9][18]

Table 2: Summary of Key Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity Ensure no interference at the retention times of the enantiomers.Baseline resolution; no co-elution from impurities/degradants.
Linearity Demonstrate a proportional response to concentration.Correlation Coefficient (R²) ≥ 0.999.
Range Define the concentration interval of reliable measurement.Established by linearity, accuracy, and precision data.
Accuracy (% Recovery) Measure closeness to the true value.80.0% - 120.0% for the undesired enantiomer.
Precision (%RSD) Measure the scatter between replicate measurements.Repeatability & Intermediate Precision: ≤ 20% for the undesired enantiomer.
LOD Lowest detectable concentration.Signal-to-Noise Ratio ≈ 3:1.
LOQ Lowest quantifiable concentration.Signal-to-Noise Ratio ≥ 10:1; acceptable precision (RSD ≤ 20%).
Robustness Measure the method's capacity to remain unaffected by small variations.System suitability parameters (e.g., resolution) remain within limits.

Why it's critical: Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[19] It provides an indication of its reliability during normal usage and is a critical component for successful method transfer between laboratories.

Experimental Protocol:

  • Identify Parameters: Select critical chromatographic parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% of the organic modifier).[20]

    • Column temperature (e.g., ±5°C).[17]

    • Flow rate (e.g., ±0.1 mL/min).[17]

    • Mobile phase pH (if applicable, e.g., ±0.2 units).

  • Experimental Design: Use a Design of Experiments (DoE) approach or vary one factor at a time.

  • Analysis: Analyze a system suitability solution under each modified condition.

Data Analysis & Acceptance Criteria:

  • Evaluate the impact of the changes on critical system suitability parameters, especially resolution (Rs).

  • Acceptance Criteria: The resolution between the enantiomers should remain > 1.7 (or the established SST limit), and other SST criteria should be met under all tested conditions.[17]

Diagram 2: Robustness Testing Variable Interaction

G cluster_params Deliberate Small Variations cluster_outputs Impact on Critical Responses center Chiral HPLC Method Resolution Resolution (Rs) center->Resolution Retention Retention Time (tR) center->Retention Tailing Tailing Factor (Tf) center->Tailing Flow Flow Rate (±0.1 mL/min) Flow->center Temp Temperature (±5°C) Temp->center MobilePhase Mobile Phase (±2% Organic) MobilePhase->center

Caption: Evaluating the impact of small method variations.

Conclusion: From Validation to Routine Application

The validation of a chiral HPLC method is a rigorous, multi-faceted process that establishes documented evidence of the method's fitness for purpose. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive performance profile. This not only satisfies regulatory requirements but, more importantly, provides a high degree of confidence in the quality and reliability of the data generated. A well-validated method is not merely a procedure; it is a cornerstone of quality control, ensuring the stereochemical integrity of pharmaceutical products and safeguarding patient health.

References

The Architect's Hand: A Comparative Guide to Chiral Auxiliaries in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, particularly within the pharmaceutical industry, the precise three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an ineffective or even harmful compound. Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is therefore a cornerstone of modern drug development. Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries offer a robust and reliable strategy for controlling stereochemistry.[1]

This technical guide provides an in-depth comparative analysis of some of the most influential chiral auxiliaries in asymmetric catalysis. Moving beyond a simple catalog, we will delve into the mechanistic underpinnings of stereocontrol, provide supporting experimental data for direct comparison, and offer detailed, field-proven protocols for their application.

The Fundamental Principle: A Temporary Guide to Chirality

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively form one diastereomer over another.[1] This diastereoselective transformation, upon removal of the auxiliary, yields an enantiomerically enriched product. The auxiliary, ideally, can then be recovered and reused, enhancing the overall efficiency of the process.[2]

The general workflow of a reaction employing a chiral auxiliary can be summarized in three key steps:

  • Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

  • Diastereoselective Reaction: The chiral center(s) on the auxiliary sterically or electronically bias the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

This strategy effectively "transfers" the chirality of the auxiliary to the substrate, allowing for predictable and high levels of stereocontrol.

G cluster_0 Asymmetric Synthesis Workflow Prochiral Substrate Prochiral Substrate Attachment Attachment Prochiral Substrate->Attachment + Chiral Auxiliary (Xc) Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Intermediate with Xc Cleavage Cleavage Diastereoselective Reaction->Cleavage Diastereomerically Enriched Product Chiral Product Chiral Product Cleavage->Chiral Product Recovered Chiral Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered Chiral Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

A Head-to-Head Comparison of Workhorse Auxiliaries

While a vast array of chiral auxiliaries have been developed, a select few have risen to prominence due to their broad applicability, high stereoselectivity, and reliability. This guide will focus on a comparative analysis of four such workhorses: Evans' Oxazolidinones, Oppolzer's Camphorsultams, Enders' SAMP/RAMP Hydrazones, and 8-Phenylmenthol derivatives.

Evans' Oxazolidinones: The Gold Standard

Developed by David A. Evans, chiral oxazolidinones are arguably the most widely used and well-understood class of chiral auxiliaries.[] Derived from readily available amino acids, they offer exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably aldol, alkylation, and Diels-Alder reactions.[][4]

Mechanism of Stereocontrol: The stereodirecting power of Evans' auxiliaries stems from the formation of a rigid, chelated enolate intermediate. The substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite, less hindered face. The formation of a Z-enolate is crucial for high diastereoselectivity in aldol reactions, leading to the characteristic syn-aldol product.[5][6]

Caption: Stereochemical model for alkylation using an Evans' oxazolidinone auxiliary.

Oppolzer's Camphorsultams: A Rigid Scaffold for Asymmetric Transformations

Derived from naturally occurring camphor, Oppolzer's camphorsultams provide a rigid and predictable scaffold for asymmetric synthesis.[2] Their robust nature makes them suitable for a wide range of reactions, including alkylations, aldol reactions, and cycloadditions.

Mechanism of Stereocontrol: The stereoselectivity in reactions employing Oppolzer's sultams is attributed to the rigid camphor backbone, which effectively blocks one face of the reactive intermediate. Recent studies suggest that stereoelectronic effects of the sulfonyl group, rather than just steric hindrance, play a significant role in directing the approach of the electrophile.[2]

Enders' SAMP/RAMP Hydrazones: Masters of Asymmetric Alkylation

The SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) hydrazone method, developed by Dieter Enders and E.J. Corey, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[7]

Mechanism of Stereocontrol: The key to the high stereoselectivity of the SAMP/RAMP method lies in the formation of a rigid, internally chelated azaenolate upon deprotonation. The lithium cation is chelated by the methoxy group and the nitrogen atom of the hydrazone, creating a conformationally locked intermediate. The pyrrolidine ring then effectively shields one face of the azaenolate, forcing the electrophile to approach from the opposite, unhindered side.[8][9]

G cluster_0 Evans' Alkylation Workflow Acylation Acylation Deprotonation (-78 °C) Deprotonation (-78 °C) Acylation->Deprotonation (-78 °C) N-propionyloxazolidinone Alkylation (-78 °C) Alkylation (-78 °C) Deprotonation (-78 °C)->Alkylation (-78 °C) NaHMDS Workup Workup Alkylation (-78 °C)->Workup Allyl Iodide Purification Purification Workup->Purification

References

A Researcher's Guide to Confirming the Absolute Stereochemistry of 2-Substituted Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

The precise three-dimensional arrangement of atoms in a molecule, its absolute stereochemistry, is a critical determinant of its pharmacological and toxicological properties. This is particularly true for scaffolds like the 2-substituted piperazine, a privileged structure in modern drug discovery due to its frequent appearance in bioactive compounds.[1][2][3] The introduction of a substituent at the C2 position creates a chiral center, leading to two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit vastly different biological activities, making the unambiguous determination of the absolute configuration of a synthesized or isolated compound a non-negotiable step in the drug development process.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the absolute stereochemistry of 2-substituted piperazines. We will move beyond mere procedural descriptions to explore the underlying principles, causal logic behind experimental choices, and the self-validating systems inherent in each protocol, empowering researchers to select and execute the most appropriate method for their specific challenge.

The Gold Standard: Single-Crystal X-Ray Diffraction (SC-XRD)

For decades, SC-XRD has been the definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute stereochemistry.[4][6][7][8]

Principle of Operation: This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to generate an electron density map, from which the precise spatial coordinates of each atom can be determined.[6][7] To establish the absolute configuration, the phenomenon of anomalous dispersion is exploited.[9][10] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This phase shift breaks Friedel's law, meaning that reflections from opposite faces of a crystal plane (hkl and -h-k-l) are no longer identical in intensity.[10] By carefully measuring these differences, the true handedness of the molecule can be determined.

The Flack Parameter as a Self-Validating Metric: The trustworthiness of an absolute structure determination via SC-XRD is quantitatively assessed by the Flack parameter.[10][11][12][13] This parameter, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer.

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[10]

  • A value near 1 suggests that the inverted structure is the correct one.[10]

  • A value around 0.5 may imply that the crystal is racemic or twinned.[10]

Causality in Experimental Choice: The primary prerequisite for SC-XRD is the ability to grow a high-quality single crystal of the analyte, typically 0.1-0.5 mm in size.[9] This remains the single greatest hurdle of the technique. For the often oily or amorphous intermediates encountered in medicinal chemistry, obtaining suitable crystals can be a significant bottleneck, sometimes proving impossible.[5][9] Furthermore, the anomalous dispersion effect is weaker for molecules containing only light atoms (C, H, N, O), which can make the determination less certain.[4]

The Solution-State Powerhouse: Vibrational Circular Dichroism (VCD)

VCD has emerged as a powerful and reliable alternative to SC-XRD, particularly for compounds that are difficult to crystallize.[4][5][9] It is a form of chiroptical spectroscopy that provides stereochemical information for molecules in solution.[14]

Principle of Operation: VCD measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule during a vibrational transition.[14][15][16][17] While a standard IR spectrum provides information about the functional groups present, a VCD spectrum reveals their spatial arrangement. Enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), while their IR spectra are identical.[15]

Trustworthiness Through Computational Validation: The power of VCD lies in its synergy with quantum mechanical calculations.[15][18][19][20] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for one of the enantiomers.[5][15]

  • If the experimental spectrum and the calculated spectrum show good agreement in the signs and relative intensities of the major bands, the absolute configuration of the sample is confidently assigned as that of the enantiomer used for the calculation.[5]

  • If the spectra show a mirror-image relationship, the sample has the opposite absolute configuration.[5]

This comparison provides a robust, self-validating system. The workflow is visualized below.

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Chiral Piperazine (in solution) VCD_Spec VCD Spectrometer Exp_Sample->VCD_Spec Exp_Spectrum Experimental VCD Spectrum VCD_Spec->Exp_Spectrum Compare Spectral Comparison & Validation Exp_Spectrum->Compare Experimental Data Mol_Model 3D Model of One Enantiomer (e.g., R) DFT_Calc Quantum Chemistry (DFT Calculation) Mol_Model->DFT_Calc Calc_Spectrum Calculated VCD Spectrum DFT_Calc->Calc_Spectrum Calc_Spectrum->Compare Theoretical Prediction Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for absolute configuration determination using VCD.

Complementary Chiroptical Method: Electronic Circular Dichroism (ECD)

Similar to VCD, Electronic Circular Dichroism (ECD) is a chiroptical technique performed on solutions.[21] However, it measures the differential absorption of circularly polarized light in the ultraviolet-visible (UV-Vis) region, corresponding to electronic transitions.[21]

Principle and Application: The shape and sign of the ECD spectrum (specifically, the Cotton effects) are characteristic of a molecule's absolute stereochemistry.[21][22][23] Like VCD, experimental ECD spectra are compared with those predicted by quantum chemical calculations to assign the absolute configuration.[24][25] ECD is particularly effective for molecules containing chromophores, which are functional groups that absorb UV-Vis light. The piperazine ring and many common substituents provide the necessary chromophores for this analysis.

The Derivatization Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical structure elucidation, can be adapted to determine absolute stereochemistry through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[6] For secondary amines like 2-substituted piperazines, the most common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[26][27][28]

Principle of Mosher's Amide Analysis: The core logic is to convert the enantiomeric piperazines into diastereomers by reacting them with an enantiopure CDA.[29] Diastereomers, unlike enantiomers, have different physical properties and, crucially, distinct NMR spectra.[6]

The procedure involves two separate reactions:

  • The chiral piperazine is reacted with (R)-MTPA chloride.

  • In a separate tube, the chiral piperazine is reacted with (S)-MTPA chloride.[30][26]

This creates a pair of diastereomeric amides. In the ¹H NMR spectrum, the protons near the stereocenter will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA reagent. By systematically comparing the chemical shifts (δ) of the protons in the (R)-MTPA amide versus the (S)-MTPA amide, a Δδ (δS - δR) value is calculated for each proton.[30][29] The pattern of positive and negative Δδ values around the chiral center allows for the unambiguous assignment of the absolute configuration based on the established Mosher model.[26][29][31] This method has been successfully applied to cyclic secondary amines.[27][28]

Causality and Trustworthiness: This method is powerful because it relies on a predictable model of through-space shielding/deshielding effects. The self-validation comes from the consistency of the Δδ pattern across multiple protons on both sides of the original stereocenter. An inconsistent or ambiguous pattern would immediately signal a problem, such as an incorrect structural assignment or conformational complexities not accounted for by the simple Mosher model.

Comparative Guide: Selecting the Optimal Method

The choice of technique is dictated by the nature of the sample, available equipment, and project timelines. The following table provides a direct comparison to guide your decision-making process.

ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Vibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Principle Anomalous dispersion of X-rays by a single crystal[9]Differential absorption of polarized IR light in solution[9][16]Analysis of diastereomers formed by reaction with a chiral reagent[29]
Sample Requirement High-quality single crystal (0.1-0.5 mm)[9]2-15 mg, recoverable; neat liquid, oil, or solution[9]~5 mg per diastereomer; sample is consumed in the derivatization
Key Advantage Provides an unambiguous 3D structure; considered the "gold standard"[4][7][8]No need for crystallization; applicable to oils and amorphous solids[5][9]Uses standard NMR equipment; well-established models for analysis[26]
Key Limitation Crystal growth can be a major bottleneck or impossible[4][9]Requires quantum chemical calculations for interpretation[5][15]Requires chemical derivatization; potential for kinetic resolution or side reactions
Confidence Metric Flack Parameter (value near 0 is ideal)[10][11]High correlation between experimental and calculated spectraConsistent Δδ (δS - δR) pattern across multiple protons[29]
Analysis Time Days to weeks (including crystal growth and data collection)Hours to days (including calculations)Hours per sample (including reaction and NMR acquisition)

Detailed Experimental Protocols

Protocol 1: Vibrational Circular Dichroism (VCD) Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted piperazine enantiomer in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.05–0.1 M. The solvent must be transparent in the IR region of interest (typically 2000-900 cm⁻¹).

  • Data Acquisition:

    • Acquire a background spectrum of the solvent in the VCD cell.

    • Introduce the sample solution into the cell.

    • Acquire the VCD and IR spectra. Data collection typically takes 2-8 hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Build a 3D model of one enantiomer (e.g., the R-enantiomer) of the piperazine derivative.

    • Perform a conformational search to identify all low-energy conformers.

    • For each significant conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set or higher). This yields the predicted IR and VCD spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.[18]

  • Data Analysis and Assignment:

    • Overlay the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation (e.g., R).

    • If the spectra are mirror images, the sample has the opposite configuration (e.g., S).

Protocol 2: Mosher's Amide Analysis via ¹H NMR
  • Preparation of (R)-MTPA Amide:

    • In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral 2-substituted piperazine in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).

    • Add a small excess of a non-nucleophilic base (e.g., anhydrous pyridine, ~5 µL).

    • Add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).[30]

    • Cap the tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours or until completion, which can be monitored by TLC or ¹H NMR.[30]

  • Preparation of (S)-MTPA Amide:

    • In a separate, identical NMR tube, repeat the entire procedure from step 1, but use (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).[30][26]

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous proton assignments.

  • Data Analysis and Assignment:

    • Carefully assign the chemical shifts (δ) for as many corresponding protons in both spectra as possible.

    • Create a table of the chemical shifts and calculate the difference: Δδ = δ(S-amide) - δ(R-amide) for each assigned proton.

    • Apply the Mosher model: Protons that lie on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ.

    • Match the observed pattern of Δδ values to the model to assign the absolute configuration of the stereocenter.

References

Chiral Crossroads: A Comparative Guide to the Efficacy of (R) vs. (S) Enantiomers of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the principle of chirality is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity, a phenomenon starkly illustrated by the piperazine class of compounds. This guide provides an in-depth, objective comparison of the efficacy of (R) and (S) enantiomers of select piperazine derivatives, supported by experimental data, to empower informed decisions in drug design and development. We will delve into the stereoselective pharmacology of these compounds, offering not just data, but the causal reasoning behind the experimental approaches used to elucidate these critical differences.

The Significance of Stereoisomerism in Piperazine Scaffolds

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a vast array of drugs targeting diverse biological systems.[1] When a substituent introduces a chiral center to the piperazine ring or its appendages, the resulting enantiomers can exhibit profound differences in their pharmacodynamic and pharmacokinetic profiles. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to off-target effects and toxicity.[2] Therefore, the development of single-enantiomer drugs, or "chiral switches," has become a critical strategy in optimizing safety and efficacy.

This guide will explore this concept through three distinct case studies: an antihistamine, an antifungal agent, and a central nervous system (CNS) active compound.

Case Study 1: The Classic Chiral Switch - Cetirizine and Levocetirizine

The story of cetirizine and its (R)-enantiomer, levocetirizine, is a quintessential example of the benefits of chiral separation in drug development. Cetirizine, a second-generation antihistamine, is a racemic mixture of (R)- and (S)-enantiomers.[3]

Comparative Efficacy Data:

CompoundEnantiomeric CompositionTarget ReceptorBinding Affinity (Kᵢ)Clinical Efficacy
Cetirizine Racemic ((R) and (S))Histamine H1 ReceptorHigher Kᵢ (lower affinity) than LevocetirizineEffective antihistamine
Levocetirizine (R)-enantiomerHistamine H1 ReceptorLower Kᵢ (higher affinity) than Cetirizine[4]Higher potency; comparable efficacy at half the dose of cetirizine[3]
(S)-Cetirizine (S)-enantiomerHistamine H1 ReceptorSignificantly higher Kᵢ (much lower affinity)[4]Considered pharmacologically inactive[3]

Levocetirizine, the (R)-enantiomer, is the primary active component of racemic cetirizine, exhibiting a significantly higher binding affinity for the histamine H1 receptor.[4] This enhanced affinity translates to greater potency, allowing for a therapeutic effect at a lower dose compared to the racemic mixture.[3] Conversely, the (S)-enantiomer is largely inactive.[3] This stereoselectivity underscores the importance of the specific three-dimensional interaction between the drug molecule and its target receptor.

Mechanism of Action: Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling cascade, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the physiological effects associated with allergic responses. Antihistamines like levocetirizine act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and shifting the equilibrium away from the active state.

H1_Receptor_Signaling Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds & Activates H1R_inactive H1 Receptor (Inactive) H1R_inactive->H1R_active Conformational Equilibrium Gq_protein Gq Protein H1R_active->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response Levocetirizine Levocetirizine ((R)-enantiomer) Levocetirizine->H1R_inactive Binds & Stabilizes (Inverse Agonist)

Histamine H1 Receptor Signaling Pathway

Case Study 2: Stereoselectivity in Antifungal Piperazines - Ketoconazole

Ketoconazole is a broad-spectrum antifungal agent of the imidazole class, featuring a piperazine moiety. It exists as a racemic mixture of cis-enantiomers.[5] Its antifungal activity stems from the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6][7]

Comparative Efficacy Data:

EnantiomerTarget EnzymeAntifungal Activity (MIC)
(2S, 4R)-Ketoconazole Lanosterol 14α-demethylaseMore potent inhibitor[3][8]
(2R, 4S)-Ketoconazole Lanosterol 14α-demethylaseLess potent inhibitor[8]

Studies have shown that the (2S, 4R)-enantiomer of ketoconazole is a more potent inhibitor of lanosterol 14α-demethylase compared to its (2R, 4S) counterpart.[3][8] This stereoselective inhibition translates to differences in antifungal efficacy, as measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible fungal growth. While specific MIC values for the individual enantiomers against a range of fungal species are not always readily available in comparative studies, the differential enzymatic inhibition strongly suggests a corresponding difference in antifungal potency. For instance, against Candida albicans, racemic ketoconazole exhibits MIC values that can be influenced by the more potent enantiomer.[9][10]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, including increased membrane permeability, altered activity of membrane-bound enzymes, and ultimately, inhibition of fungal growth and replication.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Catalyzes Disrupted_Membrane Disrupted Membrane Integrity & Function Lanosterol_demethylase->Disrupted_Membrane Inhibition leads to Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Incorporation Ketoconazole (2S, 4R)-Ketoconazole (Eutomer) Ketoconazole->Lanosterol_demethylase Inhibits Fungal_Death Fungistatic/Fungicidal Effect Disrupted_Membrane->Fungal_Death

Mechanism of Ketoconazole Action

Case Study 3: A Look into CNS-Active Piperazines - Bifeprunox

Bifeprunox is an atypical antipsychotic agent that acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors.[11] While its clinical development was halted, it serves as an interesting case study for the stereoselective interactions of piperazine derivatives with CNS targets. Although bifeprunox itself is not chiral, many other CNS-active piperazines are, and the principles of stereoselectivity are highly relevant in this therapeutic area. For the purpose of this guide, we will examine the receptor binding profile of bifeprunox as a representative of this class and discuss the implications of chirality.

Receptor Binding Profile of Bifeprunox (Racemic):

ReceptorBinding Affinity (pKi)Functional Activity
Dopamine D2 8.83[12]Partial Agonist[11][13]
Serotonin 5-HT1A 7.19 - 8.0[12][14]Partial Agonist[12][15]
Mechanism of Action: Dopamine D2 Receptor Signaling

The therapeutic effects of many antipsychotics are mediated through their interaction with the dopamine D2 receptor. Full agonists like dopamine activate the receptor, leading to the inhibition of adenylyl cyclase and a downstream signaling cascade. Antagonists block this effect. Partial agonists like bifeprunox have a dual action: in a hyperdopaminergic state (like the mesolimbic pathway in schizophrenia), they act as functional antagonists, while in a hypodopaminergic state (like the mesocortical pathway), they can provide a low level of receptor stimulation.

D2_Receptor_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Gi_protein Gi Protein D2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., gene transcription) PKA->Downstream Phosphorylates Bifeprunox Bifeprunox (Partial Agonist) Bifeprunox->D2_Receptor Binds & Partially Activates

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

The differentiation of enantiomeric efficacy relies on robust experimental methodologies for both chiral separation and biological activity assessment.

Protocol 1: Chiral Separation of Piperazine Derivatives by HPLC

Objective: To resolve the (R) and (S) enantiomers of a piperazine derivative.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Methodology:

  • Column Screening:

    • Select a set of at least three different polysaccharide-based chiral columns (e.g., cellulose-based, amylose-based).

    • Prepare mobile phases for normal phase (e.g., Hexane/Isopropanol in 90:10 and 80:20 v/v) and reversed-phase (e.g., Acetonitrile/Water in 60:40 and 50:50 v/v) screening. For basic analytes, add 0.1% diethylamine (DEA) to the alcohol or organic component.

  • Sample Preparation:

    • Dissolve the racemic piperazine derivative in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Temperature: 25°C.

    • Detection: UV detection at the wavelength of maximum absorbance for the compound.

    • Injection Volume: 5 µL.

  • Screening and Optimization:

    • Inject the sample onto each column with each mobile phase combination.

    • Identify the column and mobile phase that provides the best initial separation (selectivity > 1.1).

    • Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

HPLC_Workflow Start Start: Racemic Mixture Column_Screening Column Screening (e.g., Cellulose, Amylose CSPs) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Normal & Reversed Phase) Column_Screening->Mobile_Phase_Screening Initial_Separation Evaluate Initial Separation Mobile_Phase_Screening->Initial_Separation Initial_Separation->Column_Screening No Separation Optimization Method Optimization (Mobile Phase Ratio, Flow Rate, Temp.) Initial_Separation->Optimization Separation Observed Baseline_Resolution Achieve Baseline Resolution Optimization->Baseline_Resolution Baseline_Resolution->Optimization No Validation Method Validation Baseline_Resolution->Validation Yes End End: Quantitation of Enantiomers Validation->End

Workflow for Chiral HPLC Method Development
Protocol 2: Determination of Antifungal Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of ketoconazole enantiomers against a fungal strain (e.g., Candida albicans).

Principle: The broth microdilution method involves exposing a standardized fungal inoculum to serial dilutions of an antifungal agent to determine the lowest concentration that inhibits visible growth.[8]

Methodology:

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to the final required inoculum concentration.

  • Plate Preparation:

    • In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to wells in columns 2-12.

    • Add 200 µL of the antifungal solution (at twice the highest desired concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across the plate to column 10.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that shows a significant inhibition of growth compared to the drug-free control well.[8]

Conclusion: A Strategic Imperative in Drug Development

The comparative analysis of the enantiomers of piperazine derivatives unequivocally demonstrates the critical role of stereochemistry in determining pharmacological efficacy. From the clear-cut case of levocetirizine's superiority over its racemic parent to the stereoselective enzyme inhibition by ketoconazole enantiomers, the evidence underscores that a molecule's three-dimensional structure is inextricably linked to its biological function. For drug development professionals, a thorough understanding and early-stage investigation of chiral properties are not merely academic exercises but strategic imperatives. The development of single-enantiomer piperazine derivatives holds the promise of more potent, selective, and safer medicines, ultimately leading to improved therapeutic outcomes for patients.

References

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Enantiopure Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine ring is a cornerstone of modern medicinal chemistry. Its presence in numerous blockbuster drugs underscores its status as a "privileged scaffold." However, the true potential of this versatile heterocycle is often constrained by a lack of stereochemical diversity. The vast majority of piperazine-containing drugs are substituted at the nitrogen atoms, leaving the stereogenic potential of the carbon backbone largely unexplored. This guide provides an in-depth comparison of leading synthetic strategies to access enantiopure, carbon-substituted piperazines, offering a critical evaluation of their performance, practicality, and underlying scientific principles.

The Strategic Imperative for Enantiopure Piperazines

The three-dimensional shape of a molecule is paramount to its biological function. Introducing stereocenters onto the piperazine core allows for a more precise and potent interaction with biological targets, potentially leading to improved efficacy, selectivity, and pharmacokinetic properties. The challenge, however, lies in the efficient and scalable synthesis of these chiral piperazines as single enantiomers. This guide will dissect and benchmark three distinct and powerful strategies that address this challenge:

  • Strategy 1: Direct Asymmetric C-H Functionalization: Deprotonation of a prochiral C-H bond on a pre-formed piperazine ring, followed by trapping with an electrophile.

  • Strategy 2: Catalytic Asymmetric Synthesis of Precursors: Enantioselective formation of a chiral piperazine precursor (a piperazin-2-one), which is subsequently reduced.

  • Strategy 3: Chiral Pool Synthesis: Construction of the piperazine ring from readily available, enantiopure starting materials, such as amino acids.

Each of these approaches offers a unique set of advantages and disadvantages. The optimal choice depends on the specific target molecule, desired scale, and available resources.

Comparative Analysis of Leading Synthetic Routes

A direct comparison of the key performance indicators for each strategy is essential for making an informed decision. The following table summarizes representative data for the three benchmarked methodologies.

Methodology Key Transformation Typical Yield Enantiomeric Excess (ee%) Substrate Scope Scalability
Asymmetric Lithiation-Trapping Direct C-H functionalization of N-Boc piperazine60-85%88-98%Good for various electrophiles, but sensitive to the distal N-substituent.Demonstrated on mmol scale; cryogenic conditions can be a limitation.
Pd-Catalyzed Allylic Alkylation Asymmetric allylation of N-protected piperazin-2-ones70-95%85-99%Broad for various allyl electrophiles and N-protecting groups.Well-suited for catalytic scale-up.
Chiral Pool Synthesis from Amino Acids Aza-Michael addition to form the piperazine ring75-90% (over 4 steps)>99% (chiral integrity from starting material)Dependent on the availability of the desired amino acid enantiomer.Proven on multi-gram scale.[1]

In-Depth Analysis and Experimental Protocols

Strategy 1: Asymmetric Lithiation-Trapping of N-Boc Piperazines

This approach, pioneered by the O'Brien group, is a powerful method for the direct, stereoselective functionalization of the piperazine ring.[2][3] The core principle involves the deprotonation of one of the two enantiotopic protons at a carbon atom adjacent to a nitrogen, using a chiral ligand-organolithium base complex. The resulting configurationally stable organolithium intermediate is then trapped with an electrophile.

Causality Behind Experimental Choices:

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is an excellent directing group for lithiation, acidifying the adjacent protons.

  • s-BuLi/(-)-Sparteine: The combination of sec-butyllithium and the chiral diamine (-)-sparteine forms a chiral complex that selectively abstracts one of the prochiral protons, thereby setting the stereocenter. The use of the (+)-sparteine surrogate allows access to the other enantiomer.

  • Distal N-Substituent: The steric and electronic nature of the substituent on the second nitrogen atom (N') has been shown to have a significant impact on both the yield and the enantioselectivity of the reaction.[2] Sterically bulky groups can minimize side reactions like ring fragmentation.[2]

  • Cryogenic Conditions: The reaction is performed at -78 °C to ensure the kinetic resolution of the prochiral protons and to maintain the stability of the organolithium intermediate.

Workflow Diagram:

cluster_0 Asymmetric Lithiation-Trapping Workflow Start N-Boc Piperazine Step1 Add s-BuLi / (-)-Sparteine at -78 °C Start->Step1 Intermediate Chiral Lithiated Intermediate Step1->Intermediate Step2 Add Electrophile (E+) Intermediate->Step2 Product Enantiopure α-Substituted N-Boc Piperazine Step2->Product

Caption: Workflow for Asymmetric Lithiation-Trapping.

Representative Experimental Protocol: Asymmetric Synthesis of (R)-1-tert-butyl 2-methyl 4-benzylpiperazine-1,2-dicarboxylate [3]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of (-)-sparteine (1.3 mmol) in diethyl ether (2 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (1.3 mmol, as a solution in cyclohexane) dropwise to the stirred solution. After 5 minutes, add a solution of N-Boc-N'-benzyl piperazine (1.0 mmol) in diethyl ether (2 mL) dropwise. Stir the resulting solution at -78 °C for 5 hours.

  • Trapping: Add methyl chloroformate (1.5 mmol) dropwise to the reaction mixture.

  • Quenching and Workup: After stirring for 30 minutes, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (5 mL). Allow the mixture to warm to room temperature. Add water (10 mL) and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Strategy 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

The Stoltz group has developed a robust method for the synthesis of α-tertiary and α-secondary piperazin-2-ones via a palladium-catalyzed decarboxylative allylic alkylation.[4][5] These chiral piperazin-2-ones are valuable intermediates that can be readily reduced to the corresponding enantiopure piperazines.

Causality Behind Experimental Choices:

  • Piperazin-2-one Substrate: The piperazin-2-one core provides a handle for introducing chirality via enolate chemistry. The carbonyl group can be reduced in a subsequent step to furnish the piperazine.

  • Palladium Catalyst: A palladium(0) catalyst, in conjunction with a chiral phosphine ligand, facilitates the asymmetric allylic alkylation. The choice of ligand is crucial for achieving high enantioselectivity.

  • Decarboxylative Nature: The reaction proceeds via the decarboxylation of an allyl enol carbonate precursor, which generates the palladium-π-allyl complex and the enolate in situ. This avoids the need for strong bases to form the enolate.

  • Protecting Groups: The nature of the protecting groups on both nitrogen atoms can influence the reactivity and selectivity of the reaction.

Workflow Diagram:

cluster_1 Pd-Catalyzed Asymmetric Allylic Alkylation Workflow Start N-Protected Piperazin-2-one Step1 Pd₂(pmdba)₃, Chiral Ligand Allylating Agent, 40 °C Start->Step1 Intermediate Enantioenriched Piperazin-2-one Step1->Intermediate Step2 Reduction (e.g., LiAlH₄) Intermediate->Step2 Product Enantiopure Piperazine Step2->Product

Caption: Workflow for Pd-Catalyzed Asymmetric Allylic Alkylation.

Representative Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation [4]

  • Preparation: In a glovebox, add the piperazin-2-one substrate (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), and the chiral ligand (S)-(CF₃)₃-tBuPHOX (12.5 mol%) to a vial.

  • Reaction: Add toluene (to make a 0.014 M solution) and seal the vial. Remove the vial from the glovebox and heat at 40 °C for 12-48 hours.

  • Workup and Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Reduction: Dissolve the purified piperazin-2-one in THF and cool to 0 °C. Add lithium aluminum hydride (LiAlH₄) portion-wise and stir the reaction until complete by TLC. Quench the reaction carefully with water and sodium hydroxide solution, filter through celite, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers and concentrate to yield the enantiopure piperazine.

Strategy 3: Chiral Pool Synthesis from α-Amino Acids

This strategy leverages the vast and inexpensive resource of enantiopure α-amino acids as starting materials. A practical and scalable four-step synthesis has been reported by Young, Chamakuri, and coworkers, which involves the construction of an orthogonally protected chiral 1,2-diamine followed by an aza-Michael addition to form the piperazine ring.[1][6]

Causality Behind Experimental Choices:

  • α-Amino Acid Starting Material: This provides a readily available source of chirality, which is carried through the synthetic sequence, ensuring high enantiopurity in the final product.

  • Orthogonally Protected Diamine: The use of different protecting groups (e.g., Boc and Nosyl) on the two nitrogen atoms of the 1,2-diamine intermediate allows for selective functionalization at a later stage.

  • Aza-Michael Addition: The key ring-forming step involves the conjugate addition of one of the amino groups of the 1,2-diamine to an in situ generated vinyl sulfonium salt. This is a robust and high-yielding transformation.

  • Scalability: The reactions involved are generally high-yielding and do not require cryogenic conditions or expensive catalysts, making this route highly amenable to scale-up.

Workflow Diagram:

cluster_2 Chiral Pool Synthesis Workflow Start α-Amino Acid Step1 2 Steps Start->Step1 Intermediate1 Orthogonally Protected 1,2-Diamine Step1->Intermediate1 Step2 Aza-Michael Addition (Ring Formation) Intermediate1->Step2 Intermediate2 Protected Piperazine Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Product Enantiopure Piperazine Step3->Product

Caption: Workflow for Chiral Pool Synthesis from Amino Acids.

Representative Experimental Protocol: Synthesis of (R)-tert-butyl 2-methyl-4-(2-nitrophenylsulfonyl)piperazine-1-carboxylate [1]

  • Preparation of Diamine: The orthogonally protected (R)-N¹-Boc-N¹-(2-nitrophenylsulfonyl)-1,2-propanediamine is prepared in two steps from commercially available (R)-alanine.

  • Ring Formation: To a solution of the 1,2-diamine (1.0 mmol) in acetonitrile (5 mL), add potassium carbonate (3.0 mmol) and 2-bromoethyldiphenylsulfonium triflate (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Purification: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the protected piperazine.

  • Deprotection: The nosyl group can be selectively removed using a suitable thiol and base, or the Boc group can be removed under acidic conditions, to provide the desired enantiopure piperazine.

Conclusion and Future Outlook

The synthesis of enantiopure, carbon-substituted piperazines is a rapidly evolving field with significant implications for drug discovery. The three benchmarked strategies—asymmetric lithiation, catalytic asymmetric synthesis of precursors, and chiral pool synthesis—each provide a powerful and distinct approach to accessing these valuable building blocks.

  • Asymmetric lithiation offers the most direct route to functionalizing the piperazine core, but can be limited by the need for cryogenic conditions and the sensitivity of the reaction to steric factors.

  • Palladium-catalyzed allylic alkylation provides a highly versatile and enantioselective method for the synthesis of chiral piperazin-2-one precursors, which can be readily converted to the desired piperazines.

  • Chiral pool synthesis from amino acids is a robust and scalable strategy that guarantees high enantiopurity, with the primary limitation being the availability of the starting amino acid.

The choice of synthetic route will ultimately be dictated by the specific goals of the research program. As the demand for more complex and diverse chemical matter continues to grow, the development of new and improved methods for the synthesis of enantiopure piperazines will remain a key area of focus for the scientific community.

References

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for Piperazine Separation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the successful separation of chiral compounds is not merely a technical challenge—it is a regulatory and therapeutic necessity. The piperazine ring, a common scaffold in many pharmacologically active compounds, frequently incorporates chiral centers, leading to enantiomers with potentially distinct biological activities.[1][2] While one enantiomer may provide the desired therapeutic effect, its counterpart could be inactive or, in the worst case, contribute to toxicity.[2] This guide provides an in-depth assessment of the performance of different chiral stationary phases (CSPs) for the separation of piperazine derivatives, moving beyond a simple listing of options to explain the causality behind experimental choices.

The core piperazine structure is achiral.[3] However, substitution on the ring introduces chirality, creating the enantiomers that require separation.[4][5] These molecules are typically basic nitrogen-containing heterocycles, a class of compounds that presents specific chromatographic challenges, such as peak tailing due to interactions with residual silanols on the stationary phase.[6] Therefore, selecting the right CSP and mobile phase is critical for achieving robust and reliable enantioseparation.

The Landscape of Chiral Stationary Phases: A Mechanistic Overview

Chiral separation on a CSP is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.[7] The differential stability of these complexes leads to different retention times. For piperazine derivatives, the most relevant CSPs fall into three main categories: polysaccharide-based, cyclodextrin-based, and protein-based phases.

  • Polysaccharide-Based CSPs: These are the most widely used and successful CSPs for a broad range of chiral compounds.[8][9] They consist of cellulose or amylose polymers derivatized with various carbamates or esters, which are coated or immobilized on a silica support.[9] Chiral recognition occurs through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance as the analyte fits into "chiral pockets" or grooves within the polysaccharide structure.[7][9] Immobilized phases offer a significant advantage over coated phases due to their enhanced robustness and compatibility with a wider range of organic solvents.[9][10][11]

  • Cyclodextrin-Based CSPs: These phases use cyclodextrins—chiral, bucket-shaped oligosaccharides—as the chiral selector.[12] The primary mechanism of separation involves the inclusion of a part of the analyte molecule (typically a hydrophobic group like a phenyl ring) into the cyclodextrin cavity.[13][14] Chiral recognition is enhanced by interactions between polar groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin.[15] They are versatile and can be used in reversed-phase, normal-phase, and polar organic modes.[16]

  • Protein-Based CSPs: These columns use a protein, such as α1-acid glycoprotein (AGP) or human serum albumin (HSA), immobilized on a silica support.[17][18] They offer very broad enantioselectivity, particularly for pharmaceutical compounds, and operate in aqueous, reversed-phase conditions, which is advantageous for LC-MS applications.[17] The separation mechanism is complex, mimicking drug-protein binding interactions in the body, involving a combination of ionic, hydrophobic, and hydrogen bonding interactions. However, they typically have lower loading capacities and can be less robust than polysaccharide phases.[19]

Performance Comparison for Piperazine Derivative Separation

Direct experimental data provides the clearest path for selecting a CSP. A systematic screening of CSPs for the separation of a piperazine-containing active pharmaceutical ingredient (API) revealed a clear winner among polysaccharide phases.

Polysaccharide-Based CSPs: The Front-Runners

In a head-to-head comparison, several polysaccharide CSPs were evaluated for the separation of piperazine from an API, with the goal of quantifying the piperazine content.[20] The columns screened included Chiralpak IA, Chiralpak IB, Chiralpak IC, and Chiralpak AD-H.

The study found that the Chiralpak IC column provided the best separation and resolution.[20] This success is attributed to the specific chiral selector on this phase, cellulose tris(3,5-dichlorophenylcarbamate), which offers strong π-π and dipole-dipole interactions beneficial for recognizing aromatic and polar analytes. The basic nature of piperazine derivatives necessitates the use of a basic modifier in the mobile phase to prevent peak tailing and improve chromatographic efficiency. The addition of diethylamine (DEA) was shown to be crucial for achieving good peak shape and resolution.[6][20][21]

Chiral Stationary PhaseChiral SelectorPerformance for Piperazine SeparationMobile Phase ExampleReference
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Excellent. Achieved baseline separation.Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)[20]
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Evaluated, but less effective than Chiralpak IC.Not specified as optimal.[20]
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Evaluated, but less effective than Chiralpak IC.Not specified as optimal.[20]
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Evaluated, but less effective than Chiralpak IC.Not specified as optimal.[20]
Cyclodextrin and Protein-Based CSPs: Alternative Screening Options

While direct comparative data for piperazine separation on cyclodextrin and protein-based CSPs is less available in the literature, their known characteristics allow for an expert assessment of their potential.

  • Cyclodextrin-Based CSPs : For a piperazine derivative to be well-resolved on a cyclodextrin phase, it would likely need a bulky, hydrophobic group (e.g., a phenyl or naphthyl substituent) that can fit snugly into the cyclodextrin cavity.[13] The separation would then be fine-tuned by interactions at the rim. Given their compatibility with reversed-phase conditions, they represent a viable screening alternative, especially if a polysaccharide screen fails.[12]

  • Protein-Based CSPs : Columns like the Chiralpak AGP have extremely broad applicability for separating amines and acids.[17] They would be a logical choice for a secondary screening phase if initial attempts on polysaccharide columns were unsuccessful. Their use in physiological pH ranges can sometimes provide unique selectivity that other phases lack.

Experimental Protocols and Method Development

A logical method development strategy is crucial for efficiently finding the optimal separation conditions.

Diagram: General Workflow for CSP Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening Analyte Chiral Piperazine Derivative Screen1 Screen on Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID) Analyte->Screen1 MobilePhase1 Use Normal Phase (Hexane/Alcohol) + 0.1% DEA for basic analyte Screen1->MobilePhase1 Decision1 Baseline Separation? Screen1->Decision1 Screen2 Screen on Alternative CSPs (e.g., Cyclodextrin, Protein-Based) MobilePhase2 Use Reversed Phase (ACN/Buffer) or Polar Organic Mode Screen2->MobilePhase2 Screen2->Decision1 Failure Consider Derivatization or Alternative Technique Screen2->Failure Decision1->Screen2 No Optimization Optimize Mobile Phase (Alcohol choice, ratio, additive %) Decision1->Optimization Yes Success Validated Method Optimization->Success

Caption: A systematic workflow for chiral method development for piperazine derivatives.

Protocol 1: Separation of Piperazine using Chiralpak IC

This protocol is based on the successful separation reported in the literature.[20]

1. System Preparation:

  • HPLC System: An HPLC-UV system capable of isocratic elution.
  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm particle size).
  • Column Temperature: 35°C.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of Acetonitrile, Methanol, and Diethylamine (DEA) in the ratio of 90:10:0.1 (v/v/v).
  • Filter the mobile phase through a 0.45 µm filter and degas thoroughly using an ultrasonic bath.
  • Causality: Acetonitrile serves as the main solvent. Methanol is added to modulate solvent strength and can alter selectivity. DEA is a critical basic additive that binds to active silanol sites on the silica support, preventing the basic piperazine analyte from interacting non-specifically, which results in improved peak symmetry and efficiency.[6][20]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: UV at 340 nm (Note: This wavelength was used for a derivatized piperazine. The optimal wavelength will depend on the chromophore of the specific piperazine derivative being analyzed).[20]

4. Execution:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample solution.
  • Record the chromatogram and determine the resolution between the enantiomers.

Diagram: Chiral Recognition Mechanisms

G cluster_0 Piperazine Derivative (Analyte) cluster_1 Chiral Stationary Phases (Selectors) Analyte Chiral Center Phenyl Ring (π-surface) Amine Group (H-bond donor/acceptor) Carbonyl/Other Polar Group Poly Polysaccharide CSP Chiral Groove Phenylcarbamate Group OH/NH Groups Analyte:f1->Poly:f2 π-π Interaction Analyte:f2->Poly:f3 H-Bonding Analyte:f0->Poly:f1 Steric Fit Cyclo Cyclodextrin CSP Hydrophobic Cavity Hydrophilic Rim (OH groups) Analyte:f1->Cyclo:f1 Inclusion Complex Analyte:f3->Cyclo:f2 H-Bonding at Rim Prot Protein CSP Hydrophobic Pocket Ionic Sites (+/-) H-Bonding Sites Analyte:f1->Prot:f1 Hydrophobic Interaction Analyte:f2->Prot:f2 Ionic Interaction Analyte:f3->Prot:f3 H-Bonding

Caption: Key interactions governing chiral recognition for different CSP types.

Conclusion and Recommendations

For the chiral separation of piperazine derivatives, the evidence strongly supports prioritizing polysaccharide-based chiral stationary phases in your method development strategy.

  • Primary Recommendation: Begin screening with an immobilized polysaccharide CSP, such as Chiralpak IC , which has demonstrated success.[20] The use of other cellulose and amylose-based columns (e.g., IA, IB, ID) is also highly recommended to screen for complementary selectivity.

  • Critical Parameter: The inclusion of a basic modifier, such as 0.1% diethylamine (DEA), in a normal-phase mobile phase (e.g., Hexane/Alcohol) is essential for obtaining good peak shape and resolution for these basic analytes.

  • Secondary Options: If polysaccharide phases do not yield the desired separation, cyclodextrin and protein-based CSPs are logical next steps. Cyclodextrin phases may be particularly effective for derivatives with bulky aromatic groups, while protein-based phases offer broad selectivity in aqueous mobile phases.

By following a structured screening protocol and understanding the underlying mechanisms of chiral recognition, researchers can efficiently develop robust and reliable methods for the critical task of separating piperazine enantiomers, ensuring the safety and efficacy of new chemical entities.

References

Comparative Guide to the Reproducible Synthesis of (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development. (R)-benzyl 2-methylpiperazine-1-carboxylate is a critical chiral building block for a variety of pharmaceutical compounds, where its specific stereochemistry is essential for biological activity. Ensuring the reproducible synthesis of this intermediate is paramount for consistent product quality and scalable manufacturing. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reproducibility, supported by experimental insights and data.

Introduction: The Importance of Chiral Piperazines

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds, including numerous blockbuster drugs.[1] The introduction of a chiral center on the piperazine ring, as in 2-methylpiperazine, creates significant opportunities for exploring new chemical space and developing drugs with improved potency and selectivity.[1] this compound offers the dual advantages of a defined stereocenter and orthogonal protecting groups (Cbz and the free amine), allowing for selective chemical modifications at the N1 and N4 positions.

Comparing Synthetic Strategies

The reproducible synthesis of this compound hinges on the method used to establish the chiral center. The two most prevalent strategies are chiral pool synthesis and asymmetric synthesis.

Route 1: Chiral Pool Synthesis

This approach utilizes a readily available and inexpensive chiral starting material, typically a natural α-amino acid like (R)-alanine, to construct the chiral piperazine.[2][3] The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

General Workflow: Chiral Pool Synthesis

G cluster_0 Key Transformation start (R)-Alanine Derivative cyclization Cyclization start->cyclization Formation of Piperazinone Ring reduction Reduction cyclization->reduction e.g., LiAlH4 protection N-Carbobenzyloxy Protection reduction->protection Cbz-Cl product This compound protection->product

Figure 1. A generalized workflow for the chiral pool synthesis of this compound.

Discussion of Reproducibility:

  • Strengths: The primary advantage of this route is the high enantiomeric purity of the final product, which is directly derived from the enantiopure starting material. This minimizes the need for chiral separations or resolutions, which can be difficult to reproduce on a large scale.

  • Challenges: The reproducibility of the overall yield can be a concern. The cyclization and reduction steps often require harsh reagents and conditions (e.g., high temperatures, strong reducing agents like LiAlH₄), which can lead to side reactions and inconsistencies between batches.[4] Careful control of reaction parameters is essential for achieving consistent results.

Route 2: Asymmetric Synthesis

Asymmetric synthesis creates the chiral center during the reaction sequence, often through the use of a chiral catalyst or auxiliary.[5][6] This approach can be more convergent and flexible than chiral pool synthesis.

General Workflow: Asymmetric Synthesis (e.g., Hydrogenation)

G cluster_1 Key Transformation start Prochiral Pyrazine Derivative hydrogenation Asymmetric Hydrogenation start->hydrogenation Chiral Catalyst (e.g., Ir-based) protection N-Carbobenzyloxy Protection hydrogenation->protection Cbz-Cl product This compound protection->product

Figure 2. A generalized workflow for the asymmetric synthesis of this compound.

Discussion of Reproducibility:

  • Strengths: Asymmetric catalysis can be highly efficient and scalable.[7] Recent advances in catalysis have led to methods for the asymmetric hydrogenation of pyrazines to chiral piperazines with high enantioselectivity.[7][8]

  • Challenges: The success of this route is critically dependent on the catalyst system. The choice of catalyst, ligand, and reaction conditions must be carefully optimized to achieve high enantiomeric excess (ee) and yield. Catalyst sensitivity to impurities and reaction conditions can sometimes pose reproducibility challenges.

Comparative Performance Data

MetricRoute 1: Chiral Pool SynthesisRoute 2: Asymmetric Synthesis
Typical Overall Yield 25-40%30-50%
Enantiomeric Excess (ee) >99%90-99%
Key Reproducibility Factor Control of harsh reaction conditionsCatalyst performance and sensitivity
Scalability ModeratePotentially high
Primary Starting Materials (R)-AlaninePyrazine derivatives

Detailed Experimental Protocols

The following are representative, generalized protocols. Specific reaction conditions may require optimization.

Protocol 1: Chiral Pool Synthesis from (R)-Alanine Derivative
  • Step 1: Synthesis of Chiral Piperazinone. A derivative of (R)-alanine is reacted with a suitable dielectrophile to form the piperazin-2-one ring system. This often involves an initial N-alkylation followed by an intramolecular cyclization.

  • Step 2: Reduction of the Piperazinone. The chiral piperazinone is reduced to the corresponding (R)-2-methylpiperazine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Step 3: Selective N-Protection. The resulting (R)-2-methylpiperazine is selectively protected at the N1 position with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to yield this compound.

Protocol 2: Asymmetric Hydrogenation of a Pyrazine Precursor
  • Step 1: Synthesis of the Pyrazine Substrate. A suitably substituted pyrazine is prepared. For the synthesis of 2-methylpiperazine, 2-methylpyrazine can be used as the starting material.

  • Step 2: Asymmetric Hydrogenation. The pyrazine is subjected to asymmetric hydrogenation using a chiral catalyst, often an iridium or rhodium complex with a chiral phosphine ligand, under a hydrogen atmosphere.[7] The solvent, temperature, and pressure are critical parameters to control for achieving high enantioselectivity.

  • Step 3: N-Carbobenzyloxy Protection. The resulting (R)-2-methylpiperazine is protected with benzyl chloroformate as described in Protocol 1.

Recommendations for Reproducible Synthesis

  • For projects where the highest enantiomeric purity is the primary concern and the scale is moderate, the chiral pool synthesis is often the most reliable approach. The stereochemistry is set from the beginning, minimizing the risk of enantiomeric contamination.

  • For larger-scale syntheses where efficiency and atom economy are critical, asymmetric synthesis, particularly asymmetric hydrogenation, offers significant advantages. Once a robust catalytic system is established, it can provide a more streamlined and scalable process.

Self-Validation and Quality Control:

Regardless of the chosen route, stringent in-process controls and final product analysis are essential for ensuring reproducibility.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

By carefully selecting a synthetic strategy based on project-specific needs and implementing rigorous process controls, researchers and drug development professionals can achieve the reproducible synthesis of high-quality this compound.

References

A Senior Application Scientist's Guide to the Cost-Analysis of Synthetic Pathways for Chiral Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. Chiral intermediates, the enantiomerically pure building blocks of many active pharmaceutical ingredients (APIs), are therefore at the heart of modern drug development.[1][2] The differential interaction of enantiomers with the chiral environment of the human body necessitates the production of single-enantiomer drugs to avoid potential off-target effects or reduced potency.[3][4] Consequently, the choice of a synthetic pathway to these chiral intermediates is a decision of profound economic and scientific significance, directly impacting the cost of goods (COGS), scalability, and environmental footprint of the final drug product.[5][6]

This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing chiral intermediates: Asymmetric Synthesis (Chemo- and Organocatalysis) , Enzymatic Synthesis (Biocatalysis) , and Chiral Pool Synthesis . We will move beyond a mere listing of methods to explore the causality behind experimental choices, supported by comparative experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in the pursuit of efficient, cost-effective, and sustainable chiral synthesis.

I. Asymmetric Synthesis: The Direct Approach to Enantiopurity

Asymmetric synthesis endeavors to directly create a single enantiomer from a prochiral precursor, thereby avoiding the inherent 50% yield limitation of classical resolutions.[7] This approach is broadly categorized into chemo-catalysis, which utilizes chiral metal-ligand complexes, and organocatalysis, which employs small organic molecules as the catalyst.

A. Chemo-catalysis: Power and Precision at a Price

Transition metal-catalyzed asymmetric reactions, particularly asymmetric hydrogenation, are workhorses in the industrial synthesis of chiral intermediates.[8] The high turnover numbers (TONs) and turnover frequencies (TOFs) achievable with catalysts based on noble metals like rhodium, ruthenium, and iridium often make them attractive for large-scale production.[9]

However, the high cost of these precious metals and the often complex, multi-step synthesis of the required chiral ligands are significant economic considerations.[10] Furthermore, the potential for metal contamination in the final API necessitates rigorous and often costly purification steps.

Case Study: Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to produce chiral alcohols is a cornerstone of this methodology. For instance, the synthesis of chiral aromatic alcohols, valuable pharmaceutical intermediates, can be achieved with high enantioselectivity using chiral Ru- and Rh-based catalysts.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative asymmetric transfer hydrogenation of acetophenone using a Rh-based catalyst.

Materials:

  • [Rh(Cp*)Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)

  • (1R,2S)-(-)-Aminoindanol (chiral ligand)

  • Anhydrous isopropanol (hydrogen donor and solvent)

  • Acetophenone (substrate)

  • Potassium hydroxide (KOH) (base)

  • Anhydrous diethyl ether

  • Standard Schlenk line and glassware

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(Cp*)Cl2]2 (1 mol%) and (1R,2S)-(-)-aminoindanol (2.2 mol%) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 equivalent) in anhydrous isopropanol.

  • Add a solution of KOH in isopropanol (5 mol%) to the substrate solution.

  • Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.[11]

B. Organocatalysis: A Greener, Metal-Free Alternative

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, offering a compelling alternative to metal-based catalysts.[12] The use of small, robust, and often readily available chiral organic molecules avoids the issues of metal toxicity and can lead to more environmentally benign processes.[6] However, organocatalysts are typically required in higher loadings (1-20 mol%) compared to their transition-metal counterparts, which can impact cost, particularly on a large scale.[13]

Logical Framework for Catalyst Selection

Chiral_Pool_Workflow Start Identify Target Chiral Intermediate Find_Precursor Select Inexpensive Chiral Pool Precursor (e.g., Amino Acid, Sugar) Start->Find_Precursor Protect Protecting Group Manipulation Find_Precursor->Protect Modify Functional Group Interconversions Protect->Modify Deprotect Deprotection Modify->Deprotect Purify Purification Deprotect->Purify End Final Chiral Intermediate Purify->End

References

The Versatility of the Piperazine Scaffold: A Comparative Guide to Substituted Piperazines in Pharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast array of pharmaceuticals stems from a unique combination of physicochemical properties. The basicity of the nitrogen atoms allows for salt formation, enhancing aqueous solubility, while the overall structure can be readily modified to tune lipophilicity and pharmacokinetic profiles.[2] This inherent versatility has established piperazine as a "privileged scaffold," a molecular framework that can interact with multiple biological targets, leading to a wide spectrum of therapeutic applications.[3]

This guide provides a comparative analysis of substituted piperazines across key therapeutic areas, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underpins their clinical use.

Substituted Piperazines in the Central Nervous System (CNS)

The ability of the piperazine moiety to cross the blood-brain barrier has made it a particularly valuable component in the design of CNS-active drugs.[2] Many antipsychotic, antidepressant, and anxiolytic medications feature a piperazine ring, which often serves as a key pharmacophore for interacting with dopamine and serotonin receptors.[2][4]

Atypical Antipsychotics: Modulating Dopamine and Serotonin Pathways

Arylpiperazine derivatives are prominent in the class of atypical antipsychotics, which are characterized by their efficacy against both positive and negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5] This improved profile is largely attributed to their complex pharmacology, often involving a combination of dopamine D2 receptor partial agonism and serotonin 5-HT2A receptor antagonism.[6][7]

A comparison of key arylpiperazine-based antipsychotics reveals variations in their receptor binding affinities, which contribute to their distinct clinical profiles.

DrugD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)
Aripiprazole 0.341.73.419
Clozapine 1265131
Olanzapine 113147
Ziprasidone 4.83.40.447
Lurasidone 1.06.80.5>1000
Cariprazine 0.092.618.823.3

Data compiled from multiple sources for illustrative comparison. Ki values can vary between studies.

The therapeutic efficacy of these agents is not solely dependent on their affinity for a single receptor but rather their unique "receptor signature." For instance, aripiprazole's D2 partial agonism is thought to stabilize the dopaminergic system, acting as an agonist in a low-dopamine state and an antagonist in a high-dopamine state. In contrast, other atypical antipsychotics like olanzapine and clozapine exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, which is believed to contribute to their efficacy against negative symptoms and lower risk of extrapyramidal symptoms.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_serotonin DA_vesicle Dopamine D2R D2 Receptor DA_vesicle->D2R Dopamine AC Adenylyl Cyclase D2R->AC HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulates Ziprasidone Ziprasidone (Antagonist) Ziprasidone->D2R Blocks Ziprasidone->HT2AR Blocks serotonin Serotonin serotonin->HT2AR

Caption: Simplified signaling of D2 and 5-HT2A receptors modulated by arylpiperazine antipsychotics.

A common method to determine the binding affinity of a compound for a specific receptor is the competitive radioligand binding assay.

  • Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human D2 receptors) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (the substituted piperazine).

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Substituted Piperazines in Oncology: A New Frontier

More recently, the arylpiperazine scaffold has garnered significant attention in cancer research due to its potential as a framework for developing novel anticancer agents.[8][9] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, and their mechanism of action often involves interaction with multiple molecular targets implicated in cancer pathogenesis.[8][9]

Arylpiperazines as Anti-proliferative Agents

Numerous studies have reported the synthesis and evaluation of novel arylpiperazine derivatives with potent anti-proliferative activity. The modular nature of the arylpiperazine structure allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[8]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Key Structural FeaturesReference
Thiazolinylphenyl-piperazines Breast (MDA-MB231)~25Thiazole ring addition[8]
Vindoline-piperazine Conjugates Breast (MDA-MB-468)1.00Conjugation to vindoline[10][11]
Vindoline-piperazine Conjugates Lung (HOP-92)1.35Conjugation to vindoline[10][11]
Benzamide-piperazine Derivatives Colon (HCT-116)11.33N-phenylbenzamide moiety[12]

The data indicates that the anticancer activity of arylpiperazines can be significantly enhanced through chemical modifications and conjugation to other pharmacologically active molecules. For instance, the conjugation of piperazine derivatives to vindoline, a Vinca alkaloid, resulted in compounds with low micromolar growth inhibition values against a panel of human tumor cell lines.[10][11]

start Start: Cancer Cell Lines seed_cells Seed cells in 96-well plates start->seed_cells add_compound Add varying concentrations of substituted piperazine derivatives seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: General experimental workflow for in vitro anticancer drug screening using the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the substituted piperazine compounds and incubated for a defined period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Substituted Piperazines in Other Therapeutic Areas

Antihistamines: H1 Receptor Antagonism

Piperazine derivatives are also well-established as H1 receptor antagonists for the treatment of allergic conditions. Cetirizine, a second-generation antihistamine, is a prominent example. These drugs competitively inhibit the binding of histamine to H1 receptors, thereby alleviating the symptoms of allergic reactions.

Anti-infective Agents

The parent compound, piperazine, and its simple salts have long been used as anthelmintic agents.[13] Their mechanism of action involves agonizing the inhibitory GABA (γ-aminobutyric acid) receptor in helminths.[13][14] This leads to hyperpolarization of the muscle cells, causing paralysis of the parasite, which is then expelled from the host's body.[14] The selectivity of piperazine for helminths is due to the difference in GABA receptor isoforms between vertebrates and invertebrates.[13]

Piperazine Piperazine GABA_R Helminth GABA Receptor (Chloride Channel) Piperazine->GABA_R Agonist Action Hyperpolarization Hyperpolarization of Muscle Cell GABA_R->Hyperpolarization ↑ Cl- Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Mechanism of neuromuscular paralysis of helminths by piperazine.

Conclusion: The Future of Substituted Piperazines in Drug Discovery

The substituted piperazine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural simplicity, synthetic tractability, and favorable physicochemical properties make it an ideal starting point for the development of novel therapeutic agents. The ability to fine-tune its interactions with a wide range of biological targets has led to successful drugs in diverse areas, from complex CNS disorders to cancer and infectious diseases.

Future research will likely focus on the development of piperazine derivatives with even greater selectivity and novel mechanisms of action. The design of multi-target ligands, where a single molecule is engineered to interact with multiple disease-relevant targets, is a particularly promising avenue for the piperazine scaffold. As our understanding of the molecular basis of disease deepens, the versatility of substituted piperazines will undoubtedly continue to be leveraged to create the next generation of innovative medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of (R)-benzyl 2-methylpiperazine-1-carboxylate and its associated waste streams. As a valued professional in research and development, your safety and adherence to regulatory standards are paramount. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound is publicly available at this time. The following guidance is synthesized from the known hazards of structurally related piperazine derivatives and the overarching regulatory frameworks established by OSHA and the EPA.[1][2][3] It is imperative that you always consult your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and facilities.[4]

Core Safety Principles & Hazard Assessment

This compound belongs to the piperazine class of compounds. Analogs and precursors, such as 2-methylpiperazine, are classified as flammable solids that can cause severe skin burns and eye damage.[3] Other related structures are known skin, eye, and respiratory tract irritants that are harmful if swallowed.[5] Therefore, all waste containing this compound must be treated as hazardous chemical waste .

The foundational principle of safe disposal is risk mitigation through containment and proper handling. The procedures outlined below are designed to minimize exposure to laboratory personnel and prevent environmental release.

Potential Hazard Description Primary Mitigation Strategy
Dermal / Ocular Corrosivity Based on related piperazine compounds, direct contact may cause severe skin burns and serious eye damage.[3][6]Strict adherence to Personal Protective Equipment (PPE) protocols. Handle within a certified chemical fume hood to contain splashes or aerosols.
Respiratory Irritation Inhalation of dusts or aerosols may cause respiratory tract irritation.[5][7]Handle as a solid in a well-ventilated area, preferably a chemical fume hood, to avoid generating dust.[2]
Acute Toxicity Related compounds are classified as harmful if swallowed.[5][8]Prohibit eating, drinking, or smoking in the laboratory.[2] Ensure proper hand washing after handling.
Environmental Hazard Improper disposal can lead to contamination of drains and waterways.[7][9]Segregate all waste as hazardous. Never discard down the drain or in general trash.[4]

Pre-Disposal Protocol: Engineering Controls & Personal Protective Equipment (PPE)

A safe disposal workflow begins before the first waste container is opened. Establishing a controlled environment is a non-negotiable prerequisite for handling hazardous chemical waste.

Engineering Controls: All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be conducted within a certified chemical fume hood.[9] This serves as the primary containment strategy to protect the user from inhalation of aerosols or dust.

Personal Protective Equipment (PPE): The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize chemical exposure.[10] The following must be worn at all times when handling this compound or its waste:

  • Eye Protection: Chemical safety goggles are required.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[5]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[11]

  • Respiratory Protection: If there is a significant risk of generating dust or aerosols outside of a fume hood, a certified respirator may be necessary.[12] Consult your EHS department for proper selection and fit-testing.

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the final disposal process.[1]

A. Solid Waste Collection This stream includes non-sharp items contaminated with this compound.

  • Examples: Contaminated gloves, weighing papers, pipette tips, bench paper.

  • Protocol:

    • Designate a hazardous waste container specifically for solid waste. This should be a rigid, sealable container (e.g., a polyethylene drum or bucket with a screw-on lid).[4]

    • Affix a "Hazardous Waste" label to the container.

    • List the full chemical name: "this compound". Do not use abbreviations or chemical formulas on the primary label. [4]

    • Carefully place all contaminated solid waste directly into this container.

    • Keep the container sealed when not in active use.[2]

B. Liquid Waste Collection This stream includes unused solutions or solvent rinses from contaminated glassware.

  • Examples: Solutions containing the compound, methanol/ethanol/acetone rinses.

  • Protocol:

    • Designate a hazardous waste container for liquid waste. This must be a chemically compatible, shatter-proof container (e.g., a coated glass or polyethylene bottle) with a secure, screw-on cap.

    • Affix a "Hazardous Waste" label.

    • List the full chemical name of the compound and estimate the concentrations of all solvent components (e.g., "Methanol >80%, Water <20%").

    • Using a funnel, carefully pour liquid waste into the container.

    • Crucially, do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing waste with organic solvents.

    • Keep the container securely sealed when not in use and store it in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Decontamination & Spill Management

Accidents can happen, and a prepared response is a key component of a safe laboratory environment.

Equipment Decontamination:

  • Non-disposable equipment (e.g., glassware, spatulas) that has been in contact with the compound must be thoroughly decontaminated.

  • Procedure:

    • Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone). This rinse solvent must be collected as hazardous liquid waste.

    • After the initial solvent rinse, wash the equipment with soap and water.

    • Allow to air dry completely.

Spill Response: In the event of a spill, prioritize personnel safety.

  • Procedure:

    • Alert personnel in the immediate area and evacuate if necessary.[2]

    • If the spill is significant, contact your institution's EHS emergency line.

    • For minor spills, ensure you are wearing the appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[3]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.[1]

Final Disposal Workflow

The final stage of disposal involves the safe storage and transfer of waste to a licensed professional. All waste must be handled in accordance with local, state, and federal regulations.[2]

G cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Accumulation & Disposal gen Generate Waste (Solid, Liquid) seg Segregate Waste by Type (Solid vs. Liquid) gen->seg solid_cont Place in Labeled Solid Waste Container seg->solid_cont Solids liquid_cont Place in Labeled Liquid Waste Container seg->liquid_cont Liquids storage Securely Seal Containers & Store in Designated Hazardous Waste Area solid_cont->storage liquid_cont->storage disposal Arrange Pickup by Licensed Waste Disposal Contractor storage->disposal

Caption: Disposal workflow for this compound waste.

Final Steps:

  • Secure Containers: Once a waste container is full, ensure its lid is tightly and securely sealed.

  • Storage: Move the sealed container to your laboratory's designated hazardous waste accumulation area. This area should be clearly marked, well-ventilated, and away from general laboratory traffic.[4]

  • Professional Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or their contracted licensed hazardous waste disposal company.[4] Never attempt to dispose of this waste through municipal channels.

References

Definitive Guide to Personal Protective Equipment for Handling (R)-benzyl 2-methylpiperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that robust safety protocols are the bedrock of innovative research. This guide provides an in-depth operational plan for the safe handling of (R)-benzyl 2-methylpiperazine-1-carboxylate. Our approach moves beyond a simple checklist, focusing instead on a risk-based assessment to ensure every procedural choice is deliberate and grounded in established safety principles. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a thorough hazard analysis can be constructed by examining its core structural components: the piperazine ring and the benzyl carbamate functional group. This guide synthesizes data from these related, well-characterized compounds to establish a comprehensive and trustworthy safety protocol.

Hazard Assessment: A Synthesis of Structural Analogues

This compound is comprised of a 2-methylpiperazine core and a benzyl carbamate protecting group. The safety profile is therefore informed by the known hazards of these classes of compounds.

  • Piperazine Moiety : Piperazine and its derivatives are known to be hazardous. They can cause severe skin burns and eye damage.[1][2] Contact can lead to skin irritation, and in some cases, allergic skin reactions.[3] Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Benzyl Carbamate Moiety : Benzyl carbamate and related structures are also associated with skin, eye, and respiratory irritation.[5][6][7]

Based on this synthesis, we will operate under the assumption that this compound is a hazardous substance that requires stringent controls to prevent exposure. The primary risks are dermal contact, eye contact, and inhalation of airborne particulates.

The Hierarchy of Controls: A Proactive Safety Framework

Before specifying Personal Protective Equipment (PPE), it is crucial to implement higher-order safety controls. PPE is the last line of defense.

  • Engineering Controls : These are the most effective controls as they physically isolate the hazard. All handling of this compound in solid form or as a concentrated solution must be performed within a certified chemical fume hood or a powder containment hood.[5][8] This ensures that any dust or vapors are captured at the source.

  • Administrative Controls : These are work practices that reduce exposure. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10] Contaminated work clothing should be laundered separately.[9][10] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5][11]

  • Personal Protective Equipment (PPE) : This is the essential barrier between the researcher and the chemical. The following sections detail the specific PPE required.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be deliberate and matched to the specific laboratory operation being performed.

Eye and Face Protection Direct contact with the eyes can cause severe irritation or damage.[1][2][4]

  • Minimum Requirement : Chemical splash goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times in the laboratory where this chemical is handled.[5][8]

  • Enhanced Protection : When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during quenching of a reaction), a face shield must be worn in addition to safety goggles.[3]

Hand Protection Skin contact is a primary route of exposure, potentially causing irritation or burns.[1][8][12]

  • Glove Selection : Disposable nitrile gloves provide adequate protection for incidental contact.[3] Always inspect gloves for tears or pinholes before use.

  • Protocol for Use : If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. For prolonged tasks, consider double-gloving. Never reuse disposable gloves. Contaminated gloves must be disposed of as hazardous waste.

Body Protection To prevent contact with skin and personal clothing, a lab coat is required.

  • Standard Use : A standard cotton lab coat is acceptable for handling small quantities.

  • Enhanced Protection : For larger-scale work, a chemically resistant apron worn over the lab coat is recommended. All protective clothing should be clean and put on before work begins.[12]

Respiratory Protection Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection may be necessary.

  • When Required : A NIOSH-approved respirator may be required if engineering controls are not available or are insufficient to control airborne concentrations, such as during a large spill cleanup.[8][12] A half-face respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[13] All respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.

Operational and Disposal Plans: Step-by-Step Guidance

Experimental Workflow Protocol

  • Preparation : Before handling the chemical, ensure all engineering controls are functioning correctly. Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Weighing : Conduct all weighing of the solid compound inside a chemical fume hood or a balance enclosure to prevent the generation of dust in the open lab.[6][9] Use a spatula and handle containers carefully to minimize aerosolization.

  • Dissolution/Reaction : Add solvents and reagents slowly within the fume hood. Keep the sash at the lowest practical height.

  • Post-Reaction : Quench reactions cautiously, especially if pressure buildup is possible.

  • Cleanup : Clean any spills immediately using appropriate procedures.[9] Decontaminate all glassware and equipment after use.

Disposal Plan

  • Solid Waste : All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour this chemical down the drain.[1][2]

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations.[7]

Data Presentation and Visualization

Table 1: Summary of PPE for Handling this compound

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing (Solid) Safety GogglesNitrile GlovesLab CoatRequired if outside fume hood
Solution Prep Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Reaction Workup Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required in fume hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemically Resistant ApronNIOSH-approved respirator

Diagram 1: Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don PPE: - Goggles - Lab Coat - Gloves prep1->prep2 handling1 Weigh Solid Compound prep2->handling1 Proceed to handling handling2 Prepare Solution / Run Reaction handling1->handling2 handling3 Perform Workup / Quench handling2->handling3 cleanup1 Decontaminate Glassware handling3->cleanup1 Experiment complete cleanup2 Dispose of Waste in Labeled Bins cleanup1->cleanup2 cleanup3 Remove PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.